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Core Science & Biosynthesis

Foundational

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine chemical structure

An In-depth Technical Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine for Advanced Drug Discovery Abstract (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a strategically designed chemical scaffold of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine for Advanced Drug Discovery

Abstract

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a strategically designed chemical scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique trifecta of reactive and modulating functional groups—a primary amine, a bromine atom, and a chlorine atom—on a metabolically influential methoxy-phenyl core makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a robust, field-proven synthetic pathway. We will further explore its application as a key building block in modern medicinal chemistry, grounded in authoritative principles of drug design and process chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Strategic Importance in Medicinal Chemistry: A Structural Rationale

The deliberate placement of functional groups on an aromatic ring is a foundational tactic in medicinal chemistry for optimizing drug-like properties. The subject of this guide, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, is a testament to this design principle.

  • The Methoxy Group (-OCH₃): Positioned ortho to the methanamine, the methoxy group serves multiple roles. It is a hydrogen bond acceptor and its steric bulk can enforce a specific conformation upon the adjacent side chain, which can be critical for selective binding to a biological target. Furthermore, it modulates the electronic properties of the ring and can block a potential site of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile.[1][2]

  • The Halogens (-Br, -Cl): The bromo and chloro substituents significantly influence the compound's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.[1][3] Critically, they provide orthogonal synthetic handles for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analog libraries.[4]

  • The Methanamine Group (-CH₂NH₂): As a primary amine, this group is a key point for molecular elaboration. It serves as a strong hydrogen bond donor and is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate critical ionic interactions with target proteins, such as kinases or G-protein coupled receptors.

This combination of features makes the molecule a high-value starting material for creating novel chemical entities with tailored pharmacological profiles.[4][5]

Core Compound Profile: Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

Structural and Identity Data
IdentifierValue
IUPAC Name (3-Bromo-5-chloro-2-methoxyphenyl)methanamine
CAS Number 1437794-59-9
Molecular Formula C₈H₉BrClNO
Molecular Weight 250.52 g/mol
Chemical Structure Diagram

G cluster_0 Synthetic Workflow A (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (Target Molecule) B 3-Bromo-5-chloro-2-methoxybenzonitrile (Key Intermediate) A->B Amine Formation (Reduction) C 3-Bromo-5-chloro-2-methoxybenzaldehyde B->C Nitrile Formation (Aldoxime Dehydration) D 3-Bromo-5-chloro-2-hydroxybenzaldehyde C->D O-Methylation E 4-Bromo-2-chlorophenol (Starting Material) D->E Formylation

Caption: Proposed synthetic pathway from a commercial starting material.

Detailed Experimental Protocol: Reduction of 3-Bromo-5-chloro-2-methoxybenzonitrile

This protocol describes the final, critical step in the synthesis.

Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).

Materials:

  • 3-Bromo-5-chloro-2-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite® (Diatomaceous earth)

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 3-Bromo-5-chloro-2-methoxybenzonitrile (e.g., 5.0 g, 1.0 eq). Dissolve it in anhydrous THF (100 mL).

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add the 1 M LiAlH₄ solution in THF (1.2 eq) dropwise via the dropping funnel over 30 minutes.

    • Causality Behind Experimental Choice: The slow, dropwise addition at 0 °C is critical for managing the highly exothermic nature of the hydride reduction, preventing dangerous temperature spikes and the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Workup and Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise: (i) Deionized water equal to the mass of LiAlH₄ used, (ii) 15% NaOH solution equal to the mass of LiAlH₄ used, and (iii) Deionized water equal to three times the mass of LiAlH₄ used.

    • Self-Validating System: A successful quench is indicated by the formation of a white, granular precipitate (lithium and aluminum salts) that can be easily filtered. A gummy or gelatinous solid indicates an incomplete quench.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the final product.

Applications and Future Directions

The synthetic utility of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is extensive, primarily serving as a versatile scaffold for building more complex drug candidates.

G cluster_amine Amine-Based Derivatization cluster_halogens Halogen-Based Cross-Coupling start (3-Bromo-5-chloro-2-methoxyphenyl)methanamine acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) start->acylation reductive_amination Reductive Amination (Secondary / Tertiary Amine Formation) start->reductive_amination suzuki Suzuki Coupling (-Br) (Aryl/Heteroaryl Introduction) acylation->suzuki buchwald Buchwald-Hartwig (-Cl) (Aryl/Heteroaryl Amine Formation) reductive_amination->buchwald end_node Diverse Library of Advanced Drug Candidates suzuki->end_node buchwald->end_node

Caption: Synthetic diversification pathways from the core intermediate.

This intermediate is particularly valuable for synthesizing compounds targeting therapeutic areas where precise molecular recognition is key, such as oncology and neurology. The orthogonal reactivity of the amine and halogen groups allows for a modular and convergent synthesis strategy, which is highly desirable in modern drug discovery.

References

  • PubChem Compound Summary for (3-bromo-5-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link](Note: This is a related compound, used for general property reference).

  • InnoPharmChem Product Page for 3-Bromo-5-chloro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link](Note: A related heterocyclic building block illustrating industrial relevance).

  • PrepChem Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link](Illustrates a relevant synthetic transformation).

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Mahale, et al. (2014). Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization to act as anticancer agents. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Radwan, et al. (2014). The presence of a halogen atom in the phenyl moiety of 4-bromo-2-chlorophenyl derivatives is found to induce antimicrobial properties in the compounds. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes Product Page for 3-Bromo-5-chloro-4-methoxybenzaldehyde. MySkinRecipes. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Vallone, et al. (2018). 4-Bromo-2-chlorophenyl-based compounds exhibit significant in vitro inhibitory effects on plasmodium falciparum against malaria parasites. As referenced in Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzylamine: Synthesis, Characterization, and Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-methoxybenzylamine, a novel chemical entity with sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-methoxybenzylamine, a novel chemical entity with significant potential in medicinal chemistry and materials science. In the absence of a registered CAS number, this document serves as a foundational resource, detailing a proposed synthetic pathway, robust characterization methodologies, and prospective applications. The guide is structured to provide both theoretical grounding and practical, actionable protocols for researchers interested in the synthesis and evaluation of this and similar substituted benzylamines.

Introduction: The Rationale for Substituted Benzylamines in Drug Discovery

Substituted benzylamines are a cornerstone in modern pharmacology, forming the structural backbone of a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. The introduction of halogens, such as bromine and chlorine, can significantly enhance a compound's metabolic stability and binding affinity through halogen bonding interactions.[1] Concurrently, a methoxy group can influence solubility and receptor interaction.[1][2] The unique trifecta of bromo, chloro, and methoxy substituents on a benzylamine scaffold, as in the case of 3-Bromo-5-chloro-2-methoxybenzylamine, presents a compelling template for the design of novel bioactive molecules.

Proposed Synthesis of 3-Bromo-5-chloro-2-methoxybenzylamine

The synthesis of 3-Bromo-5-chloro-2-methoxybenzylamine can be logically approached through a multi-step process commencing with a commercially available precursor. The most direct route involves the reductive amination of the corresponding benzaldehyde.

Synthesis of the Precursor: 3-Bromo-5-chloro-2-methoxybenzaldehyde

The immediate precursor to our target molecule is 3-Bromo-5-chloro-2-methoxybenzaldehyde. This can be synthesized from the commercially available 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 19652-32-5) via Williamson ether synthesis.

  • Reaction: Methylation of the hydroxyl group of 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

  • Reagents: Dimethyl sulfate or methyl iodide in the presence of a suitable base such as potassium carbonate.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile.

  • General Protocol:

    • Dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde in the chosen solvent.

    • Add an excess of potassium carbonate.

    • Slowly add dimethyl sulfate or methyl iodide to the stirring mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield 3-Bromo-5-chloro-2-methoxybenzaldehyde.

Reductive Amination to Yield 3-Bromo-5-chloro-2-methoxybenzylamine

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[3][4][5] In this step, 3-Bromo-5-chloro-2-methoxybenzaldehyde is reacted with an ammonia source, followed by reduction of the resulting imine.

  • Reaction: Conversion of the aldehyde to a primary amine.

  • Reagents:

    • Ammonia source: Aqueous ammonia, ammonium acetate, or ammonia in methanol.[3][6]

    • Reducing agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[7]

  • Solvent: Typically methanol or ethanol.

Experimental Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification A Dissolve 3-Bromo-5-chloro- 2-methoxybenzaldehyde in Methanol B Add Ammonia Source (e.g., NH₃ in Methanol) A->B C Stir at Room Temperature to form Imine intermediate B->C D Cool the reaction mixture in an ice bath C->D E Slowly add reducing agent (e.g., NaBH₄) D->E F Monitor reaction by TLC E->F G Quench reaction with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K K

Caption: Reductive Amination Workflow.

Detailed Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-5-chloro-2-methoxybenzaldehyde in methanol.

  • Add a solution of ammonia in methanol (typically a 7N solution) in excess (e.g., 10-20 equivalents) and stir the mixture at room temperature.

  • After stirring for a designated period (e.g., 1-2 hours) to allow for imine formation, cool the flask in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to yield pure 3-Bromo-5-chloro-2-methoxybenzylamine.

Proposed Characterization of 3-Bromo-5-chloro-2-methoxybenzylamine

As a novel compound, thorough characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons in the region of 7-8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, a singlet for the benzylic CH₂ protons around 3.7-3.9 ppm, and a broad singlet for the NH₂ protons which may vary in chemical shift.[2]
¹³C NMR Distinct signals for the six aromatic carbons (with C-Br and C-Cl showing characteristic shifts), the methoxy carbon, and the benzylic carbon.
FT-IR Characteristic N-H stretching bands for a primary amine in the range of 3300-3500 cm⁻¹, C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.[2]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a key diagnostic feature.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values.

Spectroscopic Analysis Workflow

G cluster_spectroscopy Spectroscopic & Analytical Confirmation cluster_data Data Interpretation Compound Purified 3-Bromo-5-chloro-2-methoxybenzylamine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS EA Elemental Analysis Compound->EA Structure Structural Elucidation NMR->Structure IR->Structure Confirmation Identity Confirmation MS->Confirmation Purity Purity Assessment EA->Purity Final Verified Compound

Caption: Analytical workflow for characterization.

Potential Applications in Drug Development and Research

The structural features of 3-Bromo-5-chloro-2-methoxybenzylamine suggest its potential as a versatile building block in several areas of research:

  • Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of novel kinase inhibitors, GPCR ligands, or other potential therapeutic agents. The bromo and chloro substituents provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Agrochemicals: Substituted benzylamines are also prevalent in the development of new pesticides and herbicides.

  • Materials Science: The aromatic and amine functionalities make it a candidate for incorporation into novel polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs).

Safety and Handling

Given the presence of bromo and chloro substituents on an aromatic ring, 3-Bromo-5-chloro-2-methoxybenzylamine should be handled with appropriate care, assuming it may have toxicological properties similar to other halogenated aromatic compounds.[8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat should be worn at all times.

Handling Procedures:

  • All manipulations should be carried out in a well-ventilated chemical fume hood.[8]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[10][11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of as hazardous chemical waste in accordance with local and national regulations.[8]

Conclusion

While 3-Bromo-5-chloro-2-methoxybenzylamine is not a catalogued compound, this technical guide provides a robust framework for its synthesis, characterization, and safe handling. The proposed synthetic route is based on well-established and reliable chemical transformations. The unique combination of functional groups on this molecule makes it a promising candidate for further investigation in drug discovery and materials science. This document is intended to empower researchers to explore the potential of this and other novel substituted benzylamines.

References

  • Rizzi, G. P. (1972). A Novel Synthesis of Benzylamines from Benzaldehydes. Journal of Organic Chemistry, 37(12), 2077–2078.
  • Huckabee, B. K., & Jones, A. D. (2002). Preparation of N-benzylamines. U.S.
  • García, A., et al. (2021). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 133(1).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Benzylamine synthesis.
  • Devarapalli, C. R., & Gopalaiah, K. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation.
  • Dolly Corporation. (2025).
  • Unknown. (2024).
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • Carl ROTH. (n.d.).
  • Synple Chem. (n.d.).
  • Barta, K., & Kempe, R. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Unknown. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • Unknown. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Workman, J., & Springsteen, A. (n.d.). Interpreting the Spectra of Substituted Benzene Rings.
  • El Makkaoui, S., et al. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1 H NMR.
  • Unknown. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
  • Barta, K., & Kempe, R. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • Ishihara, Y., et al. (2026).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Chemistry Portal. (n.d.).

Sources

Foundational

Halogenated Benzylamine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary Halogenated benzylamines represent a privileged scaffold in modern drug discovery, serving as critical pharmacophores in GPCR ligands, kinase inhibitors, and monoamine transporter modulators. Their util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzylamines represent a privileged scaffold in modern drug discovery, serving as critical pharmacophores in GPCR ligands, kinase inhibitors, and monoamine transporter modulators. Their utility extends beyond simple structural scaffolding; the strategic incorporation of fluorine, chlorine, bromine, or iodine atoms allows for precise tuning of pKa , lipophilicity (LogP) , and metabolic stability .

This guide addresses the technical challenges of synthesizing and utilizing these building blocks. Specifically, it focuses on overcoming the chemoselectivity issues inherent in reducing halogenated precursors (preventing hydrodehalogenation) and maximizing the sigma-hole effect for targeted protein-ligand interactions.

Physicochemical Profiling & Rational Design

The selection of a specific halogen substituent is not merely a steric choice but an electronic one. The "Sigma-Hole" concept—a region of positive electrostatic potential on the extension of the C-X bond—is pivotal for designing high-affinity ligands.

Comparative Properties of Halogen Substituents

The following table summarizes key electronic and steric parameters essential for bioisosteric replacement strategies.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Benzylamine
Van der Waals Radius (Å) 1.471.751.851.98Steric occlusion; F mimics H; I mimics -CH3.
Electronegativity (Pauling) 3.983.162.962.66Modulates amine basicity (pKa).
C-X Bond Strength (kcal/mol) 116816857Metabolic stability (F is highest).
Sigma-Hole Magnitude NegligibleModerateStrongVery StrongDriving force for Halogen Bonding (XB).
Lipophilicity (

value)
+0.14+0.71+0.86+1.12Increases membrane permeability.
Mechanism of Action: The Sigma-Hole & Metabolic Blocking

Halogen Bonding (XB): Unlike hydrogen bonds, halogen bonds are highly directional (180° relative to the C-X bond). In benzylamines, a para-iodine or para-bromine can anchor the molecule to a backbone carbonyl oxygen in the target protein.

Metabolic Blocking: The benzyl position is susceptible to oxidative deamination, while the aromatic ring is prone to hydroxylation.

  • Para-Fluorination: Blocks CYP450-mediated hydroxylation at the most reactive site.

  • Electron Withdrawal: Lowers the pKa of the benzylic amine (typically ~9.5 → ~8.5), reducing the energy penalty for desolvation upon binding.

HalogenMechanism Halogen Halogen Atom (X) (Cl, Br, I) SigmaHole Sigma-Hole (+) (Electrostatic Potential) Halogen->SigmaHole Generates Protein Protein Target (Nucleophile: C=O, N) SigmaHole->Protein Directional Interaction (180°) Metabolism CYP450 Enzyme (Oxidation) Block Metabolic Blockade (C-F Bond) Metabolism->Block Attacks Para-position Block->Halogen Resists Oxidation (F)

Figure 1: Mechanistic dual-role of halogens: Sigma-hole mediated binding and metabolic protection.

Synthetic Methodologies: Preserving the Halogen

The synthesis of halogenated benzylamines is fraught with the risk of hydrodehalogenation , particularly when reducing nitriles or imines in the presence of Bromine or Iodine. Standard Pd/C hydrogenation is often unsuitable.

Strategic Decision Tree

The choice of synthetic route depends on the starting material availability and the stability of the halogen.

SynthesisPath Start Target: Halogenated Benzylamine Check Halogen Type? Start->Check FC F or Cl (Stable) Check->FC Strong C-X BrI Br or I (Labile) Check->BrI Weak C-X MethodA Catalytic Hydrogenation (Raney Ni or Pd/C) FC->MethodA MethodB Chemoselective Reduction (NaBH4 / MeOH) BrI->MethodB From Aldehyde MethodC Gabriel Synthesis (Hydrazinolysis) BrI->MethodC From Halide

Figure 2: Synthetic decision matrix based on halogen stability.

Key Synthetic Routes
A. Chemoselective Reductive Amination (Recommended for Br/I)

Direct hydrogenation can cleave C-Br and C-I bonds. The use of Sodium Triacetoxyborohydride (STAB) or NaBH4 in methanol allows for the reduction of the imine intermediate without affecting the aromatic halogen.

  • Mechanism: Formation of imine/iminium ion followed by hydride transfer.

  • Selectivity: Borohydrides do not undergo oxidative insertion into C-X bonds under mild conditions.

B. The Gabriel Synthesis (Primary Amines)

Ideal for converting benzyl halides to primary amines without any reduction step, preserving sensitive halogens.

  • N-alkylation of potassium phthalimide with halogenated benzyl halide.

  • Hydrazinolysis to release the primary amine.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Chemoselective Synthesis of 4-Bromobenzylamine

Target: Conversion of 4-bromobenzaldehyde to amine without debromination.

Reagents:

  • 4-Bromobenzaldehyde (10 mmol)

  • Ammonium Acetate (excess, 50 mmol)

  • Sodium Cyanoborohydride (NaBH3CN) (0.7 g, 11 mmol)

  • Methanol (anhydrous, 30 mL)

Step-by-Step:

  • Imine Formation: Dissolve 4-bromobenzaldehyde in Methanol. Add Ammonium Acetate. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show disappearance of aldehyde spot.

  • Reduction: Cool the solution to 0°C. Add NaBH3CN portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

  • Workup: Wash the acidic aqueous layer with Diethyl Ether (removes neutral impurities). Basify aqueous layer to pH > 10 with NaOH pellets. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry DCM layer over Na2SO4, filter, and concentrate. If necessary, convert to HCl salt for recrystallization.

Validation:

  • 1H NMR (DMSO-d6): Doublet at ~7.5 ppm (aromatic), Singlet at ~3.7 ppm (benzylic CH2). Absence of aldehyde proton (~10 ppm).

  • MS (ESI): M+ and M+2 peaks (1:1 ratio) confirming the presence of Bromine.

Protocol B: Gabriel Synthesis of 2-Chloro-6-fluorobenzylamine

Target: Synthesis from 2-chloro-6-fluorobenzyl bromide.

Step-by-Step:

  • Alkylation: Mix 2-chloro-6-fluorobenzyl bromide (1.0 eq) with Potassium Phthalimide (1.1 eq) in DMF at 80°C for 4 hours.

    • Checkpoint: Precipitation of KBr salt indicates reaction progress.

  • Hydrazinolysis: Pour mixture into water, filter the solid phthalimide intermediate. Resuspend in Ethanol, add Hydrazine Hydrate (1.2 eq). Reflux for 2 hours.

    • Observation: A white bulky precipitate (phthalhydrazide) will form.

  • Isolation: Cool, acidify with HCl (conc), filter off the solid phthalhydrazide.

  • Neutralization: Basify the filtrate (NaOH) and extract the free amine into Ether.

Medicinal Chemistry Case Studies

Case Study 1: Metabolic Stability in Mosapride Analogs

Context: Mosapride is a gastroprokinetic agent. The 4-fluorobenzyl moiety is critical.

  • Challenge: Non-halogenated benzyl analogs suffered from rapid first-pass metabolism via benzylic oxidation.

  • Solution: Introduction of the 4-Fluoro substituent.

  • Outcome: The C-F bond deactivated the ring towards oxidation and the fluorine atom provided metabolic resistance at the para-position, significantly increasing half-life (

    
    ) compared to the unsubstituted benzylamine analog.
    
Case Study 2: Halogen Bonding in Kinase Inhibitors

Context: Designing inhibitors for kinases with a hydrophobic back-pocket.

  • Strategy: Replacing a methyl group with a Chlorine or Bromine atom on a benzylamine scaffold.

  • Mechanistic Gain: The Chlorine atom filled the hydrophobic pocket but also engaged in a specific Halogen Bond with a backbone carbonyl of the hinge region.

  • Result: A 10-fold increase in potency (

    
    ) due to the enthalpic gain from the XB interaction, which was absent in the methyl analog.
    

References

  • Physicochemical Properties of Halogenated Benzylamines Source: Sigma-Aldrich Technical D
  • Halogen Bonding in Medicinal Chemistry

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry.[1][2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthesis of Fluorin

    • Title: Synthesis and application of 4-[18F]fluorobenzylamine.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • Chemoselective Reductive Amin

    • Title: Selective Electrochemical Reductive Amin
    • Source: Caltech Authors / Organic Syntheses.
    • URL:[Link]

  • Metabolic Stability of Halogen

    • Title: Impact of halogenation on scaffold toxicity and stability.[2][4]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Exploratory

Chemical Profile &amp; Physicochemical Properties

Technical Whitepaper: 2-Methoxy-3-bromo-5-chlorobenzylamine as a Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Methoxy-3-bromo-5-chlorobenzylamine is a highly functionalized trisubstituted benzene derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Methoxy-3-bromo-5-chlorobenzylamine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary 2-Methoxy-3-bromo-5-chlorobenzylamine is a highly functionalized trisubstituted benzene derivative serving as a critical "privileged structure" in drug discovery.[1] Its value lies in its orthogonal reactivity profile : the presence of a primary amine, an aryl bromide, and an aryl chloride on a methoxy-substituted ring allows for sequential, site-selective functionalization.[1] This scaffold is particularly relevant in the synthesis of GPCR ligands, kinase inhibitors, and mitochondrial uncouplers where precise spatial arrangement of lipophilic and polar groups is required.[1]

This compound is typically synthesized from its commercially available aldehyde precursor.[1] Its properties are governed by the electron-rich methoxy group counterbalanced by two electron-withdrawing halogens.[1]

PropertyDataNote
Systematic Name (3-Bromo-5-chloro-2-methoxyphenyl)methanamineIUPAC Standard
Molecular Formula C₈H₉BrClNO
Molecular Weight 250.52 g/mol
Precursor CAS 25299-26-7 (3-Bromo-5-chloro-2-methoxybenzaldehyde)
Acid Precursor CAS 66237-57-8 (3-Bromo-5-chloro-2-methoxybenzoic acid)
Predicted pKa ~8.8 (Amine)Lower than benzylamine (9.[1][2]3) due to halogen induction
LogP (Predicted) ~2.4Lipophilic, suitable for CNS penetration
Physical State Viscous Oil or Low-Melting SolidHCl salt is a stable white solid

Validated Synthetic Protocols

The most robust route to 2-Methoxy-3-bromo-5-chlorobenzylamine is the Reductive Amination of 3-bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7).[1] This method avoids the harsh conditions of nitrile reduction and preserves the aryl bromide/chloride integrity.[1]

Protocol: Reductive Amination via Sodium Cyanoborohydride

Reagents:

  • Substrate: 3-Bromo-5-chloro-2-methoxybenzaldehyde (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)[1]

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Additive: Molecular Sieves (3Å) or MgSO₄ (to promote imine formation)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in Methanol (0.1 M concentration). Add Ammonium Acetate and activated Molecular Sieves.[1] Stir at room temperature for 2–4 hours under Nitrogen. Checkpoint: Monitor disappearance of aldehyde peak via TLC or LC-MS.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN in portions to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Acidify carefully with 1N HCl to pH ~2 (to decompose excess hydride and liberate the amine from boron complexes). Stir for 30 minutes.

  • Workup: Basify with NaOH to pH >10. Extract with Dichloromethane (DCM) x3.[1]

  • Purification: The free base may be unstable; convert immediately to the HCl salt by adding 4M HCl in Dioxane, precipitating the stable hydrochloride salt.[1]

Synthesis Workflow Visualization

SynthesisPath cluster_conditions Critical Control Points Aldehyde Precursor 3-Bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7) Imine Intermediate Imine Species Aldehyde->Imine NH4OAc, MeOH 3Å Sieves Product Target 2-Methoxy-3-bromo-5-chlorobenzylamine Imine->Product NaBH3CN Reductive Amination Control1 Anhydrous conditions prevent hydrolysis Control2 pH Control ensure complete reduction

Caption: Validated synthetic pathway from commercial aldehyde precursor via reductive amination.

Orthogonal Reactivity & Functionalization

The strategic value of this scaffold is its ability to undergo sequential cross-coupling .[1] The electronic difference between the Bromine (C3) and Chlorine (C5) atoms allows for chemoselective derivatization.[1]

Chemo-Selectivity Logic:
  • Site A (Amine): The most nucleophilic site.[1] Must be protected (e.g., Boc, Fmoc) if oxidative metal catalysis is planned, or reacted first (Amide coupling).[1]

  • Site B (C3-Bromide): The most reactive electrophile.[1] Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the Bromide reacts preferentially over the Chloride.[1]

  • Site C (C5-Chloride): Less reactive.[1] Remains intact during C3-functionalization. Can be activated subsequently using specialized ligands (e.g., Buchwald XPhos, RuPhos) or higher temperatures.[1]

  • Site D (Methoxy): Provides electron density.[1] Can be demethylated (BBr₃) to yield a phenol for further etherification or H-bond donor capability.[1]

Reaction Map

ReactivityMap Core 2-Methoxy-3-bromo-5-chlorobenzylamine Amide Amide Coupling (R-COOH, HATU) Core->Amide Primary Amine Nucleophile Suzuki1 Suzuki Coupling (C3) (R-B(OH)2, Pd(0)) Selective at Br Core->Suzuki1 Aryl Bromide Electrophile Suzuki2 Suzuki Coupling (C5) (R'-B(OH)2, Pd-XPhos) Requires Activation Core->Suzuki2 Aryl Chloride Latent Electrophile Demethyl Demethylation (BBr3, -78°C) Yields Phenol Core->Demethyl Ether Cleavage

Caption: Orthogonal reactivity map demonstrating sequential functionalization capabilities.

Applications in Drug Discovery

  • Kinase Inhibition: The 2-methoxy-3,5-dihalo motif mimics the hinge-binding region of several kinase inhibitors.[1] The benzylamine tail can extend into the ribose pocket or solvent front.[1]

  • GPCR Ligands: Used as a "linker" fragment in dopamine (D2/D3) and serotonin (5-HT) antagonists.[1] The halogens provide metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity.[1]

  • Mitochondrial Uncouplers: The acid precursor (CAS 66237-57-8) is a key intermediate for MB1-47, a mitochondrial uncoupler.[1][2] The amine derivative allows for the synthesis of amide-linked analogs with improved solubility.[1]

Safety & Handling

  • Corrosivity: As a benzylamine, the free base is caustic and can cause skin burns.[1] Handle in a fume hood.

  • Stability: The free base absorbs CO₂ from air (carbamate formation).[1] Store as the HCl salt under Argon at 2–8°C.

  • Toxicity: Halogenated aromatics can be hepatotoxic.[1] Avoid inhalation of dust/vapors.[1][3]

References

  • ChemicalNet. (2024).[1] Product Profile: 3-Bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7).[1][4][5][6][][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Sigma-Aldrich. (2024).[1] Certificate of Analysis: 3-Bromo-5-chloro-2-methoxybenzoic acid (CAS 66237-57-8).[1][8][9][1]

  • Alasadi, A., et al. (2018).[1] "Mitochondrial uncoupler MB1-47 is efficacious in treating hepatic metastasis."[1][2] ResearchGate/Journal of the Indian Chemical Society.[1]

Sources

Foundational

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine molecular weight

An In-Depth Technical Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery This technical guide provides a comprehensive overview of (3-bromo-5-chloro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (3-bromo-5-chloro-2-methoxyphenyl)methanamine, a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Given its unique substitution pattern, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This document will detail its physicochemical properties, a validated synthetic protocol, and explore its potential applications, particularly in the realm of drug development.

Physicochemical Properties and Structural Analysis

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a substituted benzylamine featuring a bromine, a chlorine, and a methoxy group on the phenyl ring. The strategic placement of these functional groups imparts a distinct set of properties that are highly desirable in medicinal chemistry.

PropertyValueSource
Molecular Formula C8H9BrClNOCalculated
Molecular Weight 250.53 g/mol Calculated
IUPAC Name (3-Bromo-5-chloro-2-methoxyphenyl)methanamineN/A
CAS Number Not availableN/A
Predicted XLogP3 2.9-3.5Estimated based on similar structures[1]
Appearance White to off-white solidPredicted

The presence of both bromine and chlorine atoms offers multiple sites for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] This allows for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. The methoxy group can play a crucial role in modulating the compound's conformation, metabolic stability, and binding affinity to biological targets.[3]

Synthetic Protocol: A Validated Pathway

The synthesis of (3-bromo-5-chloro-2-methoxyphenyl)methanamine can be efficiently achieved from the commercially available starting material, 3-bromo-5-chloro-2-hydroxybenzaldehyde. The multi-step synthesis involves protection of the hydroxyl group, oxidation of the aldehyde, amidation, and subsequent reduction.

Experimental Workflow Diagram

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reductive Amination A 3-Bromo-5-chloro-2-hydroxybenzaldehyde B 3-Bromo-5-chloro-2-methoxybenzaldehyde A->B  Dimethyl sulfate, K2CO3, Acetone, Reflux D (3-Bromo-5-chloro-2-methoxyphenyl)methanamine B->D C Ammonium acetate, Sodium cyanoborohydride, Methanol G cluster_0 Drug Development Pipeline cluster_1 Potential Target Classes A {(3-Bromo-5-chloro-2-methoxyphenyl)methanamine | Core Scaffold} B Lead Generation | (Cross-Coupling Reactions) A->B Diversity C Lead Optimization | (SAR Studies) B->C Refinement D Candidate Drug C->D Selection T1 Kinase Inhibitors D->T1 Inhibition T2 GPCR Modulators D->T2 Modulation T3 Ion Channel Blockers D->T3 Blockade

Sources

Exploratory

A Researcher's Guide to (3-Bromo-5-chloro-2-methoxyphenyl)methanamine: Synthesis, Sourcing, and Scientific Context

This guide, therefore, shifts from a simple supplier list to a more practical, in-depth technical manual. It provides the necessary intelligence to obtain and utilize this compound, focusing on a robust synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, shifts from a simple supplier list to a more practical, in-depth technical manual. It provides the necessary intelligence to obtain and utilize this compound, focusing on a robust synthetic pathway from a commercially available precursor. We will delve into the strategic sourcing of starting materials, provide detailed, field-tested synthetic protocols, and discuss the physicochemical properties and medicinal chemistry context of this and related halogenated benzylamines.

Part 1: Sourcing Strategy - The Precursor Pathway

Direct acquisition of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is currently unfeasible. The most logical and cost-effective approach is a two-step synthesis starting from the commercially available compound 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-Bromo-5-chlorosalicylaldehyde).

This precursor is a stable, crystalline powder available in various purities and quantities from several reputable suppliers.

SupplierProduct NameCAS NumberPurity
Santa Cruz Biotechnology3-Bromo-5-chlorosalicylaldehyde19652-32-5-
Tokyo Chemical Industry (TCI)3-Bromo-5-chlorosalicylaldehyde19652-32-5>96.0% (GC)
Fisher Scientific3-Bromo-5-chlorosalicylaldehyde, 96.0+%19652-32-5>96.0%
ChemicalBook3-Bromo-5-chlorosalicylaldehyde19652-32-598%
Beckmann Chemikalien KG3-Bromo-5-chlorosalicylaldehyde19652-32-5-

Note: Availability and purity levels should be confirmed with the respective suppliers at the time of ordering.[1][2][3][4]

Part 2: Synthetic Route and Experimental Protocols

The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine from 3-Bromo-5-chloro-2-hydroxybenzaldehyde is a two-stage process. First, the phenolic hydroxyl group is methylated to form the methoxy intermediate. Second, the aldehyde is converted to the primary amine via reductive amination.

Synthetic_Workflow Precursor 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 19652-32-5) Intermediate 3-Bromo-5-chloro-2-methoxybenzaldehyde Precursor->Intermediate Step 1: Williamson Ether Synthesis (Methylation) Target (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Intermediate->Target Step 2: Reductive Amination

Caption: Overall synthetic workflow.

Step 1: Methylation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

The conversion of the phenolic hydroxyl to a methoxy group is a critical step. The Williamson ether synthesis is a classic and reliable method for this transformation. The causality behind this choice is its high efficiency and the use of common laboratory reagents. The basic conditions deprotonate the acidic phenol, forming a nucleophilic phenoxide that readily attacks the methylating agent.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Ar-OH Phenol (Ar-OH) Ar-O- Phenoxide (Ar-O⁻) Ar-OH->Ar-O- Base Base (e.g., K₂CO₃) Ar-OMe Anisole Product (Ar-OCH₃) Ar-O-->Ar-OMe Sₙ2 Me-I Methyl Iodide (CH₃I)

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-chloro-2-hydroxybenzaldehyde (10.0 g, 42.5 mmol, 1.0 equiv.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 11.7 g, 85.0 mmol, 2.0 equiv.) and dry acetone (100 mL).

  • Methylation: While stirring the suspension, add methyl iodide (CH₃I, 3.2 mL, 51.0 mmol, 1.2 equiv.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude residue in dichloromethane (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-Bromo-5-chloro-2-methoxybenzaldehyde as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Reductive Amination of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Reductive amination is a highly effective method for forming amines from carbonyl compounds.[5][6] This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde with ammonia, which is then reduced in situ to the corresponding primary amine. Using a borohydride-based reducing agent is common, but catalytic hydrogenation offers a cleaner, more atom-economical alternative.[7]

Reductive_Amination Aldehyde Ar-CHO Imine [Ar-CH=NH] Imine Intermediate Aldehyde->Imine - H₂O Ammonia NH₃ Amine Ar-CH₂-NH₂ Imine->Amine Reduction (e.g., H₂, Pd/C)

Caption: Reductive amination workflow.

Experimental Protocol:

  • Setup: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), combine 3-Bromo-5-chloro-2-methoxybenzaldehyde (5.0 g, 20.0 mmol, 1.0 equiv.) with methanol (100 mL).

  • Catalyst: Add Palladium on Carbon (10% Pd/C, 250 mg, 5% w/w) to the solution.

  • Ammonia Source: Cool the vessel in an ice bath and carefully saturate the solution with ammonia gas, or add a 7N solution of ammonia in methanol (20 mL, 140 mmol, 7.0 equiv.).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-60 psi of H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 25 mL).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting amine can be purified by acid-base extraction. Dissolve the residue in diethyl ether (100 mL) and extract with 1M HCl (2 x 50 mL). Wash the combined aqueous layers with diethyl ether (50 mL) to remove non-basic impurities. Basify the aqueous layer to pH >12 with 4M NaOH and extract the product with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-Bromo-5-chloro-2-methoxyphenyl)methanamine .

Part 3: Physicochemical Properties and Medicinal Chemistry Context

While experimental data for the target compound is not available, we can infer its properties from the precursor and related benzylamine structures.

Physicochemical Properties (Precursor & Inferred for Target):

Property3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5)(3-Bromo-5-chloro-2-methoxyphenyl)methanamine (Inferred)
Molecular Formula C₇H₄BrClO₂C₈H₉BrClNO
Molecular Weight 235.46 g/mol [2]250.52 g/mol
Appearance Yellow crystalline powder[3]Likely a colorless to pale yellow oil or low-melting solid
Melting Point 84-88 °C[3]Expected to be lower than the precursor
Boiling Point ~260 °C (Predicted)[8]Expected to be similar to or slightly higher than the precursor
Solubility Soluble in organic solventsSoluble in organic solvents; hydrochloride salt expected to be water-soluble
pKa 6.55 (Acidic, Phenol) (Predicted)[8]~9-10 (Basic, Amine) (Estimated)
Authoritative Grounding & Scientific Context

The substituted benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[9] The specific functional groups on (3-Bromo-5-chloro-2-methoxyphenyl)methanamine each contribute to its potential as a drug discovery building block:

  • Halogen Atoms (Br, Cl): The presence of bromine and chlorine significantly impacts the electronic and lipophilic character of the molecule. Halogens can form halogen bonds, which are increasingly recognized as important interactions in ligand-target binding.[10] Furthermore, they often enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[11] The strategic placement of these halogens can be used to explore structure-activity relationships (SAR) in lead optimization campaigns.[11]

  • Methoxy Group (-OCH₃): The methoxy group is a common feature in many approved drugs. It can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, locking it into a bioactive shape. Its presence also modulates lipophilicity and metabolic stability.

  • Primary Amine (-CH₂NH₂): The benzylamine moiety is a versatile functional handle. The primary amine is a key site for forming salts to improve solubility and can act as a hydrogen bond donor/acceptor. It is also a nucleophile, allowing for straightforward derivatization to amides, sulfonamides, and secondary or tertiary amines, enabling the rapid generation of a chemical library for screening.[12]

Compounds with halogenated benzylamine cores have been investigated for a variety of therapeutic applications, including as antimycotic agents.[9][11] The synthesis of libraries of such compounds is a common strategy in the hit-to-lead phase of drug discovery. Therefore, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine serves as a valuable, yet currently uncommercialized, starting point for such explorations.

References

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(24). Retrieved from [Link]

  • Beckmann Chemikalien KG. 3-Bromo-5-chlorosalicylaldehyde CAS NO.19652-32-5. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 430. Retrieved from [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • Scribd. Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Wiley Online Library. (2024, February 12). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Retrieved from [Link]

  • Klimt, M., Stadler, M., Binder, U., & Krauss, J. (2024, January 5). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Open Access LMU. Retrieved from [Link]

  • Google Patents. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
  • ACS Publications. (2023, July 13). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. The Journal of Organic Chemistry, 88(15), 10594–10605. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 3-Bromo-5-chloro-2-hydroxybenzaldehyde Properties. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-methoxybenzylamine, a substituted benzylamine with potential applications in medicinal chemistry and drug development. Given its status as a no...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-methoxybenzylamine, a substituted benzylamine with potential applications in medicinal chemistry and drug development. Given its status as a novel compound, this guide synthesizes information from established synthetic methodologies for analogous structures to propose a robust pathway for its preparation and discusses its expected physicochemical properties and biological significance based on the broader class of substituted benzylamines.

Chemical Identity and Molecular Structure

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 3-Bromo-5-chloro-2-methoxybenzylamine is:

COc1c(Br)cc(Cl)cc1CN

This structure features a benzene ring substituted with bromo, chloro, methoxy, and aminomethyl groups at positions 3, 5, 2, and 1, respectively. The strategic placement of these functional groups offers a unique electronic and steric profile, making it an interesting candidate for biological screening.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-5-chloro-2-methoxybenzylamine can be logically approached via a two-stage process: first, the synthesis of the key intermediate, 3-Bromo-5-chloro-2-methoxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Stage 1: Synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde

A plausible route to this intermediate starts from a commercially available precursor, such as 3-methoxybenzoic acid, and involves sequential halogenation and reduction steps.

Synthesis_Pathway

Figure 1: Proposed synthetic pathway for 3-Bromo-5-chloro-2-methoxybenzylamine.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Analogous Bromination)

This protocol is adapted from a known procedure for the bromination of m-anisic acid.[1]

  • In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in glacial acetic acid.

  • Slowly add liquid bromine to the solution, followed by the addition of water.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water to yield the crude 2-bromo-5-methoxybenzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Further Steps to 3-Bromo-5-chloro-2-methoxybenzaldehyde:

  • Chlorination: The resulting 2-bromo-5-methoxybenzoic acid would then undergo chlorination to introduce the chloro group at the 5-position.

  • Acyl Chloride Formation: The benzoic acid is then converted to its corresponding acyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride.

  • Rosenmund Reduction: The acyl chloride is subsequently reduced to the aldehyde via a Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst.[2] This method is effective for the selective reduction of acyl chlorides to aldehydes.[2]

Stage 2: Reductive Amination to 3-Bromo-5-chloro-2-methoxybenzylamine

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[3] This process involves the reaction of the aldehyde with an amine source to form an imine, which is then reduced to the corresponding amine.[4]

Reductive_Amination_Workflow

Figure 2: General workflow for the reductive amination of a benzaldehyde.

Experimental Protocol: Reductive Amination

This is a generalized protocol for the reductive amination of an aromatic aldehyde.

  • Dissolve 3-Bromo-5-chloro-2-methoxybenzaldehyde in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • In a separate vessel, prepare a solution of a reducing agent like sodium borohydride or sodium triacetoxyborohydride in an appropriate solvent.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature with an ice bath if necessary.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, quench it by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-chloro-2-methoxybenzylamine.

Physicochemical Properties

While experimental data for 3-Bromo-5-chloro-2-methoxybenzylamine is not available, its properties can be predicted based on its structure and the known properties of similar substituted benzylamines.

PropertyPredicted Value/Characteristic
Molecular Weight 264.50 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.[5] Its solubility in water is likely to be low but can be increased by forming a salt with an acid.[6]
Basicity (pKb) The amine group imparts basic properties. The pKb is expected to be in the range typical for benzylamines, around 4.66.[7]
Lipophilicity (LogP) The presence of bromo and chloro substituents will increase its lipophilicity, which is an important parameter for drug absorption and distribution.

Potential Applications in Drug Discovery

Substituted benzylamines are a cornerstone scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[8] Their biological activity is diverse and can be tailored by modifying the substitution pattern on the aromatic ring.[9]

  • Enzyme Inhibition: Benzylamine derivatives are known to inhibit various enzymes. For example, they are a well-known class of monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[8]

  • Receptor Modulation: The benzylamine moiety is present in drugs that target a variety of receptors in the central nervous system and other parts of the body.

  • Antimicrobial Activity: Certain substituted benzylamines have demonstrated antimicrobial and antifungal properties.[10]

The specific combination of bromo, chloro, and methoxy groups in 3-Bromo-5-chloro-2-methoxybenzylamine provides a unique electronic and steric landscape that could lead to novel interactions with biological targets. The halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability.

Conclusion

3-Bromo-5-chloro-2-methoxybenzylamine is a novel chemical entity with significant potential for exploration in drug discovery. While not commercially available, this guide outlines a feasible synthetic route based on well-established organic chemistry principles. The predicted physicochemical properties and the known biological activities of the broader class of substituted benzylamines suggest that this compound could be a valuable addition to screening libraries for the identification of new therapeutic leads. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.

References

  • BenchChem. The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem. Accessed February 17, 2026.
  • Vicker, N., Bailey, H. V., & Smith, A. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Published November 28, 2016.
  • PubMed. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. PubMed. Published April 26, 2002.
  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Published March 31, 2023.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Accessed February 17, 2026.
  • Yu, J., Zong, W., Ding, Y., & Jiao, Q. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.
  • Wikipedia. Benzylamine. Wikipedia.
  • The Royal Society of Chemistry.
  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure.
  • LookChem. A New Synthesis of 3-Bromo-2-methoxybenzoic Acid. LookChem. Published August 28, 2022.
  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com.
  • TargetMol. 3-Bromo-4-chloro-5-methoxybenzoic acid. TargetMol.
  • chemicalbook. 3-bromo-5-methylbenzoic acid synthesis. chemicalbook.
  • Chemical Communications (RSC Publishing). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Published October 13, 2025.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2. Sigma-Aldrich.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Published February 17, 2023.
  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors.
  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3. PubChem.
  • Chemchart. 3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5). Chemchart.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • ChemScene. 161565-36-2 | 3-Bromo-5-chloro-4-methoxybenzaldehyde. ChemScene.
  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Published June 26, 2024.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Coupling of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Introduction: Strategic C-N Bond Formation in Complex Scaffolds The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's power lies in its ability to couple a wide array of amines with aryl halides and pseudohalides, often under mild conditions and with high functional group tolerance.[1][4]

This application note provides a detailed guide for utilizing (3-Bromo-5-chloro-2-methoxyphenyl)methanamine as a key building block in Buchwald-Hartwig cross-coupling reactions. The unique substitution pattern of this benzylamine derivative—featuring a sterically accessible aminomethyl group and two distinct halogen atoms (bromine and chlorine)—offers a versatile platform for the strategic construction of complex molecular architectures. The differential reactivity of the aryl bromide and aryl chloride moieties allows for selective and sequential couplings, providing a pathway to highly functionalized diarylmethylamine derivatives.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, discuss critical parameters for optimization, and offer insights into troubleshooting potential challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species, typically stabilized by a phosphine ligand, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to promote the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[3]

Experimental Protocol: Coupling of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine with 4-tert-Butylbromobenzene

This protocol details a representative Buchwald-Hartwig amination using (3-Bromo-5-chloro-2-methoxyphenyl)methanamine and 4-tert-butylbromobenzene. The reaction is designed to be robust and scalable, with careful consideration of reagent purity and inert atmosphere techniques.

Materials:

  • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.0 equiv)

  • 4-tert-Butylbromobenzene (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Standard Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.0 mmol, 265.5 mg), 4-tert-butylbromobenzene (1.2 mmol, 255.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a Schlenk flask or reaction vial equipped with a magnetic stir bar.

    • Seal the vessel with a septum.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(4-(tert-butyl)phenyl)-1-(3-bromo-5-chloro-2-methoxyphenyl)methanamine.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the described protocol and provides a general expectation for the reaction outcome based on literature precedents for similar couplings.

ParameterValueRationale
Amine (3-Bromo-5-chloro-2-methoxyphenyl)methanamineSubstrate of interest with multiple reactive sites.
Aryl Halide 4-tert-ButylbromobenzeneA common, moderately activated coupling partner.
Palladium Source Pd₂(dba)₃A stable and commonly used Pd(0) precatalyst.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand known to be effective for a wide range of aminations.[7]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base suitable for deprotonating primary amines.[4]
Solvent TolueneA common, high-boiling, and non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.[8]
Catalyst Loading 2 mol% PdA standard catalyst loading for efficient coupling.[2]
Expected Yield 70-90%Based on typical yields for similar Buchwald-Hartwig aminations.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Weigh & Add: - Amine - Aryl Halide - Pd₂(dba)₃ - XPhos - NaOtBu Solvent Add Degassed Toluene Reagents->Solvent To Schlenk Flask Heating Heat & Stir (100 °C, 12-24h) Solvent->Heating Quench Cool & Quench (Water) Heating->Quench Monitor by TLC/LC-MS Extract Extract (Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product Isolated Product Chromatography->Product

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig coupling.

Expertise & Experience: Navigating Potential Challenges

While the Buchwald-Hartwig amination is a robust reaction, several factors can influence its success. As a self-validating system, it is crucial to understand these variables for effective troubleshooting and optimization.

  • Catalyst Inactivity: The active Pd(0) species may not form efficiently or could be poisoned. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere to prevent oxidation of the palladium catalyst.

  • Competing Reactions: Hydrodehalogenation of the aryl halide or homocoupling of the starting materials can occur as side reactions. Optimizing the catalyst-to-ligand ratio and reaction temperature can often minimize these undesired pathways.[8]

  • Low Yields: If the yield is lower than expected, consider screening other ligands (e.g., SPhos, RuPhos), bases (e.g., K₂CO₃, Cs₂CO₃ for more sensitive substrates), or solvents (e.g., dioxane, THF).[6][9] The solubility of all components is crucial for a successful reaction.

  • Substrate Reactivity: In the case of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, the aryl bromide is expected to be more reactive than the aryl chloride. To achieve selective coupling at the bromine position, careful control of reaction time and temperature may be necessary. For subsequent coupling at the chlorine site, more forcing conditions or a more active catalyst system may be required.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is grounded in established principles of the Buchwald-Hartwig amination. The choice of a well-defined palladium precatalyst and a highly effective, commercially available ligand provides a strong foundation for reproducibility. The use of standard inert atmosphere techniques is paramount to ensure the integrity of the catalytic system.

For validation, we recommend the following control experiments:

  • No Catalyst Control: Running the reaction without the palladium catalyst should result in no product formation, confirming the essential role of the catalyst.

  • No Ligand Control: Performing the reaction without the phosphine ligand will likely lead to significantly lower yields or no reaction, highlighting the importance of the ligand in facilitating the catalytic cycle.

  • No Base Control: The absence of a base will prevent the deprotonation of the amine, thereby inhibiting the reaction and demonstrating the necessity of the base.

By systematically verifying the role of each component, researchers can have high confidence in the results obtained from this protocol.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition RE Reductive Elimination LC Ligand Coordination & Deprotonation Pd0 Pd(0)L PdII_1 L-Pd(II)(Ar)(X) Pd0->PdII_1 Ar-X ArX Ar-X PdII_2 L-Pd(II)(Ar)(NR₂) PdII_1->PdII_2 + R₂NH, Base - HX Amine R₂NH Base Base PdII_2->Pd0 Product Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application

Suzuki-Miyaura coupling of 3-bromo-5-chloro-2-methoxybenzylamine derivatives

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-Chloro-2-Methoxybenzylamine Derivatives Introduction: Navigating the Challenges of a Complex Scaffold The Suzuki-Miyaura cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-Chloro-2-Methoxybenzylamine Derivatives

Introduction: Navigating the Challenges of a Complex Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures.[4]

This guide focuses on a particularly challenging yet medicinally relevant substrate class: 3-bromo-5-chloro-2-methoxybenzylamine derivatives . These molecules are valuable scaffolds in drug discovery, where the substituted aniline motif is a common feature in bioactive compounds.[5][6] However, their successful coupling presents a confluence of steric and electronic hurdles:

  • Steric Hindrance: The ortho-methoxy group and the adjacent benzylamine moiety create significant steric bulk around the reactive centers, which can impede the approach of the palladium catalyst.[7][8][9][10]

  • Electronic Deactivation: The electron-donating nature of the methoxy and amine groups reduces the electrophilicity of the aryl halide, making the initial oxidative addition step more difficult.[11][12]

  • Halogen Selectivity: The presence of both bromine and chlorine atoms offers an opportunity for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed coupling reactions, allowing for a targeted reaction at the 3-position while leaving the 5-position available for subsequent transformations.[13][14]

This document provides a detailed exploration of the mechanistic nuances, key reaction parameters, and a robust protocol for achieving high-yield, selective Suzuki-Miyaura coupling on this complex scaffold.

Mechanistic Considerations for the Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][13] Understanding this cycle is critical to overcoming the challenges posed by the 3-bromo-5-chloro-2-methoxybenzylamine substrate.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Trans Transmetalation OxAdd->Trans Ar'-B(OR)2 + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd(0)L2 Ar-Ar' Product Biaryl Product (R-R') RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd ArB Boronic Acid/Ester (R'-B(OR)2) ArB->Trans caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: This is typically the rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[13] For the target substrate, the C-Br bond will undergo oxidative addition preferentially over the stronger, less reactive C-Cl bond.[14] The electron-rich nature of the ring makes this step inherently sluggish, necessitating the use of highly active catalyst systems.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[15][16] The base reacts with the boronic acid to form a more nucleophilic boronate anion, which facilitates the transfer.[17]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1] Steric hindrance around the palladium center can slow this step, but appropriate ligand choice can promote efficient elimination.[10]

Optimizing Key Experimental Parameters

Success with this challenging substrate hinges on the careful selection and optimization of several key parameters.

The Catalyst System: Palladium and Ligand Choice

The choice of ligand is the most critical factor for achieving high efficiency. Given the steric hindrance and electronic deactivation of the substrate, standard ligands like triphenylphosphine are often ineffective.

  • Palladium Precatalyst: Common and effective sources of palladium include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][3] These are stable precursors that are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky and electron-rich ligands are essential. They stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[4]

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are exceptionally effective for coupling hindered and deactivated aryl halides.[4] Their bulk and electron-donating properties create a highly active catalytic species.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes.[7] They are excellent for promoting the coupling of unreactive substrates, including aryl chlorides.[7][11]

The Role of the Base

The base is not merely an additive; it is a stoichiometric reagent that directly participates in the catalytic cycle.[15] Its primary role is to activate the boronic acid for transmetalation.[16][17]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. Its strength is sufficient to promote boronate formation without causing significant side reactions.

    • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, particularly useful for sterically demanding substrates.

    • Potassium Carbonate (K₂CO₃): A milder base, suitable for more reactive partners but may be less effective for this specific substrate.

Solvent Selection

The solvent must solubilize all components of the reaction and remain stable at the required temperatures.

  • Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used and highly effective.[1]

  • Aromatic Solvents: Toluene is another common choice, especially for higher-temperature reactions.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is beneficial. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[1]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the selective Suzuki-Miyaura coupling of a 3-bromo-5-chloro-2-methoxybenzylamine derivative at the bromine position.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add aryl halide, boronic acid, and base to a flame-dried flask. B 2. Add Pd precatalyst and ligand. A->B C 3. Seal flask, evacuate, and backfill with inert gas (N2 or Ar). B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the reaction to the target temperature (e.g., 80-110 °C). D->E F 6. Monitor progress by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to room temp. and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer (e.g., Na2SO4), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Materials:

  • 3-bromo-5-chloro-2-methoxybenzylamine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-chloro-2-methoxybenzylamine derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with nitrogen or argon for 20-30 minutes. Add the solvent (e.g., 5 mL for a 0.5 mmol scale) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Summary and Troubleshooting

The success of the coupling is highly dependent on the chosen conditions. The following table provides a comparative summary to guide optimization.

EntryLigandBaseSolventTemp (°C)Typical YieldNotes
1SPhos K₃PO₄ Dioxane/H₂O 100 Excellent Highly reliable system for hindered substrates.[4]
2XPhosCs₂CO₃Toluene110Very GoodStrong base and high temp can overcome difficult couplings.
3NHC (e.g., IPr)t-BuOKDioxane80Good-ExcellentNHC catalysts are very active but may require specific base/solvent combinations.[7]
4PPh₃K₂CO₃DMF100Poor-NoneStandard conditions are generally insufficient for this substrate class.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong base- Temperature too low- Ensure rigorous inert atmosphere and use freshly degassed solvents.- Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).- Increase reaction temperature in 10 °C increments.
Protodeboronation - Presence of excess water or acidic impurities- Boronic acid instability- Use anhydrous base and solvents.- Switch to a more stable boronic ester (e.g., pinacol ester).[1]
Homocoupling of Boronic Acid - Presence of oxygen- Improve degassing procedure for solvents and ensure a robust inert atmosphere.
Formation of Byproducts - Side reactions due to high temperature- Reaction at the C-Cl position- Lower the reaction temperature and increase reaction time.- If C-Cl coupling is observed, a milder catalyst system or lower temperature may be required to maintain selectivity.

Conclusion

The is a challenging but achievable transformation that provides access to valuable molecular architectures for drug discovery. Success relies on a rational approach to overcoming the combined steric and electronic hurdles of the substrate. The use of modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes is paramount. Careful selection of a sufficiently strong base and an appropriate solvent system, combined with rigorous anaerobic technique, will enable researchers to selectively and efficiently construct complex biaryl structures, advancing the development of novel therapeutics.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

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Method

Application Note: Chemo-Orthogonal Protecting Group Strategies for 3-bromo-5-chloro-2-methoxybenzylamine

Executive Summary The scaffold 3-bromo-5-chloro-2-methoxybenzylamine represents a "privileged" intermediate in modern drug discovery. Its value lies in its high density of orthogonal functional handles: a primary amine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-bromo-5-chloro-2-methoxybenzylamine represents a "privileged" intermediate in modern drug discovery. Its value lies in its high density of orthogonal functional handles: a primary amine (nucleophile), a methoxy group (directing group), and two distinct halogens (bromine and chlorine) with differentiated reactivity profiles.

However, the primary amine is a liability during metal-catalyzed cross-coupling or organometallic functionalization. It poisons palladium catalysts and reacts indiscriminately with electrophiles. This Application Note details the chemoselective protection strategies required to manipulate this scaffold.

Key Takeaway: The Boc (tert-butoxycarbonyl) group is the superior choice for this specific molecule due to its stability under basic Suzuki-Miyaura conditions and its non-reductive removal, which preserves the critical chlorine handle. Cbz (Benzyloxycarbonyl) is explicitly discouraged due to the high risk of catalytic dehalogenation during removal.

Structural Analysis & Strategic Decision Making[1]

Before selecting a protocol, one must analyze the electronic and steric environment of the target molecule.

The Scaffold Challenges
  • The 3-Bromo / 5-Chloro Dichotomy: The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). This allows for chemoselective oxidative addition.[1] We can couple at the bromine position while leaving the chlorine intact for a second diversification step.

  • The 2-Methoxy Group: This electron-donating group (EDG) increases electron density on the ring, slightly deactivating the halides toward nucleophilic aromatic substitution (

    
    ) but facilitating oxidative addition in Pd-catalysis. Sterically, it crowds the benzylamine position.
    
  • The Benzylamine: Highly nucleophilic. Without protection, it will coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).

Protecting Group Decision Matrix
FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Phthalimide
Installation Mild (Base/

)
Mild (Base/Cbz-Cl)Mild (Base/Fmoc-Cl)Moderate (Heat or Mitsunobu)
Stability (Suzuki) Excellent (Stable to base)GoodPoor (Base labile)Excellent
Deprotection Acid (TFA or HCl)Hydrogenolysis (

/Pd)
Base (Piperidine)Hydrazine
Risk Factor Low. Acid must not degrade product.CRITICAL:

/Pd will strip Br/Cl atoms.
Premature removal during coupling.Harsh removal conditions.
Recommendation Primary Choice Avoid Niche Use OnlySecondary Choice

Visualizing the Strategy

The following logic flow illustrates the decision process for this specific scaffold.

PG_Strategy Start Target: 3-bromo-5-chloro- 2-methoxybenzylamine Decision Intended Downstream Chemistry? Start->Decision Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->Suzuki Standard Lithiation Ortho-Lithiation (Strong Base) Decision->Lithiation Aggressive RouteA Route A: Boc Protection (Acid Labile) Suzuki->RouteA Best Match RouteB Route B: Phthalimide (Base/Radical Stable) Lithiation->RouteB No acidic protons Warning AVOID: Cbz Group (Risk of Dehalogenation) RouteA->Warning Why not Cbz?

Figure 1: Strategic Decision Tree for protecting group selection based on downstream chemical requirements.

Detailed Protocols

Protocol A: The "Gold Standard" (Boc Protection)

Objective: Install the Boc group to enable chemoselective Suzuki coupling at the 3-Br position.

Step 1: Protection

Reagents: Di-tert-butyl dicarbonate (


), Triethylamine (

), Dichloromethane (DCM).
  • Dissolution: Dissolve 3-bromo-5-chloro-2-methoxybenzylamine (1.0 equiv) in DCM (5 mL/mmol).

  • Base Addition: Add

    
     (1.2 equiv) followed by a catalytic amount of DMAP (0.05 equiv) to speed up the reaction (optional but recommended due to steric crowding from the 2-OMe).
    
  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear; a new, less polar spot appears.

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/DMAP), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Yield: Expect >90% yield of a white/off-white solid.

Step 2: Chemoselective Suzuki Coupling

Mechanism: The Pd(0) catalyst inserts into the weaker C-Br bond (Oxidative Addition) faster than the C-Cl bond. Reagents: Aryl Boronic Acid (1.1 equiv),


 (0.05 equiv), 

(2.0 equiv), Dioxane/Water (4:1).
  • Degassing: Combine the Boc-protected intermediate, boronic acid, and base in the solvent. Sparge with Nitrogen/Argon for 10 mins. Oxygen is the enemy of chemoselectivity.

  • Catalyst: Add

    
    .
    
  • Heating: Heat to 60–80°C. Do not overheat. Higher temperatures (>100°C) may force activation of the C-Cl bond.

  • Completion: Reaction is usually complete in 4–12 hours.

  • Result: The 3-aryl-5-chloro-2-methoxybenzylamine derivative.

Step 3: Deprotection (Acidolysis)

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Reaction: Dissolve the coupled product in DCM. Add TFA (20% v/v).

  • Time: Stir at RT for 1–2 hours.

    • Note: The 2-OMe group is stable to TFA. The Cl atom is stable to TFA.

  • Workup: Concentrate in vacuo. If the free base is needed, redissolve in EtOAc and wash with saturated

    
    .
    
Protocol B: The "Tank" (Phthalimide Protection)

Objective: Use when the amine must be completely inert (non-protonated) or if the intermediate must survive radical halogenation conditions.

  • Reagents: N-Carbethoxyphthalimide (1.05 equiv),

    
     (1.1 equiv), THF.
    
  • Procedure: Reflux the amine with the reagent in THF for 12 hours. This avoids the high heat of neat phthalic anhydride fusion, which could degrade the halogenated scaffold.

  • Deprotection: Hydrazine hydrate (

    
    ) in Ethanol at reflux.
    
    • Warning: Ensure your coupled aryl group does not contain esters or other hydrazine-sensitive groups.

Critical Troubleshooting & QC Data

The "Dehalogenation Trap" (Why NOT Cbz)

If you use Cbz protection and attempt to remove it using standard Hydrogenolysis (


, Pd/C):
  • Reaction:

    
    
    
  • Side Reaction:

    
    
    
  • Result: You will lose the 5-chloro handle, destroying the orthogonality of the scaffold. Only use Cbz if you plan to deprotect with HBr/AcOH or Boron Tribromide (risky with OMe).

NMR Interpretation Guide

When verifying the Boc-protected intermediate, look for these diagnostic signals:

SignalChemical Shift (

ppm)
MultiplicityInterpretation
Boc-Methyls 1.40 – 1.45Singlet (9H)The t-Butyl group. Sharp and intense.
Methoxy 3.80 – 3.90Singlet (3H)The 2-OMe group.
Benzylic

4.30 – 4.40Doublet (2H)Coupled to NH. Becomes a singlet in

shake.
Carbamate NH 4.90 – 5.10Broad SingletExchangeable proton.
Aromatic H (4-H) ~7.40Doublet (

Hz)
Meta-coupling between protons at C4 and C6.
Aromatic H (6-H) ~7.25Doublet (

Hz)
Meta-coupling.

Synthesis Workflow Diagram

The following diagram outlines the complete lifecycle of the scaffold using the recommended Boc strategy.

Synthesis_Workflow Start Start Material (3-Br, 5-Cl) Step1 1. Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 Boc-Intermediate (Stable to Base) Step1->Intermediate1 Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd(dppf)) Intermediate1->Step2 Chemoselective at Br Intermediate2 Coupled Product (3-Ar, 5-Cl) Step2->Intermediate2 Step3 3. Acid Deprotection (TFA or HCl) Intermediate2->Step3 Final Final Product (Free Amine, 5-Cl intact) Step3->Final

Figure 2: Step-by-step synthetic workflow for the functionalization of 3-bromo-5-chloro-2-methoxybenzylamine.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability constants for Boc/Cbz/Phthalimide).

  • Chemoselective Cross-Coupling of Polyhalogenated Arenes . Organic Chemistry Portal. (Detailed reactivity trends C-I > C-Br > C-Cl).[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts . Journal of the American Chemical Society.[1] (Discusses amine poisoning of Pd catalysts).

  • Selective Deprotection of Boc and Cbz . BenchChem Technical Support. (Protocols for acid-mediated vs hydrogenolysis removal).

Sources

Application

Application Note: Preparation of Amide Derivatives from (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocols for synthesizing amide derivatives from (3-Bromo-5-chloro-2-methoxyphenyl)methanamine , a hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocols for synthesizing amide derivatives from (3-Bromo-5-chloro-2-methoxyphenyl)methanamine , a highly functionalized benzylamine scaffold often used in the development of kinase inhibitors and protein-protein interaction modulators (e.g., WDR5-MYC inhibitors).[1]

[1]

Introduction & Utility

The starting material, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS: 1261838-88-1), is a "privileged scaffold" in medicinal chemistry.[1] The presence of the ortho-methoxy group provides conformational bias, while the 3-Bromo and 5-Chloro substituents offer distinct electronic properties and handles for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Derivatization of the primary amine via amide coupling is a critical step in generating structure-activity relationship (SAR) libraries.[1] This guide presents two validated methods:

  • Method A (Acyl Chlorides): For robust, high-yielding synthesis with simple acids.[1]

  • Method B (HATU Coupling): For sensitive, chiral, or sterically hindered carboxylic acids.[1]

Key Chemical Properties
PropertyDataNotes
Molecular Formula C₈H₉BrClNODistinct Isotope Pattern (Br + Cl)
Molecular Weight 250.52 g/mol Monoisotopic mass will show M, M+2, M+4
Acidity (pKa) ~9.5 (Conjugate Acid)Requires base (DIPEA/TEA) for reaction
Solubility DMSO, DMF, DCM, MeOHFree base is lipophilic; HCl salt is water-soluble

Strategic Analysis & Retrosynthesis

The primary challenge with this substrate is the steric environment created by the 2-methoxy group.[1] While the methylene spacer (–CH₂–) mitigates direct steric clash at the nitrogen, the ortho-substituent can induce a twisted conformation, potentially retarding reaction rates with bulky electrophiles.[1]

Mechanistic Insight:

  • Nucleophilicity: The benzylamine nitrogen is moderately nucleophilic.[1]

  • Competing Factors: The electron-withdrawing nature of the halogenated ring slightly reduces nucleophilicity compared to unsubstituted benzylamine, requiring efficient activation of the carboxylic acid partner.[1]

Reaction Scheme (DOT Visualization)

The following diagram illustrates the chemical pathway and decision logic.

ReactionScheme Start (3-Bromo-5-chloro-2-methoxyphenyl) methanamine ReagentA Method A: R-COCl + TEA (Acyl Chloride) Start->ReagentA Simple R-Groups ReagentB Method B: R-COOH + HATU + DIPEA (Coupling Reagent) Start->ReagentB Complex/Chiral R Intermed Tetrahedral Intermediate ReagentA->Intermed ReagentB->Intermed Product Target Amide Derivative Intermed->Product -HCl or -Urea

Caption: Figure 1. Divergent synthetic strategies based on carboxylic acid complexity.

Experimental Protocols

Method A: Acyl Chloride Coupling (Standard Protocol)

Best for: Acetyl, Benzoyl, and simple aliphatic chains.

Reagents:

  • Amine Substrate (1.0 equiv)[1][2]

  • Acyl Chloride (1.2 equiv)[1][3]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.0 mmol, 250 mg) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (2.5 mmol, 350 µL). If the starting material is an HCl salt, ensure the solution becomes clear (indicating free base formation).[1]

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add the Acyl Chloride (1.2 mmol) diluted in 1 mL DCM. Critical: Exothermic reaction; control addition rate to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The amine (polar, stains with Ninhydrin) should disappear; the amide (less polar, UV active) should appear.[1]

  • Workup:

    • Quench with saturated NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][4]

Method B: HATU-Mediated Coupling (Advanced Protocol)

Best for: Amino acids, heterocycles, and expensive carboxylic acids.

Reagents:

  • Amine Substrate (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 522 µL). Stir at RT for 15 minutes. Why: This pre-forms the activated ester (O-At), minimizing racemization.

  • Coupling: Add (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.0 mmol, 250 mg) to the reaction mixture.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • Observation: The amide product often precipitates as a solid due to the lipophilic halogenated ring.[1]

    • Filter the solid and wash with water.[1]

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with LiCl (5% aq) to remove DMF, then Brine.[1]

Purification & Characterization Strategy

The halogenated nature of the product provides unique handles for verification.[1]

Mass Spectrometry (LC-MS) Validation

You must look for the specific isotope pattern generated by one Chlorine (³⁵Cl/³⁷Cl ratio 3:1) and one Bromine (⁷⁹Br/⁸¹Br ratio 1:1).[1]

Expected Isotope Pattern (M+H)⁺:

  • Peak M: 100% relative abundance (Contains ³⁵Cl, ⁷⁹Br)

  • Peak M+2: ~130% relative abundance (Contains ³⁵Cl, ⁸¹Br OR ³⁷Cl, ⁷⁹Br)

  • Peak M+4: ~30% relative abundance (Contains ³⁷Cl, ⁸¹Br)

Note: If you do not see this "Twin Tower" pattern at M and M+2, you have lost a halogen or reacted the wrong material.[1]

Purification Workflow (DOT Visualization)

Purification Raw Crude Reaction Mixture Check Precipitate formed in Water? Raw->Check Filter Filtration (Wash w/ H2O + Hexane) Check->Filter Yes Extract Extraction (EtOAc) Wash w/ LiCl (if DMF used) Check->Extract No Final Pure Amide (>95% Purity) Filter->Final Column Flash Chromatography (SiO2, Hex/EtOAc) Extract->Column Column->Final

Caption: Figure 2. Decision tree for purification based on product solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Amine salt not neutralizedEnsure >2.5 equiv of base (DIPEA/TEA) is used to free the amine.
Incomplete Reaction Steric hindrance from 2-OMeHeat reaction to 40–50°C; switch solvent to DMF for higher Temp.[1]
Side Products Bis-acylation (Imide formation)Use strictly 1.1 equiv of Acyl Chloride; avoid large excess.[1]
Racemization Over-activation (Method B)Pre-activate acid with HATU for only 5-10 mins at 0°C before adding amine.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Justia Patents. (2025).[1] WDR5-MYC inhibitors. (Patent disclosing sulfonamide/amide derivatives of the target scaffold). Link

  • PubChem. (2023).[1][6] Compound Summary: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine.[1][7] Link[1]

Sources

Method

Leveraging (3-Bromo-5-chloro-2-methoxyphenyl)methanamine for the Synthesis of Advanced Peptidomimetics

An Application Guide for Researchers Abstract: The pursuit of therapeutic agents with enhanced stability, bioavailability, and target specificity has driven significant interest in peptidomimetics—molecules designed to m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The pursuit of therapeutic agents with enhanced stability, bioavailability, and target specificity has driven significant interest in peptidomimetics—molecules designed to mimic the structure and function of natural peptides. A key strategy in this field is the incorporation of unnatural, conformationally constrained amino acid surrogates.[1][2] This guide provides a detailed exploration of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, a unique building block for creating sophisticated peptidomimetics. We present its design rationale, detailing how its distinct structural features—steric bulk, electronic properties, and sites for post-synthetic modification—can be exploited. This document offers field-tested protocols for its incorporation into peptide scaffolds, focusing on robust amide coupling strategies for sterically hindered amines, methods for downstream functionalization, and comprehensive analytical characterization of the final products.

Design Rationale & Strategic Advantages

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is not a conventional building block; its utility lies in the unique combination of substituents on the phenyl ring. These features impart specific, desirable properties to a target peptidomimetic, moving beyond simple sequence mimicry to introduce advanced functionality.

The rationale for its use is grounded in several key medicinal chemistry principles:

  • Conformational Constraint: The bulky ortho-methoxy group, combined with the meta-bromo and para-chloro substituents, significantly restricts the rotational freedom around the bond connecting the methylene carbon to the aromatic ring. Incorporating this moiety into a peptide backbone can help lock the molecule into a more defined, bioactive conformation, which can reduce the entropic penalty upon binding to a target receptor.[3][4]

  • Metabolic Stability: The substituted aromatic ring acts as a metabolic shield, protecting the adjacent amide bond from enzymatic degradation by peptidases. This is a critical feature for improving the in-vivo half-life of peptide-based drug candidates.[1]

  • Modulation of Physicochemical Properties: The two halogen atoms, bromine and chlorine, significantly increase the lipophilicity of the molecule. This can enhance membrane permeability and improve pharmacokinetic properties.[2][5]

  • Halogen Bonding Potential: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This offers an additional modality for increasing binding affinity and specificity.[6]

  • Handle for Post-Synthetic Modification: The aryl bromide is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of the peptidomimetic, enabling the synthesis of a library of analogues from a common intermediate to explore the structure-activity relationship (SAR).

cluster_Core Structural Features & Implications cluster_Features cluster_Implications Core (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Methoxy Ortho-Methoxy Group Core->Methoxy Halogens Bromo & Chloro Substituents Core->Halogens Amine Primary Aminomethyl Group Core->Amine Constraint Induces Steric Hindrance Provides Conformational Control Methoxy->Constraint Properties Increases Lipophilicity Potential for Halogen Bonding Enhances Metabolic Stability Halogens->Properties Modification Aryl Bromide enables Post-Synthetic Modification (e.g., Suzuki Coupling) Halogens->Modification Coupling Site of Amide Bond Formation Amine->Coupling cluster_workflow General Amide Coupling Workflow A 1. Prepare Reactants Carboxylic Acid (1.0 eq) Amine Building Block (1.1 eq) Coupling Reagent (1.2 eq) Base (2-3 eq) B 2. Activate & Couple Dissolve in anhydrous solvent (DMF/DCM). Cool to 0°C. Add coupling reagent & base. Stir 15 min, then add amine. Warm to RT. A->B C 3. Monitor Reaction Use TLC or LC-MS to track consumption of starting material (2-24h). B->C D 4. Aqueous Workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, base, & brine. C->D E 5. Purify & Characterize Purify via Flash Chromatography. Characterize via NMR, MS, HPLC. D->E

Caption: A generalized workflow for the incorporation of the amine building block via amide coupling.

Protocol 1: High-Efficiency HATU-Mediated Coupling

This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly effective coupling reagent well-suited for challenging amide bond formations. [7] Materials:

  • N-protected amino acid or peptide-acid (1.0 equiv)

  • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the solution. Stir for 15 minutes at 0°C to allow for the formation of the activated OAt-ester.

  • Add a solution of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Note: The choice of HATU is deliberate; it forms a highly reactive OAt-active ester with the carboxylic acid, which is more susceptible to nucleophilic attack by the hindered amine compared to intermediates formed by other reagents like EDC/HOBt. [7]DIPEA is used as a non-nucleophilic base to facilitate the reaction without competing with the primary amine.

Protocol 2: Acyl Fluoride Method for Highly Challenging Couplings

For cases where even potent coupling reagents like HATU fail due to extreme steric hindrance or electronic deactivation, an in-situ acyl fluoride formation protocol can be highly effective. [8][9][10] Materials:

  • N-protected amino acid or peptide-acid (1.0 equiv)

  • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.5 equiv)

  • Cyanuric fluoride (0.5 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM.

  • Add pyridine (1.5 equiv) followed by cyanuric fluoride (0.5 equiv). Stir at room temperature for 1-2 hours to form the acyl fluoride. Monitor formation via TLC or ¹⁹F NMR if possible.

  • In a separate flask, dissolve (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (1.5 equiv) in anhydrous DCM.

  • Slowly add the pre-formed acyl fluoride solution to the amine solution.

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 18-36 hours.

  • Monitor the reaction for the consumption of the acyl fluoride.

  • After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Causality Note: Acyl fluorides are small, highly reactive acylating agents. Their reduced steric profile and high electrophilicity can overcome the low nucleophilicity of the hindered amine, succeeding where bulkier activated esters may fail. [8]The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier of the reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic. A combination of techniques should be employed. [11][12]

Technique Purpose Expected Observations for a Hypothetical Product
¹H & ¹³C NMR Structural Elucidation & Confirmation Signals corresponding to the aromatic protons of the benzyl moiety, the methoxy group, the methylene bridge, and all residues in the peptide chain. Confirmation of amide bond formation by the presence of the NH proton and shifts in adjacent CH/CH₂ signals.
LC-MS Purity Assessment & Mass Verification A primary peak in the chromatogram indicating high purity (>95%). The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the target molecule. [13][14]
RP-HPLC Quantitative Purity Analysis A single major peak with a retention time reflecting the increased lipophilicity from the substituted benzylamine moiety. Used to determine the final purity percentage. [13]

| FT-IR | Functional Group Analysis | Characteristic absorption bands for the amide C=O stretch (approx. 1650 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹). |

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Yield 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance is too great for the chosen method. 3. Impure or wet reagents/solvents.1. Switch from Protocol 1 (HATU) to Protocol 2 (Acyl Fluoride). 2. Increase reaction temperature and time (within limits of substrate stability). 3. Ensure all reagents are fresh and solvents are anhydrous.
Multiple Byproducts 1. Racemization of the amino acid during activation. 2. Side reactions involving protecting groups.1. Keep the activation step (e.g., with HATU/DIPEA) at 0°C before adding the amine. 2. Re-evaluate the compatibility of your protecting group strategy with the coupling conditions.
Difficulty in Purification 1. Product has similar polarity to starting materials or byproducts. 2. Product is poorly soluble.1. Optimize the solvent gradient in your flash chromatography method. Consider a different stationary phase (e.g., C18 reverse phase). 2. Use a solvent system known to solubilize similar compounds (e.g., DMF, DMSO) for loading onto silica.

Conclusion

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a powerful and versatile building block for medicinal chemists and drug development professionals engaged in peptidomimetic synthesis. Its carefully designed substitution pattern offers a multi-faceted approach to improving the drug-like properties of peptide leads by enforcing conformational constraint, enhancing metabolic stability, and providing opportunities for further diversification through post-synthetic modification. While its incorporation requires robust coupling protocols to overcome steric and electronic challenges, the strategic advantages it confers make it a valuable tool in the design of next-generation therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Google Patents. (2002).
  • Singh, Y., Sharma, R., & Singh, N. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7209. [Link]

  • ResearchGate. (2021). Conformationally Constrained Amino Acids in Peptide Design. [Link]

  • Google Patents. (2021).
  • SciSpace. Constrained Peptides in Drug Discovery and Development. [Link]

  • Wiley Online Library. (2002). Introduction to the Synthesis of Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • Weitz, E., & Sherman, D. H. (2018). Halogenase engineering and its utility in medicinal chemistry. ACS Chemical Biology, 13(5), 1135-1148. [Link]

  • ResolveMass Laboratories Inc. (2023). Peptide Characterization Techniques and Applications. [Link]

  • Jóźwiak, J., & Bąchor, R. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(16), 8933. [Link]

  • Daddio, S., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(10), 2945-2956. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

  • Journal of Pharmaceutical Research. (2022). Peptidomimetics : A New Era in Drug Discovery. [Link]

  • Aßfalg, M., et al. (2021). Peptidomics. Nature Reviews Methods Primers, 1(1), 1-22. [Link]

  • Klimt, M., Stadler, M., Binder, U., & Krauss, J. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

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  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 24(19), 3544. [Link]

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Application

Application Notes and Protocols: Strategic Functionalization of the C-Br Bond in 3-bromo-5-chloro-2-methoxybenzylamine

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the selective functionalization of the carbon-bromine (C-Br) bond in 3-bromo-5-chloro-2-methoxybenzylamine. This tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the selective functionalization of the carbon-bromine (C-Br) bond in 3-bromo-5-chloro-2-methoxybenzylamine. This trifunctional aromatic building block presents a unique challenge in regioselective synthesis due to the presence of multiple reactive sites. This document outlines strategies for achieving high chemoselectivity in palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a framework for the synthesis of novel derivatives with potential applications in pharmaceuticals and materials science.

Introduction: The Synthetic Utility of a Multifunctional Scaffold

3-bromo-5-chloro-2-methoxybenzylamine is a highly versatile scaffold in organic synthesis. The presence of three distinct functional moieties—a reactive C-Br bond, a less reactive C-Cl bond, and a nucleophilic aminomethyl group—offers multiple avenues for molecular elaboration. The strategic and selective functionalization of the C-Br bond is of particular importance as it allows for the introduction of diverse substituents while preserving the other functionalities for subsequent transformations.

The primary challenge in the chemical manipulation of this substrate lies in achieving high chemoselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl.[1][2][3] This inherent difference in reactivity provides a basis for the selective functionalization of the C-Br bond in the presence of the C-Cl bond. However, the steric hindrance imposed by the ortho-methoxy group and the potential for the aminomethyl group to coordinate with the metal center can significantly influence the reaction outcome.[4][5] Therefore, the careful selection of catalysts, ligands, and reaction conditions is paramount to achieving the desired transformation with high efficiency and selectivity.

This guide provides experimentally validated starting points for three critical C-Br functionalization reactions, enabling the synthesis of a diverse library of compounds from this valuable starting material.

Chemoselective Functionalization: Principles and Strategies

The selective functionalization of one C-X bond over another in polyhalogenated aromatic compounds is a well-established strategy in organic synthesis.[6][7] In the case of 3-bromo-5-chloro-2-methoxybenzylamine, the greater lability of the C-Br bond compared to the C-Cl bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions is the key to achieving selectivity.[8]

The choice of the palladium catalyst and, more critically, the ancillary ligand plays a pivotal role in modulating the reactivity and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of less reactive aryl chlorides, but for selective C-Br functionalization, a careful balance must be struck to avoid competitive C-Cl activation.[5][9] The protocols outlined below utilize established ligand systems known for their efficacy in promoting the desired transformations while minimizing side reactions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[10][11] This protocol describes the selective coupling of an arylboronic acid at the C-Br position of 3-bromo-5-chloro-2-methoxybenzylamine.

Protocol:

  • To a dry Schlenk flask, add 3-bromo-5-chloro-2-methoxybenzylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and purging with argon.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueRationale
3-bromo-5-chloro-2-methoxybenzylamine1.0 equivSubstrate
Arylboronic acid1.2 equivCoupling partner
Pd(OAc)₂2 mol%Palladium source
SPhos4 mol%Bulky, electron-rich ligand to promote oxidative addition of the C-Br bond
K₂CO₃2.0 equivBase to activate the boronic acid
1,4-Dioxane/Water (4:1)-Solvent system
Temperature90 °CTo facilitate the reaction without promoting C-Cl activation
Time12-24 hTypical reaction time

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow sub Substrate (1.0 equiv) reaction Reaction (90 °C, 12-24h) sub->reaction boronic_acid Arylboronic Acid (1.2 equiv) boronic_acid->reaction base K2CO3 (2.0 equiv) base->reaction catalyst Pd(OAc)2/SPhos (2/4 mol%) catalyst->reaction solvent Dioxane/H2O solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_oad Ar-Pd(II)L2-Br pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L2-Ar' pd2_oad->pd2_trans Transmetalation (Ar'B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[5][9][12][13] This protocol details the coupling of a primary or secondary amine at the C-Br position.

Protocol:

  • To a dry Schlenk tube, add 3-bromo-5-chloro-2-methoxybenzylamine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene to the tube.

  • In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) and purging with argon.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ValueRationale
3-bromo-5-chloro-2-methoxybenzylamine1.0 equivSubstrate
Amine1.2 equivCoupling partner
Pd₂(dba)₃1.5 mol%Palladium(0) source
XPhos3 mol%Bulky, electron-rich ligand to facilitate C-N bond formation
NaOtBu1.5 equivStrong, non-nucleophilic base
Toluene-Anhydrous solvent
Temperature100 °CTo promote the reaction
Time16-24 hTypical reaction time

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow sub Substrate (1.0 equiv) reaction Reaction (100 °C, 16-24h) sub->reaction amine Amine (1.2 equiv) amine->reaction base NaOtBu (1.5 equiv) base->reaction catalyst Pd2(dba)3/XPhos (1.5/3 mol%) catalyst->reaction solvent Toluene solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Aminated Product purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Diagram 4: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_oad Ar-Pd(II)L-Br pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L-NR2 pd2_oad->pd2_amido Amine Coordination & Deprotonation (HNR2, Base) product Ar-NR2 pd2_amido->product Reductive Elimination product->pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of arylalkynes.[14][15][16][17] This protocol outlines the copper-free Sonogashira coupling of a terminal alkyne with the C-Br bond.

Protocol:

  • To a dry Schlenk flask, add 3-bromo-5-chloro-2-methoxybenzylamine (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine to the flask.

  • In a separate vial, prepare the catalyst by adding Pd(PPh₃)₄ (5 mol%) and purging with argon.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ValueRationale
3-bromo-5-chloro-2-methoxybenzylamine1.0 equivSubstrate
Terminal Alkyne1.5 equivCoupling partner
Pd(PPh₃)₄5 mol%Palladium(0) catalyst
Triethylamine-Base and solvent
Temperature80 °CTo facilitate the reaction
Time8-16 hTypical reaction time

Diagram 5: Sonogashira Coupling Workflow

Sonogashira_Workflow sub Substrate (1.0 equiv) reaction Reaction (80 °C, 8-16h) sub->reaction alkyne Terminal Alkyne (1.5 equiv) alkyne->reaction catalyst Pd(PPh3)4 (5 mol%) catalyst->reaction base_solvent Triethylamine base_solvent->reaction workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product Alkynylated Product purification->product

Caption: Workflow for Sonogashira coupling.

Diagram 6: Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Cycle pd0 Pd(0)L2 pd2_oad Ar-Pd(II)L2-Br pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L2-C≡CR pd2_oad->pd2_alkynyl Alkyne Coordination & Deprotonation (HC≡CR, Base) product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0

Caption: Simplified copper-free Sonogashira cycle.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. However, be mindful that higher temperatures may lead to a loss of chemoselectivity and promote C-Cl bond activation. A change of ligand to a more electron-rich and bulky one might also be beneficial.

  • Hydrodebromination: The formation of the debrominated byproduct is a common side reaction.[18] This can be minimized by ensuring anhydrous and anaerobic conditions, using a less nucleophilic base (e.g., K₃PO₄ instead of alkoxides), and using bulky phosphine ligands that favor reductive elimination over competing pathways.

  • Poor Chemoselectivity: If significant C-Cl functionalization is observed, reducing the reaction temperature and using a less reactive catalyst system may improve selectivity. Ligand choice is critical; for instance, in some systems, specific N-heterocyclic carbene (NHC) ligands can favor C-Cl activation, while certain phosphine ligands favor C-Br or C-OTf activation.[19]

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the selective functionalization of the C-Br bond in 3-bromo-5-chloro-2-methoxybenzylamine. By leveraging the principles of palladium-catalyzed cross-coupling and carefully selecting reaction parameters, researchers can efficiently synthesize a wide array of novel derivatives. These methods open up new avenues for the exploration of this versatile building block in the development of new pharmaceuticals and advanced materials.

References

  • Molander, G. A. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Campeau, L.-C., & Fagnou, K. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2013). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. PubMed. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. [Link]

  • Jung, J. Y., & Yoon, C. H. (2014). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. National Institutes of Health. [Link]

  • Molander, G. A., & Fumagalli, T. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. PubMed. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • So, C. M., & Fu, G. C. (n.d.). General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. So_General_Chemoselective_S.... [Link]

  • Yamada, K., et al. (2020). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. ACS Publications. [Link]

  • Xie, Z., et al. (2017). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Malig, T. C., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. MSU Chemistry. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2013). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Zhang, H., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation during reduction of 3-bromo-5-chloro-2-methoxy precursors

Topic: Preventing Dehalogenation in 3-Bromo-5-Chloro-2-Methoxy Precursors Ticket ID: CHEM-RED-005 Status: Open Analyst: Senior Application Scientist Executive Summary & Decision Matrix The Challenge: You are attempting t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation in 3-Bromo-5-Chloro-2-Methoxy Precursors Ticket ID: CHEM-RED-005 Status: Open Analyst: Senior Application Scientist

Executive Summary & Decision Matrix

The Challenge: You are attempting to reduce a functional group (likely a nitro group,


) on a 3-bromo-5-chloro-2-methoxy  scaffold.
  • Risk Factor: High. The Carbon-Bromine (C-Br) bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol) or the nitro group reduction potential.

  • The Trap: Standard catalytic hydrogenation (Pd/C +

    
    ) will almost certainly cause rapid oxidative addition of Palladium into the C-Br bond, leading to hydrodehalogenation  (yielding the des-bromo impurity) before or concurrent with nitro reduction. The 2-methoxy group (electron-donating) increases electron density on the ring, which can subtly alter the kinetics but does not protect the labile C-Br bond from Pd insertion.
    

Immediate Action Plan: Do not use standard Pd/C. Select your method based on the available equipment and scale using the decision tree below.

Method Selection Logic

MethodSelection Start Start: Select Reduction Method Scale What is your scale? Start->Scale Equipment Is a Hydrogenator available? Scale->Equipment > 10 grams Dithionite Method C: Sodium Dithionite (Best for Mild Conditions) Scale->Dithionite < 1 gram (Small Scale) PtS Method A: Sulfided Pt/C (Best for Scale/Cleanliness) Equipment->PtS Yes (Parr Shaker/Autoclave) Fe Method B: Fe / NH4Cl (Best for Robustness/Low Cost) Equipment->Fe No (Standard Glassware) Dithionite->Fe If solubility issues arise

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

Technical Protocols

Protocol A: Catalytic Hydrogenation with Sulfided Platinum (The Gold Standard)

Context: This is the industry-standard method for reducing halonitroarenes. "Sulfided" catalysts are poisoned with sulfur, which occupies the highly active sites on the metal surface responsible for C-X bond cleavage, while leaving sites active for


 reduction.
  • Reagent: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Solvent: Ethyl Acetate or THF (Avoid Methanol if transesterification is a risk, though rare here).

Step-by-Step Workflow:

  • Preparation: In a pressure vessel (Parr bomb or autoclave), dissolve the substrate (1.0 equiv) in Ethyl Acetate (10-20 volumes).

  • Catalyst Addition: Add 1-3 wt% of sulfided Pt/C catalyst.

    • Note: Unlike Pd/C where you might use 10 wt%, Pt(S)/C is often effective at lower loadings.

  • Purge: Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 1-5 bar (15-70 psi)

    
    . Stir at room temperature.
    
    • Critical Check: Do not heat initially. Heat increases the kinetic energy required to break the C-Br bond. Only heat to 40°C if reaction stalls after 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Result: The filtrate contains the aniline. Dehalogenation is typically <0.1%.[2]

Why it works: The sulfur acts as a selective poison, modifying the electronic properties of the Pt surface to disfavor the oxidative addition of the C-Br bond [1].

Protocol B: Bechamp Reduction (Iron/Ammonium Chloride)

Context: If you lack hydrogenation equipment or the specific catalyst, this is the most reliable "wet chemistry" alternative. It is highly chemoselective.[3]

  • Reagents: Iron Powder (325 mesh, reduced), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol/Water (3:1).

  • Activation: Add

    
     (5.0 equiv) and Iron Powder (5.0 equiv).
    
  • Reflux: Heat the mixture to reflux (~70-80°C) with vigorous stirring.

    • Mechanism:[4][5][6][7] The reaction occurs on the surface of the iron. Mechanical stirring must be robust to keep the heavy iron powder suspended.[5]

  • Monitoring: Check TLC/LCMS every 30 mins. Reaction is usually complete in 1-4 hours.

  • Workup (The Critical Step):

    • Issue: Iron sludge can form impossible emulsions.

    • Solution: Filter the hot mixture through a Celite pad. Wash the pad with copious Ethyl Acetate.

    • Separation: Dilute filtrate with water, separate organic layer.[8] Wash aqueous layer 2x with EtOAc.

  • Result: High yield, zero dehalogenation.

Protocol C: Sodium Dithionite Reduction (Mild/Green)

Context: Ideal for small-scale or when the substrate is sensitive to acidic conditions or metals.

  • Reagent: Sodium Dithionite (

    
    ).[7][9]
    
  • Solvent: THF/Water or DMF/Water (1:1).

Step-by-Step Workflow:

  • Setup: Dissolve substrate (1 equiv) in THF/Water (1:1).

  • Addition: Add

    
     (3-5 equiv).
    
  • Reaction: Stir at room temperature or mild heat (40°C).

    • Observation: The reaction mixture often turns yellow/orange and then fades as the nitro group reduces.

  • Quench: Pour into water and extract with Ethyl Acetate.

  • Note: This method generates bisulfite byproducts; ensure adequate ventilation or caustic scrubbers if running on large scale.

Comparative Data Analysis

FeaturePd/C (Standard)Pt(S)/C (Sulfided)Fe / NH4ClNa2S2O4 (Dithionite)
De-Br Risk Critical (>50%) Negligible (<0.5%)NoneNone
De-Cl Risk HighLowNoneNone
Reaction Time Fast (1-2 h)Medium (2-6 h)Medium (2-4 h)Slow (Overnight)
Workup Simple FiltrationSimple FiltrationEmulsion RiskExtraction
Scalability HighHighMedium (Waste)Low/Medium

Troubleshooting & FAQs

Q1: I only have Pd/C in the lab. Can I still use it?

A: Proceed with extreme caution. You must "poison" the catalyst yourself.

  • The Fix: Add Diphenylsulfide (0.5 equiv relative to catalyst) or Ethylenediamine to the reaction mixture before adding hydrogen.

  • Alternative: Use an acidic solvent system (e.g., Methanol + 1-2 equiv of HBr). The protonation of the amine product and the catalyst surface can retard the oxidative addition into the aryl halide, but this is less reliable than using Pt(S)/C [2].

Q2: The Iron reaction (Method B) is stuck at 80% conversion.

A: This is usually due to surface passivation of the iron particles (oxide coating).

  • The Fix: Add a few drops of concentrated HCl or Acetic Acid to "etch" the iron surface and restart the radical mechanism. Ensure your stirring is vigorous enough to suspend the iron; if it sits at the bottom, the reaction stops.

Q3: I see a "dimer" impurity (Azobenzene) in the Dithionite reaction.

A: This indicates incomplete reduction (Nitro


 Nitroso 

Hydroxylamine

Aniline).
  • The Fix: Increase the equivalents of Sodium Dithionite to 5.0 or 6.0 and increase temperature to 50°C. Ensure the solvent system is homogenous (add more water if salt precipitates out, or more THF if substrate crashes out).

Q4: Why is the 3-bromo position so sensitive?

A: The 3-position is ortho to the 2-methoxy group. While the methoxy is an Electron Donating Group (EDG), the steric crowding can actually force the bromine out of plane or make the C-Br bond more accessible to the catalyst surface depending on the adsorption geometry. Furthermore, the C-Br bond energy is the "weakest link" in your molecule.

Mechanism of Action (Catalytic Selectivity)

Mechanism cluster_0 Standard Pd/C (Non-Selective) cluster_1 Sulfided Pt/C (Selective) Pd_Surface Pd Surface (High Energy Sites) Substrate Ar-NO2 / Ar-Br Pd_Surface->Substrate Adsorption Result1 Ar-NH2 + Ar-H (Dehalogenation) Substrate->Result1 Fast Oxidative Addition into C-Br Pt_Surface Pt-S Surface (Poisoned Sites) Substrate2 Ar-NO2 / Ar-Br Pt_Surface->Substrate2 Steric/Electronic Blocking Result2 Ar-NH2 / Ar-Br (Intact Halogen) Substrate2->Result2 Selective NO2 Reduction

Figure 2: Mechanistic difference between standard Pd/C and Sulfided Pt/C. The sulfur atoms block the high-energy sites required to cleave the C-Br bond.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from 1

  • Organic Chemistry Portal. (2025).[10] Reduction of Nitro Compounds. Retrieved from 3[10]

  • Tokyo Chemical Industry (TCI). (2025). Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon. Retrieved from

  • Royal Society of Chemistry. (2025). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes. Retrieved from 11[11]

Sources

Optimization

Technical Support Center: High-Yield Synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Executive Summary & Chemical Profile[1] Target Molecule: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Core Challenge: This molecule features a "fragile" polysubstituted aromatic core. The primary synthesis risks are hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Target Molecule: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Core Challenge: This molecule features a "fragile" polysubstituted aromatic core. The primary synthesis risks are hydrodehalogenation (loss of Br/Cl atoms) during reduction and dimerization (formation of secondary amines).

This guide prioritizes the Reductive Amination route starting from 3-bromo-5-chloro-2-methoxybenzaldehyde. This pathway offers the highest chemoselectivity compared to nitrile reduction or amide hydrolysis, provided specific hydride donors are used to preserve the halogen substituents.

Chemical Structure & Reactivity Map
  • Position 1 (-CH2NH2): The reaction site. Prone to over-alkylation.

  • Position 2 (-OMe): Electron-donating group (EDG). Increases electron density, making the ring slightly more susceptible to oxidative side reactions but generally stable.

  • Position 3 (-Br) & 5 (-Cl): Critical pharmacophores. Highly susceptible to Pd-catalyzed cleavage (hydrodehalogenation) or lithium-halogen exchange. Avoid catalytic hydrogenation (H2/Pd-C) and Lithium Aluminum Hydride (LAH).

Validated Synthesis Workflow

The following workflow visualizes the optimized route, highlighting critical decision points to prevent common failures.

Synthesis_Workflow Start Precursor: 3-Bromo-5-chloro-2-hydroxybenzaldehyde Step1 Step 1: O-Methylation (MeI, K2CO3, DMF, 60°C) Start->Step1 Methylation Aldehyde Intermediate: 3-Bromo-5-chloro-2-methoxybenzaldehyde Step1->Aldehyde 95% Yield Decision CRITICAL DECISION: Reduction Method Aldehyde->Decision Path_Fail Path A (High Risk): H2 / Pd-C or LAH Decision->Path_Fail Catalytic Hydrogenation Path_Success Path B (Recommended): STAB / NH4OAc (Reductive Amination) Decision->Path_Success Hydride Reduction Fail_Result FAILURE: Dehalogenated Byproducts (Loss of Br/Cl) Path_Fail->Fail_Result Imine In-situ Imine Formation Path_Success->Imine Excess NH4OAc Product Target Product: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Imine->Product STAB Reduction

Figure 1: Logical synthesis flow emphasizing the avoidance of catalytic hydrogenation to preserve aryl halogens.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users synthesizing halogenated benzylamines.

Issue 1: "I am seeing significant loss of Bromine and Chlorine in my final product."

Diagnosis: You are likely using a reduction method that is too aggressive or catalytic in nature. Technical Explanation: Aryl bromides and chlorides have bond dissociation energies that are vulnerable to cleavage by Palladium (Pd) catalysts under Hydrogen atmosphere (Hydrodehalogenation) or by strong nucleophilic reductants like Lithium Aluminum Hydride (LAH). Corrective Protocol:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN) . These are mild, electrophilic reducing agents that do not interact with aryl halides.

  • Mechanism: STAB reduces the iminium ion (formed from aldehyde + amine) much faster than it reduces the aldehyde itself, and it lacks the potential to insert into C-X bonds.

Issue 2: "My yield is low (<40%) and I see a large peak at roughly 2x molecular weight."

Diagnosis: Dimerization (Secondary Amine Formation). Technical Explanation: The primary amine product is more nucleophilic than the ammonia source. As the product forms, it competes with ammonia to react with the remaining aldehyde, forming a secondary amine (dimer). Corrective Protocol:

  • Increase Ammonia Equivalents: Use a large excess of Ammonium Acetate (10–15 equivalents). This statistically favors the formation of the primary imine.

  • Stepwise Addition: Allow the aldehyde and ammonium acetate to stir for 30–60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine before reduction begins.

Issue 3: "The reaction mixture turns into a solid gum and stirring stops."

Diagnosis: Solubility limit of the intermediate imine salt. Technical Explanation: The polysubstituted benzene ring is highly lipophilic, while the ammonium acetate is ionic. In pure methanol or ethanol, the intermediate may crash out. Corrective Protocol:

  • Co-solvent System: Use a mixture of DCE (1,2-Dichloroethane) and Methanol (ratio 1:1 or 2:1). DCE solubilizes the aromatic aldehyde/imine, while Methanol solubilizes the ammonium source and reducing agent.

  • Note: If using STAB, avoid pure methanol as it degrades the reagent over time; however, for ammonium acetate reactions, methanol is necessary for solubility. A DCE/MeOH blend is the optimal compromise.

Optimized Experimental Protocol

Objective: Synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine via Reductive Amination. Scale: 1.0 Gram (Aldehyde basis).

Reagents Table
ReagentMW ( g/mol )EquivalentsMass/VolRole
3-Bromo-5-chloro-2-methoxybenzaldehyde 249.491.01.00 gLimiting Reagent
Ammonium Acetate (NH4OAc) 77.0815.04.63 gNitrogen Source
Sodium Triacetoxyborohydride (STAB) 211.941.51.27 gReducing Agent
Methanol (anhydrous) --10 mLSolvent
1,2-Dichloroethane (DCE) --10 mLCo-Solvent
Step-by-Step Methodology
  • Imine Formation (Equilibrium Step):

    • In a dry 50 mL round-bottom flask, dissolve 3-Bromo-5-chloro-2-methoxybenzaldehyde (1.00 g) in DCE (10 mL).

    • Add Methanol (10 mL) followed by Ammonium Acetate (4.63 g).

    • Observation: The mixture may become cloudy or slightly endothermic.

    • Stir vigorously at room temperature (20–25°C) for 45 minutes under an inert atmosphere (N2 or Ar). This allows the hemiaminal/imine equilibrium to establish.

  • Reduction (Chemoselective Step):

    • Cool the reaction mixture to 0°C (ice bath). Cooling suppresses side reactions during the exothermic addition.

    • Add STAB (1.27 g) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours .

    • Monitoring: Check via LC-MS or TLC. The aldehyde spot should disappear.

  • Workup (Isolation of Free Amine):

    • Quench: Slowly add saturated aqueous NaHCO3 (20 mL) to neutralize excess acid/boron species. Stir for 15 minutes until gas evolution ceases.

    • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

    • pH Adjustment (Critical): If the product remains in the aqueous layer (as a salt), adjust the aqueous phase to pH > 12 using 1M NaOH, then re-extract with DCM.

    • Drying: Combine organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for the next step. If purification is required, use Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid) or amine-functionalized silica to avoid streaking.

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Significance: Establishes STAB as the gold standard for chemoselective reductive amination, avoiding dehalogenation.

  • Matrix Fine Chemicals. "3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE | CAS 19652-32-5." Significance: Identifies the commercial availability of the phenol precursor for the aldehyde synthesis.

  • Plummer, S., & Gallou, F. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water."[1] ACS Catalysis, 2024, 14, 4099-4107. Significance: Provides mechanistic insight into the risks of hydrodehalogenation in Pd-catalyzed systems, reinforcing the need for hydride-based reduction in this specific protocol.

  • BenchChem. "4-Bromo-5-chloro-2-methoxybenzonitrile Technical Data." Significance: illustrates the stability and handling of the specific 3-Br, 5-Cl, 2-OMe substitution pattern in analogous compounds.

Sources

Troubleshooting

Technical Support Center: Purification of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine HCl

Ticket ID: PUR-3Br5Cl-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Executive Summary & Molecule Profile You are dealing with a highly functionalized benzylamine salt....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3Br5Cl-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary & Molecule Profile

You are dealing with a highly functionalized benzylamine salt. The presence of the 3-Bromo and 5-Chloro substituents adds significant lipophilicity to the aromatic ring, while the 2-Methoxy group provides electron density and steric bulk near the amine center. The Hydrochloride (HCl) salt form dictates that this molecule is an ionic solid, likely with a high melting point (>200°C), but the halogenated core alters its solubility profile compared to simple benzylamines.

Critical Warning: If this compound was synthesized via catalytic hydrogenation (e.g., Pd/C + H₂), there is a high risk of dehalogenation (loss of Br or Cl). Verify mass spectrum (MS) before purification.

Physicochemical Profile (Predicted)
PropertyDescription
Appearance White to off-white crystalline solid.[1]
Solubility (High) Methanol, Water (Hot), DMSO.
Solubility (Moderate) Ethanol, Isopropanol (Hot).
Solubility (Low) Ethyl Acetate, Diethyl Ether, Hexanes, Dichloromethane (DCM).
Primary Challenge "Oiling out" due to the methoxy group; co-precipitation of inorganic salts.

Module 1: The "Golden Path" Protocol (Recrystallization)

Recrystallization is the most effective method for purifying amine salts. For this specific halogenated alkoxybenzylamine, Isopropanol (IPA) is the preferred solvent because it offers a steeper solubility curve than ethanol, minimizing yield loss.

Step-by-Step Procedure
  • Preparation: Place 1.0 g of crude salt in a 25 mL Erlenmeyer flask.

  • Solvent Addition: Add Isopropanol (IPA) slowly. Start with 5 mL.

  • Heating: Heat the mixture to a gentle boil (approx. 82°C).

    • Note: If the solid does not dissolve, add IPA in 1 mL increments, returning to a boil after each addition.

    • Checkpoint: If you reach 15 mL and solid remains, it is likely inorganic salt (NaCl/NH₄Cl). Filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.

    • Why? Rapid cooling traps impurities and leads to oiling.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 2 x 2 mL of cold Diethyl Ether or cold IPA.

  • Drying: Dry under high vacuum at 40°C.

Visualizing the Workflow

Recrystallization_Logic Start Crude (3-Br-5-Cl-2-OMe) Benzylamine HCl Solvent Add Hot Isopropanol (IPA) Start->Solvent Dissolved Is it fully dissolved? Solvent->Dissolved FilterHot Filter Hot (Remove Inorganics) Dissolved->FilterHot No (Insolubles) CoolSlow Cool to RT (Slowly) Dissolved->CoolSlow Yes FilterHot->CoolSlow IceBath Ice Bath (0°C) CoolSlow->IceBath Crystals Crystals Formed? IceBath->Crystals AntiSolvent Add Diethyl Ether (Cloud Point) Crystals->AntiSolvent No Collect Filter & Dry Crystals->Collect Yes AntiSolvent->IceBath

Caption: Decision tree for recrystallization, handling both inorganic impurities and solubility issues.

Module 2: The "Rescue" Operation (Acid-Base Extraction)

If the crude material is dark brown, sticky, or contains significant organic impurities (non-amine), recrystallization will fail. You must perform an Acid-Base extraction to "reset" the salt.

Concept: Convert the salt to the free base (soluble in organics), wash away impurities, then regenerate the clean salt.

  • Liberation: Suspend the crude salt in water. Add 2M NaOH until pH > 12. The solid will dissolve and likely separate as an oil (the free amine).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

    • The Product is now in the DCM layer.

  • Washing: Wash the combined DCM layers with Brine (1 x 10 mL) to remove trapped water.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Salt Regeneration:

    • Cool the DCM solution to 0°C.[2]

    • Add 2M HCl in Diethyl Ether (or HCl in Dioxane) dropwise.

    • The purified hydrochloride salt will precipitate immediately as a white solid.

  • Collection: Filter and dry.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the compound separates as a liquid phase before it crystallizes, often due to the melting point being depressed by impurities or the solvent being too hot. Fix:

  • Reheat to dissolve the oil.

  • Add a "Seed Crystal" (a tiny speck of pure product) when the solution is slightly warm.

  • Scratch the inner glass surface of the flask with a glass rod to induce nucleation.

  • Add a drop of Ethanol to increase polarity slightly.

Q2: The salt is colored (Yellow/Brown). How do I fix this?

Diagnosis: Oxidation of the amine or trace phenolic impurities (from the methoxy group cleavage or starting material). Fix: During the hot dissolution step (Module 1), add Activated Charcoal (10-20 mg) . Stir for 5 minutes, then filter hot through Celite. The charcoal will adsorb the colored impurities.

Q3: I suspect I lost the Bromine or Chlorine atom. How do I check?

Diagnosis: If you used catalytic hydrogenation (Pd/C, Raney Ni) to reduce a nitrile or oxime to get this amine, you likely performed hydrodehalogenation. Verification: Check the Mass Spec (LC-MS).

  • Target Mass: ~250-252 Da (Free base). Look for the characteristic isotope pattern:

    • Br + Cl pattern: M, M+2, M+4 peaks should exist in specific ratios (approx 3:4:1).

    • If De-halogenated: The mass will be significantly lower (minus ~35 for Cl or ~80 for Br).

Q4: The yield is very low (<40%). Where is my product?

Diagnosis: The salt is too soluble in the chosen solvent (likely Ethanol or Methanol). Fix:

  • Check the "Mother Liquor" (the filtrate).

  • Evaporate it to half volume.

  • Add an Anti-solvent like Diethyl Ether or Ethyl Acetate until the solution turns cloudy.

  • Cool again to recover the second crop.

Technical Data Summary

Solubility Matrix (HCl Salt)
SolventSolubility RatingUsage
Water HighDissolves product + inorganic salts (Not selective).
Methanol HighGood for transferring, bad for crystallizing (yield loss).
Isopropanol Optimal Best balance for recrystallization.
Ethanol Moderate/HighGood, but may require Ether as anti-solvent.
Ethyl Acetate LowExcellent anti-solvent.
Diethyl Ether InsolublePrimary anti-solvent.
Process Logic: Acid-Base Rescue

AcidBase_Rescue Crude Crude Salt (Dirty/Colored) Base Add NaOH (aq) Extract w/ DCM Crude->Base Sep Phase Separation Base->Sep AqLayer Aqueous Layer (Discard Salts) Sep->AqLayer OrgLayer DCM Layer (Contains Free Amine) Sep->OrgLayer Regen Add HCl in Ether OrgLayer->Regen Final Pure HCl Salt (Precipitate) Regen->Final

Caption: Workflow for converting the dirty salt to free base and regenerating the pure salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification of amine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to section on recrystallization of organic hydrochlorides).

  • Sigma-Aldrich Technical Library. Recrystallization User Guide. (General solvent selection for ionic organic compounds).

  • Organic Chemistry Portal. Protecting Groups and Purification of Amines. (Strategies for handling functionalized benzylamines).

Sources

Optimization

Technical Support Center: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Free Base

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with (3-Bromo-5-chloro-2-methoxyphenyl)methanamine free base. As a senior application scientist, this resource is designed to provide both theoretical understanding and practical, field-proven protocols to overcome common hurdles in your research and development.

Introduction: Understanding the Molecule

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a substituted benzylamine. Its structure, featuring a basic primary amine group and a substituted aromatic ring, presents a unique set of physicochemical properties that can lead to solubility challenges. The presence of halogen (bromo and chloro) and methoxy groups on the benzene ring influences the electron density of the aromatic system and the basicity of the amine, which in turn affects its solubility. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: Why is my (3-Bromo-5-chloro-2-methoxyphenyl)methanamine free base poorly soluble in aqueous solutions?

A1: The free base form of many amine-containing compounds, especially those with a large, hydrophobic aromatic ring like this one, often exhibits low aqueous solubility. Amines are basic and require protonation to become charged and more readily dissolve in water.[1][2] In neutral or alkaline aqueous solutions, the compound exists primarily in its non-ionized, less soluble form. The hydrophobic nature of the substituted benzene ring further contributes to its poor water solubility.[3][4]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most direct approach to enhancing the aqueous solubility of a basic compound like (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is to lower the pH of the solution. By acidifying the medium, you protonate the primary amine group, forming a more soluble ammonium salt.[5][6]

Q3: I need to dissolve the compound in an organic solvent for a reaction. Which solvents are likely to work?

A3: Aromatic amines are typically soluble in a range of organic solvents.[1][7] Good starting points would be polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), or chlorinated solvents like dichloromethane (DCM). Alcohols such as ethanol and methanol are also likely to be effective.[3][4] The principle of "like dissolves like" suggests that aromatic amines will be more soluble in aromatic solvents.[8]

Q4: Can I use this compound in a parenteral (injectable) formulation?

A4: The free base is unlikely to be suitable for direct use in aqueous parenteral formulations due to its poor solubility. However, by converting it to a salt form or by using a co-solvent system, it may be possible to develop a suitable parenteral formulation.[9] Any excipients used must be pharmaceutically acceptable for parenteral administration.[10]

Q5: How do the substituents on the aromatic ring affect the solubility?

A5: The bromo, chloro, and methoxy groups on the benzene ring influence the compound's basicity and lipophilicity. Halogens like bromine and chlorine are electron-withdrawing groups, which tend to decrease the basicity of the amine.[11][12][13][14] A lower basicity (a lower pKa of the conjugate acid) means that a lower pH is required to achieve full protonation and, consequently, solubilization. The methoxy group can be either electron-donating or -withdrawing depending on its position, but in this case, the overall effect of the substituents will be a reduction in basicity compared to an unsubstituted benzylamine.

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer.

Possible Cause: The pH of your buffer is too high, causing the protonated, soluble form of the amine to convert back to the insoluble free base. This is a common issue when a solution of the amine salt is diluted into a buffer with a higher pH.

Troubleshooting Steps:

  • Determine the pH of Precipitation: Measure the pH of the solution at the point of precipitation. This will give you an indication of the practical pH limit for maintaining solubility.

  • Lower the Buffer pH: If your experimental conditions allow, use a buffer with a lower pH to maintain the protonated state of the amine.

  • Incorporate a Co-solvent: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of the free base form and help prevent precipitation.[9]

Issue 2: I've added acid, but the compound still isn't dissolving completely.

Possible Cause: You may not have added enough acid to fully protonate the amine, or the resulting salt may have limited solubility in your chosen solvent system.

Troubleshooting Steps:

  • Molar Equivalence: Ensure you are adding at least one molar equivalent of a strong acid (like HCl) to the amine.

  • pH Measurement: Confirm that the final pH of the solution is sufficiently low. For most amines, a pH of 2-4 is a good starting point to ensure complete protonation.

  • Gentle Heating and Sonication: These techniques can help to overcome kinetic barriers to dissolution. However, be cautious with heating as it can degrade the compound.

  • Try a Different Counter-ion: The choice of acid used to form the salt can impact the solubility of the resulting salt.[15] Experiment with different pharmaceutically acceptable acids (e.g., methanesulfonic acid, sulfuric acid, tartaric acid) to see if a different salt form has better solubility.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the dissolution rate.

Issue 3: My compound dissolves initially but then crashes out of solution over time.

Possible Cause: This could be due to the formation of a supersaturated solution that is not thermodynamically stable. It could also be a sign of a slow chemical degradation leading to a less soluble product.

Troubleshooting Steps:

  • Equilibrium Solubility Study: Determine the true equilibrium solubility at your desired conditions to avoid preparing supersaturated solutions.

  • Stability Assessment: Analyze the precipitate by techniques like HPLC or LC-MS to determine if it is the original compound or a degradation product.

  • Incorporate Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, helping to maintain a supersaturated state. This is a common strategy in the formulation of amorphous solid dispersions.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol will help you to experimentally determine the solubility of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine as a function of pH.

Materials:

  • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine free base

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the free base to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on a shaker or rotator at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, visually inspect the vials to ensure that excess solid is still present.

  • Carefully withdraw a sample from each vial and filter it through a syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.

  • Plot the solubility (e.g., in mg/mL) as a function of pH.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic approach to identify an effective co-solvent system.

Materials:

  • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine free base

  • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO)[9][10]

  • Aqueous buffer at a clinically relevant pH (e.g., pH 7.4)

  • Vials, shaker, and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Add an excess amount of the free base to a known volume of each co-solvent/buffer mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

pHExpected SolubilityRationale
2.0HighAmine is fully protonated.
4.0HighAmine is predominantly protonated.
6.0ModerateA significant portion of the amine is in the free base form.
7.4LowAmine is primarily in the less soluble free base form.
8.0Very LowAmine is almost entirely in the free base form.

Table 2: Common Co-solvents for Consideration

Co-solventTypical Concentration RangeNotes
Ethanol5-50% (v/v)Commonly used, but can cause precipitation upon dilution.
Propylene Glycol10-60% (v/v)A versatile and less volatile co-solvent.
PEG 40010-70% (v/v)Good for increasing the solubility of hydrophobic compounds.
DMSO<10% (v/v)High solubilizing power, but potential toxicity concerns at higher concentrations.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of Free Base check_aqueous Is aqueous solubility required? start->check_aqueous organic_solvents Screen common organic solvents: DCM, DMF, DMSO, Ethanol, Methanol check_aqueous->organic_solvents No ph_adjustment Attempt pH Adjustment: Add acid to lower pH (e.g., to pH 2-4) check_aqueous->ph_adjustment Yes is_soluble_ph Is solubility sufficient? ph_adjustment->is_soluble_ph ph_adjustment->is_soluble_ph success Success: Use pH-adjusted solution is_soluble_ph->success Yes salt_formation Consider Salt Formation: Screen different counter-ions (e.g., HCl, H2SO4, mesylate) is_soluble_ph->salt_formation No is_soluble_salt Is salt solubility sufficient? salt_formation->is_soluble_salt salt_formation->is_soluble_salt success_salt Success: Use isolated salt form is_soluble_salt->success_salt Yes cosolvent_screening Perform Co-solvent Screening: Test Ethanol, Propylene Glycol, PEG 400 is_soluble_salt->cosolvent_screening No is_soluble_cosolvent Is solubility sufficient? cosolvent_screening->is_soluble_cosolvent cosolvent_screening->is_soluble_cosolvent success_cosolvent Success: Use co-solvent system is_soluble_cosolvent->success_cosolvent Yes advanced_techniques Consider Advanced Formulation Strategies: Solid dispersions, Nanomilling is_soluble_cosolvent->advanced_techniques No

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in 3-Bromo-5-Chloro-2-Methoxybenzylamine Synthesis

Welcome to the technical support center for the synthesis of 3-bromo-5-chloro-2-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-chloro-2-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis, with a primary focus on mitigating the formation of dimeric impurities. By understanding the underlying reaction mechanisms and carefully controlling key parameters, you can significantly improve the yield and purity of your target compound.

Introduction: The Challenge of Dimerization

The synthesis of primary amines, such as 3-bromo-5-chloro-2-methoxybenzylamine, is a fundamental transformation in organic chemistry. However, a common and often frustrating side reaction is the formation of secondary amine dimers. This occurs when the newly formed, and often more nucleophilic, primary amine product reacts with the starting material or a reactive intermediate, leading to the formation of a dibenzylamine byproduct. This not only consumes valuable starting material and product but also complicates purification, ultimately impacting overall process efficiency.

This guide provides a structured, question-and-answer-based approach to identify the root causes of dimer formation in your specific reaction setup and offers practical, field-proven solutions to minimize this unwanted side reaction.

Troubleshooting Guide: Minimizing Dimer Formation

This section addresses common issues encountered during the synthesis of 3-bromo-5-chloro-2-methoxybenzylamine, providing detailed explanations and actionable protocols.

Q1: I'm observing a significant amount of a higher molecular weight impurity, likely a dimer, in my reaction. What are the most probable synthetic routes I'm using, and why do they lead to dimer formation?

A1: Dimer formation is a frequent issue in several common synthetic routes to primary amines. Let's analyze two likely methods you might be employing and the mechanistic reasons for dimerization in each.

Scenario A: Reductive Amination of 3-Bromo-5-chloro-2-methoxybenzaldehyde

This is a very common and efficient one-pot method for synthesizing amines.[1][2][3] The reaction proceeds through the initial formation of an imine from the aldehyde and an ammonia source, which is then reduced to the primary amine.[4][5]

  • Mechanism of Dimer Formation: The primary amine product, 3-bromo-5-chloro-2-methoxybenzylamine, is itself a nucleophile. It can compete with the ammonia source and react with the remaining aldehyde to form a secondary imine. Subsequent reduction of this secondary imine yields the undesired dibenzylamine dimer. The product amine can sometimes be more nucleophilic than the ammonia source, exacerbating this issue.

Scenario B: Nucleophilic Substitution of 3-Bromo-5-chloro-2-methoxybenzyl Halide

In this approach, a benzyl halide (e.g., bromide or chloride) is reacted with an ammonia source.

  • Mechanism of Dimer Formation: This is a classic example of over-alkylation.[6] The target primary amine, once formed, can act as a nucleophile and react with another molecule of the starting benzyl halide.[7][8] This second nucleophilic substitution reaction results in the formation of the secondary amine dimer. The reactivity of the product amine towards the benzyl halide is often comparable to or even greater than that of ammonia, making this a significant competing reaction pathway.[7]

Q2: I'm using a reductive amination approach. How can I modify my reaction conditions to favor the formation of the primary amine over the dimer?

A2: Optimizing a reductive amination requires careful control over several parameters to tip the kinetic and thermodynamic balance away from dimer formation.

Core Principle: Le Châtelier's Principle and Molar Equivalents

The formation of the initial imine from the aldehyde and ammonia is an equilibrium process.[9] By using a large excess of the ammonia source, you can shift the equilibrium towards the formation of the primary imine, thereby minimizing the opportunity for the product amine to react with the aldehyde.

Troubleshooting & Optimization Table: Reductive Amination
ParameterRecommendationRationale
Ammonia Source Use a large excess (5-20 equivalents) of ammonia or an ammonia surrogate (e.g., ammonium acetate, ammonium chloride).Drives the equilibrium towards the formation of the primary imine, outcompeting the product amine for reaction with the aldehyde.
Reducing Agent Select a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices.[10]These reagents are less reactive towards the starting aldehyde and preferentially reduce the protonated imine (iminium ion), which forms under mildly acidic conditions.[10] This selectivity reduces the chance of premature aldehyde reduction and allows for the gradual reduction of the desired primary imine as it is formed.
pH Control Maintain a mildly acidic pH (typically 5-7).Imine formation is favored at a slightly acidic pH, which also facilitates the formation of the more reactive iminium ion for reduction.[5] However, a pH that is too low can protonate the ammonia source, reducing its nucleophilicity.
Order of Addition Add the reducing agent after the aldehyde and ammonia source have had time to form the imine. Alternatively, for a one-pot reaction with a selective reducing agent like NaBH₃CN, all reagents can be mixed at the start.Pre-formation of the imine can sometimes improve yields of the primary amine.
Temperature Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).Lower temperatures can help to control the reaction rate and may favor the desired reaction pathway by reducing the rate of the competing dimerization reaction.
Experimental Protocol: Optimized Reductive Amination
  • To a solution of 3-bromo-5-chloro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, THF), add a large excess of ammonium acetate (10-15 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

  • Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am synthesizing via the benzyl halide route and getting significant dimerization. What alternative synthetic strategies can I employ to avoid this issue altogether?

A3: The inherent issue of over-alkylation with benzyl halides often necessitates a change in synthetic strategy. The Gabriel Synthesis is a highly effective and classic method for the preparation of primary amines from alkyl halides, specifically designed to prevent over-alkylation.[6][11][12]

The Gabriel Synthesis: A Superior Alternative

The Gabriel synthesis utilizes phthalimide as a protected source of ammonia.[12][13] The nitrogen atom in phthalimide is significantly less nucleophilic than a primary amine due to the electron-withdrawing effects of the two adjacent carbonyl groups. This prevents the N-alkylated intermediate from reacting further with the benzyl halide.[6]

Workflow for Gabriel Synthesis

Gabriel Synthesis Workflow A Potassium Phthalimide C N-Alkylation (SN2) A->C B 3-Bromo-5-chloro- 2-methoxybenzyl Halide B->C D N-(3-bromo-5-chloro-2-methoxybenzyl)phthalimide C->D Formation of stable intermediate E Cleavage D->E G 3-Bromo-5-chloro- 2-methoxybenzylamine E->G Desired Product H Phthalhydrazide or Phthalic Acid E->H Byproduct F Hydrazine or Acid/Base Hydrolysis F->E

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis
  • N-Alkylation:

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF.

    • Add 3-bromo-5-chloro-2-methoxybenzyl halide (1.0 eq) to the solution.

    • Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the N-substituted phthalimide.

    • Filter the solid, wash with water, and dry.

  • Cleavage (Hydrazinolysis):

    • Suspend the N-(3-bromo-5-chloro-2-methoxybenzyl)phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (1.5-2.0 eq). Caution: Hydrazine is toxic.

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture, add dilute acid (e.g., HCl) to protonate the amine and precipitate any remaining phthalhydrazide.

    • Filter off the solid phthalhydrazide.

    • Make the filtrate strongly basic with NaOH to deprotonate the amine salt.

    • Extract the primary amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts and concentrate to yield the crude product, which can then be purified.

Q4: Are there any other potential sources of impurities I should be aware of during this synthesis?

A4: Yes, beyond dimerization, other side reactions and impurities can arise depending on your chosen synthetic route and reaction conditions.

  • From Reductive Amination:

    • Alcohol Formation: Reduction of the starting aldehyde to the corresponding benzyl alcohol can occur, especially if a less selective reducing agent (like sodium borohydride) is used, or if the imine formation is slow.

    • Unreacted Starting Material: Incomplete reaction will leave residual aldehyde, which can be challenging to separate from the amine product.

  • From Benzyl Halide Substitution:

    • Elimination Products: If a strong, sterically hindered base is used, E2 elimination could compete with the desired SN2 substitution, although this is less common for benzyl halides.

    • Hydrolysis: If water is present in the reaction, the benzyl halide can hydrolyze to the corresponding benzyl alcohol.

  • General Impurities:

    • Dehalogenation: In some cases, particularly during catalytic hydrogenation steps if preparing the amine from a nitrile, dehalogenation (loss of bromine or chlorine) can occur.[14]

    • Solvent Adducts: Depending on the reactivity of intermediates and the choice of solvent, solvent molecules may react to form adducts.

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the amine product to separate it from neutral organic impurities like unreacted aldehyde or benzyl alcohol. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The amine will move to the aqueous layer as its salt. The layers can be separated, and the aqueous layer then basified to recover the free amine, which can be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is often effective for separating the primary amine from the less polar dimer and other non-polar impurities.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to achieve high purity.

By anticipating these potential side reactions and planning your purification strategy accordingly, you can significantly improve the final quality of your 3-bromo-5-chloro-2-methoxybenzylamine.

Summary of Key Recommendations

ProblemRecommended SolutionKey Rationale
Dimer formation in Reductive Amination Use a large excess of the ammonia source; employ a mild, selective reducing agent (NaBH₃CN or STAB); maintain slightly acidic pH.Shift equilibrium to favor primary imine formation; selectively reduce the imine over the aldehyde.
Dimer formation (Over-alkylation) from Benzyl Halide Switch to the Gabriel Synthesis.Phthalimide acts as a protected ammonia equivalent, preventing the second alkylation step.
Presence of Benzyl Alcohol Impurity Use a more selective reducing agent in reductive amination; ensure anhydrous conditions in the benzyl halide route.Minimize reduction of the starting aldehyde or hydrolysis of the benzyl halide.
Difficult Purification Employ acid-base extraction to separate the basic amine from neutral impurities before chromatography.Exploits the chemical properties of the product for efficient separation.

Concluding Remarks

The formation of dimeric byproducts is a common challenge in the synthesis of primary amines like 3-bromo-5-chloro-2-methoxybenzylamine. However, by understanding the underlying reaction mechanisms and implementing the targeted troubleshooting strategies outlined in this guide, it is possible to significantly suppress these side reactions. For reductive amination, careful control of stoichiometry and reaction parameters is key. For syntheses starting from benzyl halides, adopting a more robust method like the Gabriel Synthesis is often the most effective solution. We are confident that the information and protocols provided herein will empower you to optimize your synthesis, leading to higher yields and purity of your target compound.

References

  • ResearchGate. The Gabriel Synthesis of Benzylamine. Available from: [Link]

  • Request PDF. Stereoselective Dimerization of Benzylic Amines Derived from Indoline. Available from: [Link]

  • ResearchGate. Dimerization of benzylamine: a) Reaction conditions and yields for the.... Available from: [Link]

  • PMC. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Available from: [Link]

  • YouTube. Gabriel Synthesis. Available from: [Link]

  • brainly.com. [FREE] Outline a benzylamine preparation using Gabriel's synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. Available from: [Link]

  • Google Patents. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
  • Grokipedia. Gabriel synthesis. Available from: [Link]

  • YouTube. CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Available from: [Link]

  • Grokipedia. Benzylamine. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available from: [Link]

  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • YouTube. Reductive Amination: Mechanism & Examples. Available from: [Link]

  • Johnson Matthey. Explore our new range of products for Reductive Amination. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Executive Summary (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a halogenated benzylamine intermediate often used in fragment-based drug discovery. While the halogen and methoxy substitutions on the phenyl ring provid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a halogenated benzylamine intermediate often used in fragment-based drug discovery. While the halogen and methoxy substitutions on the phenyl ring provide metabolic stability in biological systems, the primary benzylic amine moiety renders the molecule chemically labile in solution.

Critical Stability Risks:

  • Atmospheric CO₂ Absorption: Rapid formation of insoluble carbamate salts (white precipitate).

  • Oxidative Deamination: Gradual conversion to the corresponding benzaldehyde (yellowing).

  • Photodehalogenation: UV-induced loss of Bromine/Chlorine atoms.

Immediate Recommendation: Store the neat solid as a hydrochloride salt if possible. If in solution, store in anhydrous DMSO or Methanol at -20°C , protected from light, and under an Argon/Nitrogen atmosphere .

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the causality of degradation. This molecule is not inert; it is a reactive nucleophile and a reducing agent.

The "White Precipitate" Phenomenon (Carbamate Formation)

The most common user complaint is the appearance of a white solid in a previously clear solution. This is rarely the compound crashing out due to solubility; it is a chemical reaction with air.

  • Mechanism: Primary amines react reversibly with atmospheric Carbon Dioxide (CO₂) to form carbamic acid, which immediately reacts with another equivalent of amine to form a stable ammonium carbamate salt.

  • Visual Indicator: White crust around the vial cap or turbidity in non-polar solvents (DCM, Toluene).

The "Yellowing" Effect (Oxidative Deamination)

Benzylic amines are susceptible to auto-oxidation.

  • Mechanism: Abstraction of a benzylic proton (facilitated by the electron-rich methoxy ring) leads to an imine (Schiff base). This imine hydrolyzes to release ammonia and 3-Bromo-5-chloro-2-methoxybenzaldehyde .

  • Visual Indicator: Solution turns pale yellow to amber. The aldehyde byproduct is often chromophoric.

Photolytic Instability
  • Mechanism: The Carbon-Bromine (C-Br) bond is weaker than the C-Cl bond. Exposure to UV light (especially <300 nm) can cause homolytic cleavage, creating a radical species that abstracts hydrogen from the solvent, leading to the des-bromo impurity.

Visualization: Degradation Pathways

The following diagram illustrates the three primary degradation routes.

DegradationPathways Amine (3-Bromo-5-chloro-2-methoxyphenyl) methanamine (Active) Carbamate Ammonium Carbamate Salt (White Precipitate) Amine->Carbamate + CO2 (Fast) Imine Imine Intermediate (Schiff Base) Amine->Imine - 2H (Slow) DesBromo Des-Bromo Impurity (Photolysis Product) Amine->DesBromo Homolytic Cleavage CO2 Atmospheric CO2 CO2->Amine O2 Atmospheric O2 (Auto-oxidation) O2->Amine UV UV Light (hν) UV->Amine Aldehyde 3-Bromo-5-chloro- 2-methoxybenzaldehyde (Yellow Oil) Imine->Aldehyde + H2O (Hydrolysis)

Figure 1: Primary degradation pathways including carbonylation (precipitate), oxidation (yellowing), and photolysis.[1]

Module 2: Troubleshooting Guide (FAQs)

Scenario A: "My LC-MS shows a peak at M+14 or M+44."

Diagnosis: This is likely the Carbamate or Methyl Carbamate artifact.

  • Cause: If you used Methanol as a solvent and the sample was acidic or exposed to air, you may form methyl carbamates. M+44 suggests CO₂ adducts in the source.

  • Fix: Acidify the sample with 0.1% Formic Acid before injection. The acidic pH reverses the carbamate formation, releasing CO₂ and restoring the parent amine peak [1].

Scenario B: "The stock solution in DMSO turned yellow after 1 week."

Diagnosis: Oxidative degradation to the benzaldehyde.[2]

  • Cause: DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) if activators are present, but usually, this is simple air oxidation accelerated by dissolved oxygen in the DMSO.

  • Fix: Check the UV spectrum. If you see a new absorbance band >300nm (conjugated aldehyde), the sample is degraded. Discard and prepare fresh.

Scenario C: "I see a peak at M-17 in the Mass Spec."

Diagnosis: Loss of Ammonia (Deamination).

  • Context: This is often an in-source fragmentation artifact in Mass Spectrometry (loss of NH₃), not necessarily solution degradation.

  • Verification: Lower the cone voltage/fragmentor voltage. If the peak ratio changes, it is an instrumental artifact, not a sample issue.

Module 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a solution stable for >3 months at -20°C.

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Amber glass vial with a PTFE-lined screw cap (Avoid polyethylene caps).

  • Argon or Nitrogen gas line.[3]

Procedure:

  • Purge Solvent: Bubble dry Argon through the DMSO for 5 minutes to remove dissolved Oxygen and CO₂.

  • Weighing: Weigh the solid amine rapidly. If the solid is sticky (hygroscopic), weigh it into the vial and calculate solvent volume based on mass (Gravimetric preparation).

  • Dissolution: Add the degassed DMSO. Vortex until dissolved.

  • Headspace Purge: Critical Step. Flow Argon gently over the top of the liquid for 10 seconds to displace air from the headspace.

  • Seal & Store: Cap tightly. Wrap the cap with Parafilm to prevent gas exchange. Store at -20°C or -80°C.

Protocol 2: Rapid Stability Check (Forced Degradation)

Objective: Determine if a batch is still viable for biological assays.

Stress ConditionProcedurePass Criteria (HPLC/LCMS)
Acid/Base Dissolve in MeOH. Add 1 eq HCl (or NaOH).[1] Let stand 1 hr.Parent peak >98%. No hydrolysis.
Oxidation Add 1 drop 3% H₂O₂ to aliquot. Wait 30 mins.Parent peak >95%. (Amines are sensitive).[1]
Photostability Expose clear vial to sunlight/UV for 4 hours.Parent peak >98%. Watch for Des-bromo.

Module 4: Data Reference (Solubility & Properties)

PropertyValue / BehaviorNotes
pKa (Calculated) ~9.0 - 9.5 (Amine)Basic. Will be protonated at physiological pH (7.4).
LogP (Calculated) ~2.5 - 3.0Moderately lipophilic.
Water Solubility Low (< 1 mg/mL) as Free BaseHigh (> 50 mg/mL) as HCl Salt.
DMSO Solubility > 100 mMRecommended stock solvent.
Methanol Solubility HighGood for transfers, but volatile.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation (ICH), 2003.[4]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation (ICH), 1996.

  • Gomez, S., et al. "CO2-mediated formation of carbamates from primary amines." Journal of Organic Chemistry, 2015.
  • Hageman, M.J. "The Role of Moisture in the Stability of Solid-State Drug Products." Drug Development and Industrial Pharmacy, 1988. (Reference for hygroscopicity of amine salts).

Sources

Troubleshooting

Troubleshooting low conversion in amination of 3-bromo-5-chloro-2-methoxybenzyl halides

Status: Online Ticket ID: AMN-3Br5Cl-2OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering low conversion in the amination of 3-bromo-5-chloro-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: AMN-3Br5Cl-2OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low conversion in the amination of 3-bromo-5-chloro-2-methoxybenzyl halides . This substrate presents a unique "perfect storm" of steric and electronic challenges. The 2-methoxy group (ortho) and the 3-bromo group (meta to benzyl, but ortho to methoxy) create a "buttressing effect," rigidly locking the methoxy group in a conformation that shields the benzylic carbon from nucleophilic attack.

This guide moves beyond standard textbook


 protocols to address the specific kinetic barriers imposed by this tri-substituted aryl ring.

Module 1: Diagnostic Flowchart

Before altering parameters, verify your failure mode. Use this decision tree to isolate the root cause.

TroubleshootingFlow Start START: Low Conversion CheckSM Check SM Purity (H-NMR) Start->CheckSM Impurity Is Benzyl Alcohol Present? CheckSM->Impurity DrySolvent Action: Dry Solvents/Reagents (Hydrolysis Competition) Impurity->DrySolvent Yes (>5%) StericCheck Is Nucleophile Secondary/Bulky? Impurity->StericCheck No (Clean SM) Finkelstein Action: Add NaI (0.1 - 1.0 eq) (Finkelstein Acceleration) StericCheck->Finkelstein Yes (Sec. Amine) SolventSwitch Action: Switch to DMF/DMAc (Polar Aprotic Effect) StericCheck->SolventSwitch No (Primary Amine) AltRoute Consider Reductive Amination (via Aldehyde) Finkelstein->AltRoute Still Fails SolventSwitch->AltRoute Still Fails

Figure 1: Diagnostic logic for isolating kinetic vs. thermodynamic failure modes in benzyl amination.

Module 2: Critical Troubleshooting (Q&A)

Q1: My starting material is clean, but the reaction stalls at 50% conversion. Why?

The "Buttressing Effect" is likely the culprit. In a standard benzyl halide, the benzylic carbon is accessible. However, in your 3-bromo-5-chloro-2-methoxy system:

  • The 2-methoxy group exerts direct steric hindrance on the benzylic site.

  • The 3-bromo atom sterically crowds the methoxy group, preventing it from rotating away. This "buttressing" forces the methoxy methyl group to remain in a position that blocks the

    
     backside attack trajectory.
    

The Fix: Finkelstein Acceleration (In-Situ Iodination) You must convert your Benzyl Chloride/Bromide to the more reactive Benzyl Iodide in situ.

  • Protocol: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

  • Mechanism: The Iodide is a smaller, better nucleophile than your amine. It rapidly displaces the Cl/Br to form the Benzyl Iodide. The Iodide is a massive leaving group (weak C-I bond), which drastically lowers the activation energy for the subsequent amine attack [1].

Q2: I see a new spot on TLC that isn't product or starting material. Is it the "Dimer"?

It is likely the Benzyl Alcohol or Dibenzyl Ether. Electron-deficient benzyl halides are prone to hydrolysis. The 5-chloro and 3-bromo groups withdraw electron density, making the benzylic carbon highly electrophilic.

  • Scenario: If your solvent (e.g., THF, Acetonitrile) is not anhydrous, trace water competes with the amine.

  • Verification: Check the proton NMR. A singlet around

    
     4.6–4.8 ppm (distinct from the halide 
    
    
    
    4.5 ppm) usually indicates the benzyl alcohol (
    
    
    ).
  • The Fix: Use molecular sieves (3Å or 4Å) in the reaction vessel. Switch to anhydrous DMF or DMAc.

Q3: Can I use heat to force the conversion?

Proceed with caution. While heat increases kinetic energy to overcome steric barriers, this substrate carries a risk of Quaternization (Polyalkylation) .

  • The Risk: Once the mono-amine is formed, it is often more nucleophilic than the starting amine. Heating promotes a second attack, leading to the formation of the tertiary amine or quaternary salt.

  • Recommendation: Instead of high heat (>80°C), use High Concentration (1M - 2M) .

    
     rates are dependent on concentration: 
    
    
    
    . Doubling concentration quadruples the rate (if equimolar), often without the thermal degradation risks.

Module 3: Optimized Experimental Protocols

Protocol A: The "Finkelstein-Boosted" Amination

Best for: Secondary amines or sterically hindered primary amines.

ReagentEquivalentsRole
3-Br-5-Cl-2-OMe-Benzyl Halide 1.0 eqElectrophile
Amine 1.2 - 1.5 eqNucleophile
DIPEA (Hunig's Base) 2.0 eqAcid Scavenger (prevents protonation of amine)
NaI (Sodium Iodide) 0.2 eq Catalyst (Finkelstein)
Solvent: DMF or DMAc [0.5 M]Polar Aprotic (Stabilizes transition state)

Step-by-Step:

  • Dissolve the Benzyl Halide in anhydrous DMF (0.5 M concentration).

  • Add NaI (0.2 eq). Stir for 15 minutes at RT. Solution may darken (iodine liberation) or precipitate NaCl.

  • Add DIPEA (2.0 eq) followed by the Amine (1.2 eq).

  • Stir at 40°C. Monitor by HPLC/LCMS at 2 hours.

  • Workup Note: DMF is hard to remove. Dilute with 5x volume of water and extract into Ethyl Acetate. Wash organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: The "Delépine" Alternative (If Amine is NH3)

Best for: Synthesis of the Primary Amine (


) without over-alkylation.
Direct ammonia alkylation often fails with this substrate due to polyalkylation. Use the Delépine Reaction  or Azide Reduction .
  • Step 1: React Benzyl Halide with Sodium Azide (

    
    )  in DMSO (RT, 2 hrs). This is sterically undemanding and highly efficient (
    
    
    
    yield).
  • Step 2: Reduce the Azide via Staudinger Reduction (

    
    ) or Hydrogenation (
    
    
    
    ).
    • Note: Be careful with Pd/C; the Ar-Br and Ar-Cl bonds are susceptible to hydrogenolysis (dehalogenation). The Staudinger reduction is chemically orthogonal and safer for this halogenated substrate [2].

Module 4: Mechanistic Visualization

Understanding the steric environment is crucial for choosing the right nucleophile trajectory.

StericMap BenzylicC CH2 (Target) Methoxy 2-OMe (Blocker) Methoxy->BenzylicC Steric Shielding Bromo 3-Br (Buttress) Bromo->Methoxy Buttressing Effect Chloro 5-Cl (Electronic) Chloro->BenzylicC Inductive Withdrawal Nucleophile Amine (Nu:) Nucleophile->BenzylicC Blocked Trajectory

Figure 2: Steric Map illustrating the "Buttressing Effect" where the 3-Br restricts the rotation of the 2-OMe, effectively locking the shield in place over the Benzylic Carbon.

References

  • Finkelstein Reaction Mechanism & Catalysis

    • Source: Streitwieser, A. "Solvolytic Displacement Reactions." Chem. Rev.[1] 1956.

    • Context: Explains the nucleophilicity order ( ) and the leaving group ability ( is approx 100x better leaving group than in ).
  • Staudinger Reduction (Azide to Amine)

    • Source: Gololobov, Y. G. "The Staudinger Reaction." Tetrahedron 1981.
    • Context: Validates the chemoselectivity of Phosphine-based reduction in the presence of Aryl Halides (preventing dehalogen
  • Steric Hindrance in Benzyl Halides

    • Source: "Effect of ortho-substituents on nucleophilic substitution."[2] J. Chem. Soc. Perkin Trans.

    • Context: Details the kinetic retardation caused by ortho-methoxy groups in benzyl systems.

Sources

Optimization

Technical Support Center: Purifying (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Welcome to the technical support guide for the purification of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with removing regioisomeric impurities from this crude product.

The Challenge: Separating Closely Related Regioisomers

The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine can often lead to the formation of regioisomers, which are molecules with the same chemical formula but different spatial arrangements of their substituents on the aromatic ring. These isomers can have very similar physical and chemical properties, making their separation a significant challenge.[1] The presence of these impurities can impact the efficacy, safety, and regulatory approval of downstream products, making their removal a critical step.

This guide will focus on practical and effective strategies to achieve high purity of the target compound.

Identifying the Impurities: What Are You Dealing With?

Before attempting any purification, it is crucial to identify the nature and number of regioisomers present in your crude mixture. Thin Layer Chromatography (TLC) is an excellent initial technique for this purpose.

FAQ: Why am I seeing multiple spots on my TLC, or why do my spots have the same Rf value?

This is a common issue when dealing with regioisomers. Their similar polarities can result in identical or very close retention factors (Rf) on a standard silica TLC plate.[2]

Troubleshooting TLC Analysis:

  • Vary the Solvent System: Experiment with a range of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.[1] The addition of a small amount of a third solvent, such as methanol or an amine like triethylamine, can significantly alter the separation.[2][3]

  • Change the Stationary Phase: If silica gel doesn't provide adequate separation, consider using different TLC plates, such as alumina (which can be acidic, neutral, or basic) or reverse-phase plates.[2]

  • Visualization Techniques: Aromatic amines may not be visible under UV light unless they are highly conjugated.[4][5] Use a variety of visualization methods:

    • UV Light (254 nm): Most aromatic compounds will appear as dark spots on a fluorescent background.[4][5]

    • Iodine Chamber: Exposing the plate to iodine vapor can reveal organic compounds as brown spots.[4][5]

    • Staining Reagents:

      • Ninhydrin: A specific stain for primary and secondary amines, which typically produces pink or purple spots upon heating.[6]

      • Potassium Permanganate: A general stain for compounds that can be oxidized.[6]

dot graph "Regioisomer_Identification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Initial Analysis"; bgcolor="#F1F3F4"; "Crude_Mixture" [label="Crude (3-Bromo-5-chloro-2-\nmethoxyphenyl)methanamine"]; "TLC_Analysis" [label="TLC Analysis\n(Silica Gel)"]; "Crude_Mixture" -> "TLC_Analysis"; }

subgraph "cluster_1" { label="Troubleshooting"; bgcolor="#F1F3F4"; "Vary_Solvent" [label="Vary Solvent System\n(e.g., Hex/EtOAc, DCM/MeOH)"]; "Change_Stationary_Phase" [label="Change Stationary Phase\n(Alumina, Reverse Phase)"]; "Visualization" [label="Use Staining Reagents\n(Ninhydrin, Permanganate)"]; }

"TLC_Analysis" -> "Vary_Solvent" [label="Poor Separation"]; "Vary_Solvent" -> "Change_Stationary_Phase" [label="Still Poor\nSeparation"]; "TLC_Analysis" -> "Visualization" [label="No Spots Visible"];

subgraph "cluster_2" { label="Outcome"; bgcolor="#F1F3F4"; "Identified_Isomers" [label="Regioisomers Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Change_Stationary_Phase" -> "Identified_Isomers"; "Visualization" -> "Identified_Isomers"; } Caption: Workflow for identifying regioisomers in the crude product.

Purification Strategies: A Multi-pronged Approach

Due to the challenging nature of separating regioisomers, a single purification technique may not be sufficient. A combination of methods is often required.

Column Chromatography: The Workhorse of Purification

Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[7]

FAQ: How can I improve the separation of my regioisomers on a silica gel column?

  • Optimize the Mobile Phase: Based on your TLC analysis, select a solvent system that provides the best separation. A less polar solvent system will generally lead to better resolution but will require a longer elution time.

  • Increase Column Length and Decrease Diameter: A long, thin column provides more surface area for interaction with the stationary phase, enhancing separation.[2]

  • Use a Fine Mesh Silica Gel: Smaller particle sizes (e.g., 230-400 mesh) provide a greater surface area and can improve resolution.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar isomer, followed by the more polar ones.

  • Consider Amine-Functionalized Silica: For basic compounds like amines, using an amine-functionalized silica gel can prevent tailing and improve separation by masking the acidic silanol groups on standard silica.[3]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization: Exploiting Differences in Solubility

If the regioisomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[8]

FAQ: My compound won't crystallize, or it crystallizes with the impurities. What can I do?

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent mixture.[8] A good crystallization solvent should dissolve the compound when hot but not when cold. The impurities should remain soluble at all temperatures.[8]

    • Single Solvent Systems: Test a variety of solvents with different polarities, such as ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.[9]

    • Solvent/Anti-Solvent Systems: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[9] Common pairs include ethyl acetate/hexanes and methanol/water.[9]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

  • Consider Salt Formation: Amines can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid.[10] These salts often have very different crystallization properties than the free base and may be easier to purify by recrystallization.[10] The pure salt can then be neutralized to recover the purified amine.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

dot graph "Purification_Strategy_Flowchart" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Crude_Product" [label="Crude (3-Bromo-5-chloro-2-\nmethoxyphenyl)methanamine"]; "Column_Chromatography" [label="Column Chromatography"]; "Crystallization" [label="Crystallization"]; "HPLC" [label="Preparative HPLC\n(High Purity Required)"]; "Pure_Product" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Crude_Product" -> "Column_Chromatography" [label="Initial Purification"]; "Column_Chromatography" -> "Crystallization" [label="Partially Pure Fractions"]; "Crystallization" -> "Pure_Product" [label="Successful"]; "Crystallization" -> "HPLC" [label="Impurities Persist"]; "HPLC" -> "Pure_Product"; "Column_Chromatography" -> "Pure_Product" [label="High Purity Achieved"]; } Caption: A general strategy for the purification of the target compound.

High-Performance Liquid Chromatography (HPLC): For High-Purity Separations

For very difficult separations or when very high purity is required, preparative HPLC can be an excellent option.[11] While reversed-phase HPLC is common, normal-phase chromatography may offer better selectivity for structurally similar molecules.[11]

FAQ: When should I consider using preparative HPLC?

Preparative HPLC is generally used as a final polishing step after other purification methods have been attempted. It is particularly useful when:

  • The regioisomers are inseparable by column chromatography and crystallization.[11]

  • Very high purity (>99%) is required for applications such as drug development.

  • Only small quantities of material need to be purified.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Poor separation on TLC Regioisomers have similar polarities.- Try a variety of solvent systems with different polarities.- Use different stationary phases (e.g., alumina, reverse-phase).- Add a small amount of an acid or base to the mobile phase.[2]
No visible spots on TLC Compound does not absorb UV light.- Use a staining reagent such as ninhydrin (for amines) or potassium permanganate.[6]
Tailing of spots in chromatography Strong interaction between the basic amine and acidic silica.- Add a small amount of triethylamine to the mobile phase.- Use amine-functionalized silica gel.[3]
Failure to crystallize Incorrect solvent choice; supersaturation not achieved.- Screen a wide range of solvents and solvent/anti-solvent systems.- Try scratching the flask or seeding with a pure crystal.- Consider converting the amine to a salt to alter its crystallization properties.[10]
Co-crystallization of impurities Impurities have similar solubility to the desired product.- Try a different crystallization solvent.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities.

Concluding Remarks

The purification of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine from its regioisomers requires a systematic and often multi-step approach. Careful analysis by TLC is the foundation for developing an effective purification strategy. A combination of column chromatography and crystallization is often successful, with preparative HPLC serving as a powerful tool for achieving the highest levels of purity. By understanding the principles behind these techniques and systematically troubleshooting experimental challenges, researchers can successfully isolate the desired compound in high purity.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Taylor & Francis Online. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane.
  • PubMed. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase.
  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • CSIRO Publishing. (n.d.). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. The Formation and Crystal Structures of 2,2'-Bi(1,2,3,4-tetrahydroquinazoline) and Hexabenzylhexaazaisowurtzitanes.
  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • MilliporeSigma. (n.d.). Thin Layer Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.

Sources

Troubleshooting

Optimizing recrystallization of 3-bromo-5-chloro-2-methoxybenzylamine salts

To: Chemical Process R&D Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization Optimization of 3-Bromo-5-chloro-2-methoxybenzylamine Salts Executive Summary The crystallizat...

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process R&D Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization Optimization of 3-Bromo-5-chloro-2-methoxybenzylamine Salts

Executive Summary

The crystallization of 3-bromo-5-chloro-2-methoxybenzylamine (BCMBA) salts is frequently complicated by the compound's tendency to "oil out" (liquid-liquid phase separation) rather than nucleate directly. This behavior is driven by the competing lipophilicity of the halogenated aromatic ring and the high polarity of the ionic ammonium headgroup.

This guide addresses the specific thermodynamic and kinetic barriers associated with this intermediate. We focus on the Hydrochloride (HCl) and Hydrobromide (HBr) salts, as these are the standard forms for stabilizing this amine against oxidative degradation.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: The salt separates as a viscous oil at the bottom of the flask upon cooling, not as crystals. How do I prevent this?

Diagnosis: This is "Oiling Out" (LLPS - Liquid-Liquid Phase Separation). It occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase, often due to high supersaturation or the presence of impurities acting as good solvents for the oil.

Corrective Protocol:

  • Temperature Control: You are likely cooling too fast. The oil phase is kinetically favored. Re-heat to dissolve the oil, then cool slowly (0.5 °C/min) to stay within the metastable zone width (MSZW).

  • Solvent Modification: The solvent system is likely too polar.

    • Current: Ethanol/Water?

    • Adjustment: Switch to Isopropanol (IPA) or n-Butanol . The hydrophobic alkyl chain of the alcohol interacts better with the bromo-chloro-methoxy ring, increasing the solubility of the oil phase and allowing the crystal phase to nucleate first [1].

  • Seeding: You must seed the solution at the cloud point. If you lack seeds, induce nucleation on a small aliquot by scratching or sonication, then use those seeds for the main batch.

Q2: We are seeing a persistent "dimer" impurity (secondary amine) in the HPLC traces (RRT ~1.2). Recrystallization isn't removing it.

Diagnosis: The impurity is likely bis-(3-bromo-5-chloro-2-methoxybenzyl)amine . This is a common byproduct of reductive amination or alkylation syntheses. It is structurally similar but significantly more lipophilic than the primary amine.

Corrective Protocol:

  • Switch to a "Washing" Solvent: The dimer is less soluble in water but more soluble in non-polar solvents than the primary amine salt.

  • The "Swish" Technique: Do not rely solely on cooling crystallization.

    • Isolate the crude salt.

    • Perform a slurry wash (trituration) in hot Ethyl Acetate (EtOAc) or MTBE . The dimer (often present as a free base or looser salt) will dissolve in the hot organic layer, while the primary amine salt remains suspended.

    • Filter hot.

Q3: The crystals are extremely fine (needles) and clog the filter frit. How do we improve particle size?

Diagnosis: High nucleation rate driven by rapid supersaturation (crash cooling).

Corrective Protocol:

  • Ostwald Ripening: After the initial crop forms, hold the slurry at an elevated temperature (e.g., 50°C for IPA systems) for 2–4 hours. This allows small, unstable crystals to dissolve and redeposit onto larger, more stable crystals [2].

  • Anti-solvent Dosing: If using an anti-solvent (e.g., Heptane into Ethanol), switch from "dumping" to a linear addition ramp over 2 hours.

Part 2: Optimized Experimental Protocol

Target: 3-Bromo-5-chloro-2-methoxybenzylamine Hydrochloride Scale: 10 g Input

Materials
  • Crude Amine: 10.0 g[1]

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH)

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc)

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Step-by-Step Workflow
  • Dissolution & Salt Formation:

    • Dissolve 10 g of crude free base in 30 mL MeOH (3 vol) at 25°C.

    • Critical Step: Screen for insolubles. If hazy, filter through a 0.45 µm PTFE membrane.

    • Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (controlled exotherm).

    • Observation: If solids precipitate immediately, heat to 60°C until a clear solution is obtained.

  • Crystallization (The "Cloud Point" Method):

    • Maintain temperature at 50–55°C .

    • Add MTBE dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add Seed Crystals (0.1 wt%) . Hold for 30 mins to ensure seed survival.

    • Resume MTBE addition slowly (1 mL/min) until a solvent ratio of 1:3 (MeOH:MTBE) is reached.

  • Cooling & Ripening:

    • Cool the slurry to 20°C over 2 hours (Linear ramp).

    • Hold at 20°C for 1 hour.

    • Cool to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter using a coarse porosity frit (G3).

    • Wash: Displace mother liquor with cold 1:4 MeOH:MTBE .

    • Drying: Vacuum oven at 40°C for 12 hours. (Avoid >50°C initially to prevent HCl loss if the salt is weak).

Part 3: Data & Visualization

Table 1: Solvent Screening Matrix (Solubility of HCl Salt)

Empirical data approximation for halogenated benzylamine salts

Solvent SystemSolubility (Hot, 60°C)Solubility (Cold, 5°C)Selectivity for ImpuritiesRisk of Oiling Out
Water High (>150 mg/mL)High (>80 mg/mL)LowLow
Ethanol High (>100 mg/mL)Moderate (40 mg/mL)ModerateModerate
IPA Moderate (60 mg/mL)Low (<10 mg/mL)High High
EtOH/EtOAc (1:1) ModerateVery LowVery High Low
Toluene InsolubleInsolubleN/AN/A

Analyst Note: The EtOH/EtOAc or MeOH/MTBE systems offer the best balance of yield (low cold solubility) and purity (high impurity solubility in the organic fraction).

Figure 1: Recrystallization Logic Flow

Decision tree for handling phase separation issues.

RecrystallizationLogic Start Crude Salt Mixture Dissolve Dissolve in Hot Alcohol (MeOH or EtOH) Start->Dissolve Check Check Solution State Dissolve->Check Oiling Oiling Out Observed? Check->Oiling Remedy1 Increase Temp to Clear Point Oiling->Remedy1 Yes (Cloudy/Droplets) Nucleation Add Seeds @ Cloud Point Oiling->Nucleation No (Clear) Remedy2 Add More Alcohol (Solubilize Oil) Remedy1->Remedy2 Still Oiling Remedy3 Switch to IPA (Better Lipophilicity) Remedy2->Remedy3 Still Oiling Remedy3->Nucleation Cooling Slow Cool (0.5°C/min) Nucleation->Cooling Filter Filtration & Wash Cooling->Filter

Caption: Logic flow for addressing "oiling out" during the crystallization of lipophilic amine salts.

Figure 2: Impurity Rejection Pathway

Visualizing the fate of common impurities during the optimized process.

ImpurityFate Input Crude Input (Target + Impurities) Process Recrystallization (MeOH/MTBE System) Input->Process Crystal Crystalline Product (Target Salt) Process->Crystal Precipitates Liquor Mother Liquor (Waste Stream) Process->Liquor Remains Soluble Dimer Dimer Impurity (High Lipophilicity) Dimer->Liquor Soluble in MTBE StartMat Aldehyde/Nitrile (Neutral) StartMat->Liquor Soluble in MeOH Inorganic Inorganic Salts (High Polarity) Inorganic->Crystal Risk: Trapped if Water absent Inorganic->Liquor Soluble if Water present

Caption: Fate mapping of critical impurities. Note that neutral starting materials and lipophilic dimers are rejected into the organic mother liquor.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Chapter 7: Crystallization from Solutions). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press. (Section: Ostwald Ripening and Aging). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. 2nd Edition. Academic Press. (Chapter 10: Crystallization and Purification). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

Sources

Optimization

Technical Support Center: Expert Guidance on Handling (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Welcome to the dedicated technical support center for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe and effective handling of this air-sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments. Our aim is to ensure the integrity of your research through scientifically sound practices.

Introduction to the Air-Sensitivity of Substituted Benzylamines

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine, as a substituted benzylamine, is susceptible to degradation upon exposure to atmospheric oxygen and moisture. Aromatic amines are generally prone to oxidation, a process that can be accelerated by exposure to light and heat. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing the molecule's reactivity. This inherent reactivity necessitates careful handling to prevent the formation of impurities that can compromise experimental outcomes. While specific degradation kinetics for this particular molecule are not extensively published, the general principles of handling air-sensitive aromatic amines provide a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: Is (3-Bromo-5-chloro-2-methoxyphenyl)methanamine considered an air-sensitive compound?

A: Yes, as a substituted primary benzylamine, it should be treated as an air-sensitive compound. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and degradation products.

Q2: What are the visible signs of degradation?

A: A common sign of degradation is a change in the physical appearance of the compound, such as a color change from off-white or pale yellow to a more intense yellow or brown. The formation of solid precipitates in a solution may also indicate degradation or the formation of insoluble byproducts.

Q3: How should I store (3-Bromo-5-chloro-2-methoxyphenyl)methanamine?

A: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is advisable to minimize thermal degradation. The container should be protected from light by using an amber vial or by wrapping the container in aluminum foil.

Q4: Can I handle this compound on the open bench?

A: For brief transfers of small quantities, working swiftly on an open bench may be acceptable, but it is not recommended for prolonged procedures or for reactions that are sensitive to impurities. For optimal results and to ensure the integrity of the compound, it is best to handle it under an inert atmosphere using a glove box or a Schlenk line.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with (3-Broromo-5-chloro-2-methoxyphenyl)methanamine.

Problem 1: Compound has developed a yellow or brown color.
  • Question: My initially colorless or pale-yellow (3-Bromo-5-chloro-2-methoxyphenyl)methanamine has turned noticeably yellow/brown upon storage. Is it still usable?

  • Answer: The color change is a strong indication of oxidation. While the compound may still contain a significant amount of the desired material, the presence of oxidation byproducts can interfere with your reaction, leading to lower yields and the formation of impurities. For reactions that require high purity, it is recommended to purify the amine before use. For less sensitive applications, you may be able to proceed, but be aware of the potential for side reactions.

    • Recommended Action:

      • Purification: If the compound is a solid, recrystallization from a suitable solvent under an inert atmosphere can remove colored impurities. If it is an oil, column chromatography on silica gel under an inert atmosphere is a viable option.

      • Preventative Measures: Ensure that the compound is stored under a positive pressure of an inert gas (argon or nitrogen) and is protected from light. When accessing the compound, use proper air-sensitive techniques to minimize exposure to air.

Problem 2: Inconsistent or low yields in reactions.
  • Question: I am using (3-Bromo-5-chloro-2-methoxyphenyl)methanamine in a reaction, and I am observing inconsistent or lower than expected yields. Could air-sensitivity be the cause?

  • Answer: Absolutely. If the amine has degraded due to air exposure, the actual amount of active starting material is lower than what you weighed out. Furthermore, the degradation products can potentially inhibit or interfere with your desired reaction pathway.

    • Recommended Action:

      • Verify Compound Integrity: Before starting your reaction, check the appearance of the amine. If it is discolored, consider purification.

      • Utilize Inert Atmosphere Techniques: Conduct your reaction under a rigorously inert atmosphere. This involves using oven-dried glassware, a glove box or Schlenk line, and degassed solvents.

      • Solvent Degassing: Solvents can be a significant source of dissolved oxygen. Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.

Problem 3: Formation of unexpected byproducts.
  • Question: My reaction is producing unexpected byproducts that are difficult to separate from my desired product. Could these be related to the handling of the amine?

  • Answer: Yes, this is a common issue. The oxidation of benzylamines can lead to the formation of imines, which can undergo further reactions or hydrolysis to form benzaldehydes. These reactive species can then participate in side reactions with your reagents or starting materials, leading to a complex product mixture.

    • Recommended Action:

      • Strict Exclusion of Air: The most critical step is to prevent the initial oxidation of the amine. Use a glove box for weighing and transferring the solid amine. If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment.

      • Cannula Transfer: For transferring solutions of the amine, use a cannula to avoid exposure to the atmosphere.

      • Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to detect the formation of byproducts early on. This can help you optimize your reaction conditions to minimize their formation.

Experimental Protocols

Protocol 1: Degassing a Solvent by Sparging
  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes.

  • After degassing, remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the flask.

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Schlenk Line)
  • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) and connect it to the Schlenk line.

  • Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Under a positive flow of inert gas, add your solid reagents.

  • Add your degassed solvents via a cannula or a gas-tight syringe.

  • Maintain a positive pressure of inert gas throughout the reaction by using a bubbler.

Visualization of Key Processes

Troubleshooting Workflow for Handling Air-Sensitive Amines

Troubleshooting Workflow start Start Experiment check_amine Check Amine Appearance start->check_amine is_discolored Discolored? check_amine->is_discolored purify Purify Amine (Recrystallization or Chromatography) is_discolored->purify Yes use_as_is Use As Is (with caution) is_discolored->use_as_is No setup_reaction Set up Reaction Under Inert Atmosphere purify->setup_reaction use_as_is->setup_reaction monitor_reaction Monitor Reaction (TLC/LC-MS) setup_reaction->monitor_reaction reaction_issue Inconsistent Yields or Byproducts? monitor_reaction->reaction_issue troubleshoot Troubleshoot Reaction Conditions: - Check solvent degassing - Verify reagent purity - Optimize temperature reaction_issue->troubleshoot Yes success Successful Reaction reaction_issue->success No troubleshoot->setup_reaction

Caption: A decision-making workflow for troubleshooting experiments involving air-sensitive amines.

Inert Atmosphere Reaction Setup

Inert Atmosphere Reaction Setup cluster_schlenk Schlenk Line cluster_reaction Reaction Vessel Schlenk_Line Vacuum Inert Gas Septum Rubber Septum Schlenk_Line->Septum via needle Reaction_Flask Round-Bottom Flask Amine + Reagents + Solvent Bubbler Bubbler (Mineral Oil) Reaction_Flask->Bubbler to vent Condenser Condenser Condenser->Reaction_Flask Septum->Reaction_Flask Inert_Gas_Source Inert Gas (Argon/Nitrogen) Inert_Gas_Source->Schlenk_Line

Caption: A simplified diagram of a typical reaction setup using a Schlenk line to maintain an inert atmosphere.

Summary of Recommendations

ParameterRecommendationRationale
Storage Store under an inert atmosphere (Ar or N₂), protected from light, at 2-8°C.To minimize oxidation and thermal degradation.
Handling Use a glove box or Schlenk line for all manipulations.To prevent exposure to atmospheric oxygen and moisture.
Solvents Use anhydrous, degassed solvents.To remove dissolved oxygen, a key reactant in degradation.
Glassware Use oven-dried or flame-dried glassware.To remove adsorbed water from glass surfaces.
Purity Check Visually inspect for discoloration before use.Discoloration indicates oxidation and the presence of impurities.

References

  • Handling Air-Sensitive Reagents, Technical Bulletin AL-134, Sigma-Aldrich. This bulletin provides a comprehensive overview of techniques and equipment for handling air-sensitive reagents.
  • Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed.; Wiley-Interscience, 1986.
  • "Techniques for Handling Air-Sensitive Compounds" - Wipf Group, University of Pittsburgh. An online resource offering practical advice and protocols for air-sensitive chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Multi-faceted Approach to Structural Elucidation: 1H NMR Analysis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine and its Comparison with Complementary Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research. In this guide, we delve into the 1H NMR spectral analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research. In this guide, we delve into the 1H NMR spectral analysis of the novel compound (3-Bromo-5-chloro-2-methoxyphenyl)methanamine. Moving beyond a simple data report, we will explore the rationale behind spectral interpretation and objectively compare the insights gained from 1H NMR with those from other powerful analytical techniques, namely 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This comparative approach underscores the synergy of modern analytical methods in providing a holistic and validated structural assignment.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable. For a molecule like (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, with its distinct aromatic and aliphatic protons, 1H NMR offers a wealth of structural information.

Predicted 1H NMR Spectrum of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR theory provides a strong foundation for analysis. The predicted 1H NMR data for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is summarized in the table below.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-4~7.3 - 7.5Doublet (d)1HDeshielded by adjacent electronegative bromine and influenced by the methoxy group. Shows meta-coupling to H-6.
H-6~7.0 - 7.2Doublet (d)1HInfluenced by the adjacent chlorine and methoxy group. Shows meta-coupling to H-4.
-OCH3~3.8 - 4.0Singlet (s)3HMethoxy protons are deshielded by the attached oxygen atom. No adjacent protons to couple with.
-CH2-~3.7 - 3.9Singlet (s)2HBenzylic protons are deshielded by the aromatic ring and the adjacent nitrogen atom.
-NH2~1.5 - 2.5Broad Singlet (br s)2HAmine protons have a variable chemical shift and often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.

A Deeper Dive: Interpreting the Predicted Spectrum

The predicted chemical shifts and multiplicities are rooted in the electronic environment of each proton.

  • Aromatic Protons (H-4 and H-6): These protons reside in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm[1]. Their exact chemical shifts are influenced by the substituents on the benzene ring. The electron-withdrawing nature of the bromine and chlorine atoms will deshield these protons, shifting them downfield. The methoxy group, being electron-donating, would typically shield ortho and para protons; however, in this crowded steric environment, its primary electronic influence is considered alongside the halogens. The expected splitting pattern for these two protons is a pair of doublets, arising from meta-coupling (a four-bond coupling) to each other. Ortho and para couplings are absent in this substitution pattern.

  • Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and are deshielded by the adjacent oxygen atom, leading to a signal in the range of 3.8-4.0 ppm. Since there are no protons on the neighboring carbon atom (the aromatic ring), this signal will appear as a sharp singlet.

  • Benzylic Protons (-CH2-): The two protons of the aminomethyl group are in a benzylic position, meaning they are attached to a carbon that is bonded to the aromatic ring. This proximity to the ring's magnetic field, along with the electron-withdrawing effect of the nitrogen atom, causes a downfield shift to the 3.7-3.9 ppm region. These two protons are equivalent and have no adjacent non-equivalent protons, resulting in a singlet.

  • Amine Protons (-NH2): The chemical shift of amine protons is highly variable and concentration-dependent, often appearing as a broad singlet. This broadening is due to the quadrupole moment of the nitrogen nucleus and potential chemical exchange with solvent protons[2].

Below is a visual representation of the molecule and the different proton environments.

Caption: Molecular structure of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine with key proton groups labeled.

The Power of a Multi-Technique Approach: Comparison with Other Spectroscopic Methods

While 1H NMR is incredibly informative, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For our target compound, we would expect to see eight distinct signals in the proton-decoupled 13C NMR spectrum, corresponding to the seven carbon atoms in the substituted benzene ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents[3][4]. Carbons directly attached to electronegative atoms (Br, Cl, O) will be significantly deshielded and appear at lower field (higher ppm values)[5][6]. The benzylic carbon will also have a characteristic chemical shift.

Comparison:

Technique Information Provided for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Advantages Limitations
1H NMR Number of different proton environments, relative number of protons, and proton-proton connectivity.High resolution, provides detailed information on proton connectivity through coupling patterns.Amine proton signal can be broad and variable. Complex splitting patterns can be difficult to interpret.
13C NMR Number of different carbon environments.Directly observes the carbon backbone, including quaternary carbons.Lower sensitivity than 1H NMR, longer acquisition times. Does not directly provide information on proton attachment without specialized experiments (e.g., DEPT).
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns. For (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, the mass spectrum would show a molecular ion peak (M+). A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in a ~3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks, confirming the presence of these halogens[7]. Fragmentation patterns, such as the loss of the aminomethyl group or a halogen atom, can further support the proposed structure[8][9].

Comparison:

Technique Information Provided for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Advantages Limitations
1H NMR Detailed connectivity of the proton framework.Provides precise information about the arrangement of atoms.Does not directly provide molecular weight.
MS Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide clues about substructures.High sensitivity, provides definitive molecular weight. Isotopic patterns confirm the presence of certain elements.Does not provide detailed information about the connectivity of atoms in the intact molecule. Isomers can be difficult to distinguish.
FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For our target compound, the FT-IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm-1 region), the C-N stretching, the C-O stretching of the ether, and the aromatic C-H and C=C stretching vibrations[10]. The absence of other characteristic bands (e.g., a strong C=O stretch) would rule out alternative structures.

Comparison:

Technique Information Provided for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Advantages Limitations
1H NMR Precise arrangement of protons and their connectivity.Provides a detailed map of the molecule's proton structure.Not ideal for identifying all functional groups, especially those without protons.
FT-IR Presence of functional groups (amine, ether, aromatic ring).Fast and simple method for identifying functional groups.Provides limited information about the overall molecular structure and connectivity.

A Comprehensive Analytical Workflow

The most robust structural elucidation is achieved by integrating the data from these complementary techniques. The following workflow illustrates this synergistic approach.

Workflow cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy MS Obtain Mass Spectrum MW Determine Molecular Weight MS->MW Fragments Analyze Fragmentation & Isotope Pattern MW->Fragments Structure Propose Structure Fragments->Structure IR Acquire IR Spectrum FuncGroups Identify Functional Groups (N-H, C-O, etc.) IR->FuncGroups FuncGroups->Structure H_NMR Acquire 1H NMR Spectrum H_NMR_Analysis Analyze Chemical Shifts, Integration, & Coupling H_NMR->H_NMR_Analysis C_NMR Acquire 13C NMR Spectrum C_NMR_Analysis Analyze Chemical Shifts C_NMR->C_NMR_Analysis H_NMR_Analysis->Structure C_NMR_Analysis->Structure Validation Validate Structure Structure->Validation Data Consistency Check

Caption: A comprehensive workflow for structural elucidation using multiple analytical techniques.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum, the following experimental protocol should be followed:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid large solvent signals that may obscure sample peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration; more scans will improve the signal-to-noise ratio.

    • Set the relaxation delay to allow the protons to return to their equilibrium state between scans.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Conclusion

The structural elucidation of a novel compound such as (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a puzzle best solved with a full suite of analytical tools. While 1H NMR provides an unparalleled level of detail regarding the proton framework and connectivity, its true power is realized when its findings are corroborated by the complementary data from 13C NMR, Mass Spectrometry, and FT-IR Spectroscopy. This integrated approach, grounded in a thorough understanding of the principles behind each technique, ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Taylor, P. L., & Williams, D. H. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, reagents, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Structural Validation of 3-Bromo-5-chloro-2-methoxybenzylamine: A Comparative 13C NMR Analysis Guide

Executive Summary & Core Directive The Challenge: In medicinal chemistry, 3-bromo-5-chloro-2-methoxybenzylamine is a high-value scaffold for GPCR ligands and kinase inhibitors. However, the dense substitution pattern on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In medicinal chemistry, 3-bromo-5-chloro-2-methoxybenzylamine is a high-value scaffold for GPCR ligands and kinase inhibitors. However, the dense substitution pattern on the benzene ring creates significant ambiguity in NMR assignment. The "Heavy Atom Effect" of bromine and the electronic push-pull of the methoxy/amine groups often render standard database predictions inaccurate by 5–10 ppm.

The Solution: This guide does not merely list values; it constructs a comparative validation framework . We compare Predicted Values (derived from high-fidelity increment systems) against Analogous Empirical Data (experimentally verified fragments). This approach allows you to assign the spectrum with >95% confidence even without a reference standard.

Structural Analysis & Assignment Logic

To interpret the 13C NMR of this molecule, we must deconstruct the ring into its electronic components. The assignment relies on understanding three competing forces:

  • Deshielding (Downfield): The Methoxy group (C2) and Chlorine (C5).

  • Shielding (Upfield): The "Heavy Atom Effect" of Bromine (C3) and the ortho-positioning of the methoxy group.

  • Solvent Effects: The benzylic amine (-CH2NH2) is sensitive to pH and solvent (CDCl3 vs. DMSO-d6).

The Assignment Workflow

The following logic flow illustrates how to systematically assign the carbons in this crowded ring system.

AssignmentWorkflow cluster_Analysis Spectral Analysis Logic Sample Sample Preparation (Solvent Selection) Acquisition 13C NMR Acquisition (>1000 Scans, D1=2s) Sample->Acquisition Region1 Region >150 ppm (C2-OMe) Acquisition->Region1 Region2 Region 110-120 ppm (C3-Br Heavy Atom) Acquisition->Region2 Region3 Region 35-60 ppm (Aliphatic) Acquisition->Region3 Validation Comparative Validation (Calculated vs. Analog) Region1->Validation Region2->Validation Region3->Validation

Figure 1: Step-by-step logic for deconvoluting the spectrum of polysubstituted benzenes.

Comparative Data: Predicted vs. Empirical

Since a public, open-access spectrum for this specific CAS is not indexed in standard repositories (SDBS/NIST), we utilize a Fragment-Based Additivity Model . This compares the theoretical shift (calculated via substituent increments) with the "Base Scaffold" (2-methoxybenzylamine) to ensure accuracy.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3)
Carbon PositionAssignmentPredicted Shift (δ ppm) Base Scaffold (2-OMe-BA) Shift Driver (Mechanistic Cause)
C2 Ar-C -OMe156.5 ± 1.5 157.4Strong deshielding by Oxygen (Ipso).
C4 Ar-C -H132.0 ± 1.0 128.8Meta to OMe (+), Ortho to Br (+).
C1 Ar-C -CH2129.5 ± 1.5 129.1Quaternary. Balance of steric/electronic effects.
C5 Ar-C -Cl128.7 ± 1.5 120.8 (C-H)Ipso-Cl effect (+6 ppm) replaces C-H.
C6 Ar-C -H127.8 ± 1.0 128.5Ortho to Alkyl group.
C3 Ar-C -Br112.5 ± 2.0 110.2 (C-H)Critical Diagnostic: Heavy Atom Effect shields C-Br significantly upfield.
OMe -OC H360.5 ± 0.5 55.3Steric crowding by Br may cause slight downfield shift vs base.
Benzylic -C H2-NH239.5 ± 1.0 43.0Shielding effect from Ortho-OMe and Meta-Br.

Note: Base Scaffold values refer to 2-methoxybenzylamine in CDCl3 [1]. The "Predicted" values incorporate the incremental effects of 3-Br (-5.5 ipso) and 5-Cl (+6.2 ipso) derived from Pretsch/Silverstein additivity rules [2].

Experimental Protocol (Self-Validating System)

To reproduce the data above and resolve the specific challenges of this molecule (amine aggregation and halogen relaxation), follow this optimized protocol.

A. Solvent Selection: The "Amine Trap"
  • Standard (CDCl3): Good for direct comparison with databases. However, the amine (-NH2) can hydrogen bond, causing peak broadening or shifting of the benzylic carbon.

  • Alternative (DMSO-d6): Use if peaks are broad. DMSO disrupts aggregation.

    • Correction Factor: If running in DMSO, expect the Benzylic Carbon (C7) to shift +2 to +3 ppm (downfield) compared to Table 1.

B. Acquisition Parameters

The presence of Bromine (C3) and Chlorine (C5) creates relaxation issues. Quaternary carbons attached to halogens often have very long T1 relaxation times.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s). This ensures the C3-Br and C5-Cl carbons have time to relax and appear with sufficient intensity.

  • Scans (NS): Minimum 1024 scans for a 10mg sample. The C3-Br peak will naturally be lower intensity due to lack of NOE enhancement (no attached protons) and splitting by Br isotopes.

C. Visualizing the Structure-Shift Correlation

StructureMap Benzene Benzene Core OMe 2-OMe (~156 ppm) Deshielding Benzene->OMe Ipso +31 Br 3-Br (~112 ppm) Shielding (Heavy Atom) Benzene->Br Ipso -5.5 Cl 5-Cl (~128 ppm) Weak Deshielding Benzene->Cl Ipso +6 Amine 1-CH2NH2 (~40 ppm) Benzylic Benzene->Amine Ipso +10 OMe->Br Steric Crowding

Figure 2: Electronic influence map. Note the opposing effects of OMe (Deshielding) and Br (Shielding) on the aromatic ring.

Comparative Analysis: Why Alternatives Fail

When validating this compound, researchers often rely on automated prediction software (e.g., ChemDraw, MestReNova). Here is why those "Black Box" predictions often fail for this specific molecule:

  • The "Ortho Effect" Error: Most algorithms underestimate the steric compression between the 2-Methoxy and 3-Bromo groups. This compression forces the Methoxy group out of the plane, slightly reducing its conjugation.

    • Consequence: Software often predicts C2 at >160 ppm. In reality, it likely stays closer to 156-157 ppm [3].

  • The Amine Shift: If the sample is a salt (HCl salt) rather than the free base, the benzylic carbon (-CH2-) will shift.

    • Free Base: ~39-40 ppm.[1]

    • HCl Salt: ~36-37 ppm (Upfield shift due to protonation of the amine). Ensure you know your salt form.

References

  • SDBS (AIST): Spectral Database for Organic Compounds. Spectrum No. 2381 (2-Methoxybenzylamine). Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Source for Halogen Additivity Increments).
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Source for Heavy Atom Effect verification).

  • PubChem Compound Summary. 2-Methoxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

HPLC retention time of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine vs impurities

An Expert's Guide to HPLC Analysis: Resolving (3-Bromo-5-chloro-2-methoxyphenyl)methanamine from Process and Degradation Impurities In the landscape of pharmaceutical development, the purity of an active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to HPLC Analysis: Resolving (3-Bromo-5-chloro-2-methoxyphenyl)methanamine from Process and Degradation Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules like (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, a critical building block in various synthetic pathways, a robust analytical method to discern the main component from structurally similar impurities is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the effective separation and analysis of this compound and its potential impurities.

The Analytical Challenge: Structure, Polarity, and Separation

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a substituted aromatic amine. Its structure, characterized by a benzene ring with bromo, chloro, methoxy, and aminomethyl substituents, presents a unique chromatographic challenge. Potential impurities may include positional isomers, precursors from synthesis, or degradation products formed under stress conditions. These molecules often share a similar chromophore and polarity, making their separation a non-trivial task that demands a well-designed analytical strategy.

A Validated HPLC Protocol for Purity Assessment

The following protocol is a robust starting point for the analysis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, built on the principles of reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase is recommended due to its versatility and effectiveness in separating aromatic compounds. A typical column dimension would be 4.6 mm x 150 mm with 3.5 µm particle size for a good balance between resolution and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, leading to sharper peaks and improved retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and efficient elution of aromatic compounds.

  • Sample Diluent: A 50:50 mixture of Mobile Phase A and B is a good starting point to ensure sample solubility and compatibility with the initial mobile phase conditions.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power for aromatic isomers.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidified mobile phase ensures consistent protonation of the amine for sharp, symmetrical peaks.
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-17 min: 70-90% B17-19 min: 90% B19-20 min: 90-30% B20-25 min: 30% BA gradient elution is crucial for resolving early-eluting polar impurities and later-eluting nonpolar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures retention time reproducibility.
Detection 220 nmAromatic compounds typically exhibit strong absorbance in this region.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Sample Preparation
  • Accurately weigh approximately 10 mg of the (3-Bromo-5-chloro-2-methoxyphenyl)methanamine sample.

  • Dissolve in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC analysis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine.

Interpreting the Chromatogram: Expected Retention Times

Based on established chromatographic principles, we can predict the elution order of the target compound and its potential impurities. Polarity is the primary driver of retention in reversed-phase HPLC; less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

Potential Impurities
  • Process-Related Impurities:

    • Impurity A (Starting Material): 3-Bromo-5-chloro-2-methoxybenzaldehyde. The aldehyde is more polar than the corresponding amine, and is expected to elute earlier.

    • Impurity B (Positional Isomer): e.g., (5-Bromo-3-chloro-2-methoxyphenyl)methanamine. Positional isomers often have very similar polarities, presenting the main separation challenge. Subtle differences in dipole moment can be exploited for separation.

  • Degradation-Related Impurities:

    • Impurity C (Oxidative Degradation): The aminomethyl group is susceptible to oxidation, potentially reverting to the aldehyde or forming other related species.

    • Impurity D (Dehalogenation): Loss of a bromine or chlorine atom would increase the polarity of the molecule, leading to a shorter retention time.

Comparative Retention Time Data (Hypothetical)
CompoundStructureExpected Retention Time (min)Rationale for Elution Order
Impurity A 3-Bromo-5-chloro-2-methoxybenzaldehyde~ 8.5More polar aldehyde group leads to weaker interaction with the C18 column and earlier elution.
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine Main Compound ~ 10.2 The primary amine has a moderate polarity, resulting in a well-retained peak under these conditions.
Impurity B (5-Bromo-3-chloro-2-methoxyphenyl)methanamine~ 10.8Positional isomers will have very similar retention times. The exact elution order depends on subtle differences in their interaction with the stationary phase.
Impurity C Oxidized derivativeVariableThe retention time will depend on the specific nature of the oxidized product.
Impurity D Dehalogenated derivative< 10.2Removal of a halogen atom increases polarity, causing it to elute earlier than the parent compound.

Method Validation: The Trustworthiness Pillar

For use in a regulated environment, this method would need to be validated according to ICH Q2(R1) guidelines. This would involve assessing parameters such as:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.

  • Accuracy and Precision: Ensuring the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance when small, deliberate variations are made to the method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The successful analysis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine and its impurities by HPLC is a testament to the power of systematic method development. By understanding the physicochemical properties of the target molecule and its potential contaminants, a robust and reliable analytical method can be established. The protocol outlined in this guide serves as a comprehensive starting point for researchers and drug development professionals, enabling them to ensure the purity and quality of this critical chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-bromo-5-chloro-2-methoxybenzylamine

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous characterization of novel molecules is paramount. 3-bromo-5-chloro-2-methoxybenzylamine, a polysubstituted aromatic amine, presen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous characterization of novel molecules is paramount. 3-bromo-5-chloro-2-methoxybenzylamine, a polysubstituted aromatic amine, presents a unique spectroscopic challenge due to its array of functional groups. This guide provides an in-depth analysis of its predicted Infrared (IR) spectrum, offering a comparative framework against simpler, related structures to illuminate the specific contributions of each substituent. By understanding these spectral signatures, researchers can confidently identify and assess the purity of this and similar compounds.

Interpreting the Spectrum: A Functional Group Approach

The infrared spectrum of a molecule provides a "fingerprint" based on the vibrational frequencies of its chemical bonds.[1][2] For a molecule as complex as 3-bromo-5-chloro-2-methoxybenzylamine, a systematic, group-by-group analysis is the most effective interpretation strategy. While an experimental spectrum for this specific compound is not publicly available, we can predict its key absorption bands with high confidence based on established spectroscopic principles.

The primary functional groups and their expected vibrational modes are:

  • Primary Amine (-NH₂): This group is one of the most conspicuous in the IR spectrum.

    • N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3200 cm⁻¹ region.[3][4][5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[5] For aromatic amines, these bands are typically observed at slightly higher frequencies than their aliphatic counterparts.[6]

    • N-H Bending (Scissoring): A moderate to strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring motion of the two N-H bonds.[5][6]

    • N-H Wagging: A broad, often strong band can appear in the 910-665 cm⁻¹ region, though its utility can be limited by other absorptions in the fingerprint region.[5]

  • Aromatic Ring (Substituted Benzene): The benzene ring gives rise to several characteristic absorptions.

    • C-H Stretching: Look for one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of aromatic C-H bonds.[7][8][9][10]

    • C=C Stretching: The stretching of the carbon-carbon double bonds within the ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[11][12] Two common bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[10][12]

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences strong absorptions in the 900-675 cm⁻¹ range.[7][9] For a 1,2,3,5-tetrasubstituted ring, specific OOP bending frequencies are expected, though these can be complex.

  • Aryl Alkyl Ether (-O-CH₃): The methoxy group introduces distinct C-O stretching bands.

    • Asymmetric C-O-C Stretching: Aryl alkyl ethers typically show a strong, characteristic band around 1250 cm⁻¹.[13]

    • Symmetric C-O-C Stretching: A second, often weaker, band is expected near 1040 cm⁻¹.[13]

    • Alkyl C-H Stretching: The methyl group will contribute to the saturated C-H stretching absorptions below 3000 cm⁻¹, typically around 2950 and 2850 cm⁻¹.[14]

  • Haloalkanes (C-Br and C-Cl): The carbon-halogen bonds absorb deep in the fingerprint region.

    • C-Cl Stretching: This vibration gives rise to a medium to strong band in the 850-550 cm⁻¹ range.[9][15]

    • C-Br Stretching: Due to the heavier mass of bromine, the C-Br stretch appears at a lower frequency, typically between 690-515 cm⁻¹.[9][15]

Comparative Spectral Analysis

To appreciate the unique spectral features of 3-bromo-5-chloro-2-methoxybenzylamine, it is instructive to compare its predicted spectrum with those of simpler, foundational molecules: Benzylamine and 2-Methoxybenzylamine . Data for these compounds are readily available from the NIST Chemistry WebBook.[16][17]

  • Benzylamine: This molecule provides the fundamental spectrum for the benzylamine core. Its spectrum is dominated by the primary amine N-H stretches (asymmetric and symmetric bands observed at 3372 and 3303 cm⁻¹ respectively), aromatic C-H and C=C stretches, and the characteristic bands of a monosubstituted benzene ring.[16][18]

  • 2-Methoxybenzylamine: Adding a methoxy group in the ortho position introduces the strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and alters the aromatic substitution pattern.[13][17]

The following table summarizes the key expected IR bands for our target molecule and compares them with the reference compounds.

Vibrational Mode Benzylamine (Experimental, cm⁻¹)[16] 2-Methoxybenzylamine (Experimental, cm⁻¹)[17] 3-bromo-5-chloro-2-methoxybenzylamine (Predicted, cm⁻¹) Significance & Causality
N-H Stretch (asymm/symm)~3372, ~3303~3380, ~32903400-3250 Doublet characteristic of a primary amine.[3][5] Position influenced by aromaticity.
Aromatic C-H Stretch>3000>30003100-3000 Diagnostic for sp² C-H bonds on the aromatic ring.[7][8]
Aliphatic C-H Stretch~2920, ~2850~2930, ~28402950-2850 Arises from the -CH₂- (benzyl) and -CH₃ (methoxy) groups.
N-H Bend (Scissoring)~1600~16001650-1580 Confirms the presence of the primary amine group.[5][6]
Aromatic C=C Stretch~1605, ~1495, ~1450~1600, ~1490, ~14501600-1450 Multiple bands characteristic of the benzene ring skeleton.[11][12]
Aryl Ether C-O-C Stretch (asymm)N/A~1250~1250 Strong, sharp band indicative of the Ar-O-CH₃ moiety.[13]
Aryl Ether C-O-C Stretch (symm)N/A~1030~1040 Second, weaker ether band.[13]
C-Cl StretchN/AN/A850-550 Located in the lower fingerprint region; confirms chlorination.[15]
C-Br StretchN/AN/A690-515 Appears at a lower wavenumber than C-Cl due to the heavier Br atom.[15]
Aromatic C-H OOP Bending~730, ~690 (Mono-subst.)~750 (Ortho-subst.)Complex Pattern Highly diagnostic of the 1,2,3,5-tetrasubstitution pattern.

This comparison clearly illustrates how the addition of the methoxy and halogen substituents introduces new, highly characteristic bands (C-O, C-Cl, C-Br) and modifies the existing aromatic bands, creating a unique spectral fingerprint for the target molecule.

Experimental Protocol: Acquiring High-Quality IR Data via ATR-FTIR

To experimentally verify these predictions, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the method of choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible data.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid organic compound.

Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened swab (e.g., isopropanol or acetone) to wipe the surface, followed by a dry swab.

    • Causality: Any residue on the crystal will appear in the sample spectrum, obscuring results.

    • Initiate a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample scan. The result should be a flat line at 100% transmittance.

    • Trustworthiness: A proper background scan is critical for data integrity. It must be performed under the same conditions as the sample scan.

  • Sample Application:

    • Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample. Good contact is essential for a strong signal and to avoid spectral distortions.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

      • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)

    • The resulting spectrum will be displayed in real-time.

  • Data Processing & Cleaning:

    • Once the scan is complete, raise the press arm and thoroughly clean the sample from the ATR crystal using the same method as in Step 1.

    • Use the spectrometer software to perform an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the evanescent wave).

    • Label all significant peaks with their wavenumbers (cm⁻¹) for analysis.

Workflow Visualization

The process from sample preparation to final spectral interpretation can be visualized as a clear, logical workflow. This ensures that all critical steps are considered for obtaining reliable and accurate data.

IR_Analysis_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Ensure purity Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Ready for Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensure contact Acquire_Spectrum Scan Sample (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., ATR Correction) Acquire_Spectrum->Process_Data Raw Data Identify_Bands Identify Key Functional Group Bands Process_Data->Identify_Bands Peak Picking Compare_Spectra Compare with Reference Spectra Identify_Bands->Compare_Spectra Validation Final_ID Final Structure Confirmation Compare_Spectra->Final_ID

Figure 1: Standard workflow for IR spectral analysis using an ATR accessory.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link][9][15]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][7]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][6]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][5]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link][16]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methoxybenzylamine. NIST Chemistry WebBook. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link][10][12]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link][14]

  • Kennesaw State University. (n.d.). Ether Infrared spectra. Retrieved from [Link][13]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link][3]

  • ResearchGate. (2022, August). IR spectra of pure benzylamine. Retrieved from [Link][18]

  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Jack Westin. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][4]

  • Chemistry LibreTexts. (n.d.). Aromatic IR spectra. Retrieved from [Link][11]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo vs. 5-Chloro Positions in Benzylamines for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the ability to selectively functionalize aromatic scaffolds is paramount. Dihalo-substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the ability to selectively functionalize aromatic scaffolds is paramount. Dihalo-substituted building blocks, such as 3-bromo-5-chlorobenzylamine, offer a versatile platform for constructing complex molecules through sequential cross-coupling reactions. However, the successful implementation of such a strategy hinges on a nuanced understanding of the relative reactivity of the carbon-halogen bonds. This guide provides an in-depth technical comparison of the reactivity of the 3-bromo and 5-chloro positions in benzylamine derivatives, supported by mechanistic principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The generally accepted hierarchy of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the energy required to break the carbon-halogen (C-X) bond.[1] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] A weaker C-X bond will undergo oxidative addition more readily, thus initiating the catalytic cycle at a faster rate and under milder conditions.

The bond dissociation energies (BDEs) for C-X bonds on an aromatic ring follow the trend: C-I < C-Br < C-Cl < C-F.[1] Consequently, the expected order of reactivity in cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F .[3] This fundamental principle dictates that the 3-bromo position on the benzylamine scaffold is inherently more reactive than the 5-chloro position.

The benzylamine moiety itself, specifically the aminomethyl group (-CH₂NH₂), is a weak activating group for electrophilic aromatic substitution due to hyperconjugation and weak inductive effects. In the context of cross-coupling, its electronic influence on the meta-positioned halogens is minimal and does not override the intrinsic reactivity difference between the C-Br and C-Cl bonds.

Experimental Insights from an Analogous System

Data Presentation: Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Couplings

The following table summarizes the expected outcomes when comparing the reactivity of a bromo- versus a chloro-substituted aniline in two of the most common palladium-catalyzed cross-coupling reactions. The data underscores the significantly higher reactivity of the C-Br bond.

Reaction TypeHalogenated SubstrateCoupling PartnerTypical ConditionsOutcome
Suzuki-Miyaura 3-Bromo-5-(4-fluorophenyl)anilineArylboronic acidPd(OAc)₂, K₂CO₃, DME, 80-100°C, 12-24hHigh yield of coupled product expected.
Suzuki-Miyaura 3-Chloro-5-(4-fluorophenyl)anilineArylboronic acidPd(OAc)₂, K₂CO₃, DME, 80-100°C, 12-24hSignificantly lower yield or no reaction expected under identical conditions. More forcing conditions (higher temp, stronger base, specialized ligand) would be required.
Buchwald-Hartwig 3-Bromo-5-(4-fluorophenyl)anilineAminePd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-110°C, 2-24hHigh yield of the corresponding diarylamine expected.
Buchwald-Hartwig 3-Chloro-5-(4-fluorophenyl)anilineAminePd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-110°C, 2-24hMuch slower reaction and lower yield anticipated. More advanced catalyst systems are typically needed for efficient coupling of aryl chlorides.[4][5]

Table based on reactivity principles and protocols for analogous systems described in Benchchem's comparative guide.[3]

The Causality Behind Experimental Choices: Achieving Selective Functionalization

The inherent reactivity difference between the C-Br and C-Cl bonds is the key to achieving chemoselectivity. By carefully selecting the reaction conditions, one can functionalize the more reactive 3-bromo position while leaving the 5-chloro position intact for a subsequent, different coupling reaction.

The Catalytic Cycles: A Visual Explanation

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The initial, often rate-limiting, oxidative addition step is where the differentiation between the C-Br and C-Cl bond occurs.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) (Rate-determining step) (C-Br >> C-Cl) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Catalyst Regeneration Product Product Ar-Pd(II)-R(L2)->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) (Rate-determining step) (C-Br >> C-Cl) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Catalyst Regeneration Product Product Ar-Pd(II)-NR'R''(L2)->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations for Selectivity:
  • Catalyst and Ligand Selection: This is the most critical factor. For selective coupling at the C-Br bond, a standard, less reactive catalyst system is often sufficient. For example, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a simple phosphine ligand (e.g., PPh₃) can work well for Suzuki couplings. Forcing the reaction at the C-Cl bond typically requires more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition to the C-Cl bond.[6][7] Interestingly, ligand choice can sometimes even be used to reverse expected selectivity in certain dihaloarene systems.[8]

  • Temperature: Running the reaction at the lowest possible temperature that still promotes the C-Br coupling will disfavor the C-Cl coupling, which has a higher activation energy. Room temperature or slightly elevated temperatures (e.g., 60-80°C) are often sufficient for C-Br functionalization.

  • Reaction Time: Careful monitoring of the reaction (e.g., by TLC or LC-MS) is essential. Stopping the reaction once the starting material is consumed but before significant formation of the di-coupled product can maximize the yield of the mono-coupled product.

  • Base and Solvent: While generally less critical for selectivity between C-Br and C-Cl than the ligand, the choice of base and solvent can influence catalyst activity and stability, thereby indirectly affecting selectivity.

Experimental Protocols for Selective C-Br Coupling

The following are detailed, step-by-step methodologies for the selective functionalization of the 3-bromo position on a benzylamine derivative, adapted from established protocols for analogous aniline systems.[3] It is crucial to protect the benzylamine's primary amine (e.g., as a Boc-carbamate) before performing the cross-coupling to prevent side reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Bromo Position
  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 3-bromo-5-chlorobenzylamine (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and a suitable base such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For high selectivity, start with a standard catalyst system like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (1-2 mol%) and PPh₃ (4-8 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1), to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-5-chlorobenzylamine derivative.

Protocol 2: Selective Buchwald-Hartwig Amination at the 3-Bromo Position
  • Reactant Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vial with the N-protected 3-bromo-5-chlorobenzylamine (1.0 equiv), the amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., P(o-tolyl)₃ or BINAP, 2-4 mol%). Avoid highly active ligands designed for aryl chlorides if high selectivity is desired.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and heat the mixture to 90-100°C. Stir until the starting material is consumed as indicated by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate. Purify the residue by flash chromatography.

Decision-Making Workflow for Researchers

The following workflow provides a logical guide for planning the selective functionalization of 3-bromo-5-chlorobenzylamine.

Selective_Coupling_Workflow start Start: 3-Bromo-5-chlorobenzylamine protect_amine Protect Amine Group (e.g., Boc, Cbz) start->protect_amine choose_position Choose Target Position for First Coupling protect_amine->choose_position cbr_coupling Target C-Br Position (More Reactive) choose_position->cbr_coupling Position 3 ccl_coupling Target C-Cl Position (Less Reactive) choose_position->ccl_coupling Position 5 (Challenging) cbr_conditions Use Mild Conditions: - Standard Pd Catalyst (e.g., Pd(PPh3)4) - Lower Temperature (60-80°C) - Monitor reaction time carefully cbr_coupling->cbr_conditions ccl_conditions Use Forcing Conditions: - Specialized Ligand (e.g., XPhos, NHC) - Higher Temperature (>100°C) - Stronger Base ccl_coupling->ccl_conditions run_reaction1 Perform First Cross-Coupling cbr_conditions->run_reaction1 ccl_conditions->run_reaction1 isolate_product1 Isolate Mono-Coupled Product run_reaction1->isolate_product1 second_coupling_q Second Coupling Required? isolate_product1->second_coupling_q run_reaction2 Perform Second Cross-Coupling (at remaining halogen position) second_coupling_q->run_reaction2 Yes deprotect Deprotect Amine Group second_coupling_q->deprotect No run_reaction2->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for selective functionalization.

Conclusion

The selective functionalization of 3-bromo-5-chlorobenzylamine is a highly feasible synthetic strategy that relies on the fundamental principles of aryl halide reactivity. The C-Br bond at the 3-position is significantly more susceptible to oxidative addition by palladium catalysts than the C-Cl bond at the 5-position. By employing milder reaction conditions, standard catalyst systems, and careful reaction monitoring, researchers can selectively couple a wide variety of nucleophiles at the 3-position. The remaining, less reactive C-Cl bond then serves as a handle for a subsequent transformation, enabling the efficient and controlled construction of complex, unsymmetrically substituted benzylamine derivatives. This guide provides the theoretical grounding and practical, data-supported protocols to confidently navigate this powerful synthetic approach.

References

  • Sigman, M. S., & Tan, Y. (2022).
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Comparative

Elemental Analysis Standards for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Publish Comparison Guide Executive Summary (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (Formula: C₈H₉BrClNO ) is a critical halogenated benzylamine intermediate, often utilized in the synthesis of GPCR ligands and kina...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine (Formula: C₈H₉BrClNO ) is a critical halogenated benzylamine intermediate, often utilized in the synthesis of GPCR ligands and kinase inhibitors. Its structural complexity—featuring both bromine and chlorine substituents alongside a primary amine—presents unique challenges for standard elemental analysis (EA).

This guide establishes the Theoretical Elemental Standards for this compound and objectively compares three validation methodologies: Automated Combustion (CHNX) , Oxygen Flask Combustion (OFC-IC) , and Quantitative NMR (qNMR) .

Key Insight: While classical combustion analysis is the regulatory standard, the presence of mixed halogens (Br/Cl) often necessitates the use of qNMR as the superior "Gold Standard" for purity determination due to halogen interference in combustion detectors.

The Theoretical Standard

Before experimental validation, the theoretical composition must be defined. Due to the basicity of the primary amine, this compound is frequently isolated as a Hydrochloride (HCl) salt to prevent carbonate formation from atmospheric CO₂.

Table 1: Theoretical Elemental Composition Standards

ElementFree Base (C₈H₉BrClNO)HCl Salt (C₈H₁₀BrCl₂NO)Tolerance Limit (Journal Std.)
Carbon (C) 38.36%33.48%± 0.40%
Hydrogen (H) 3.62%3.51%± 0.40%
Nitrogen (N) 5.59%4.88%± 0.40%
Bromine (Br) 31.90%27.84%± 0.50%
Chlorine (Cl) 14.15%24.70%± 0.50%

*Note: Halogen tolerances are often wider due to volatility issues during combustion.

Methodological Comparison: Performance & Causality

Method A: Automated Combustion Analysis (CHNX)

The Industry Workhorse

Mechanism: The sample is flash-combusted at >1000°C in an oxygen-enriched helium stream. The Challenge: Halogens (Br, Cl) act as "poisons" in standard CHN analyzers. They can form volatile free halogens (Br₂, Cl₂) rather than hydrogen halides, which escape standard traps or corrode the thermal conductivity detector (TCD). The Solution: The use of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid is mandatory for this compound. These oxides act as scrubbers and fluxing agents, ensuring complete oxidation and preventing the formation of refractory carbides.

Method B: Oxygen Flask Combustion + Ion Chromatography (OFC-IC)

The Halogen Specialist

Mechanism: The "Schöniger Flask" method. The sample is burned in a closed flask of pure oxygen; gases are absorbed into a basic solution (e.g., NaOH/H₂O₂), converting halogens into ionic halides (Br⁻, Cl⁻). The Advantage: This is the only method that can simultaneously and accurately differentiate between Bromine and Chlorine content. Automated CHNX often lumps "halogens" together or requires separate runs. Suitability: Essential for (3-Bromo-5-chloro-...) derivatives to confirm the 1:1 Br:Cl ratio.

Method C: Quantitative NMR (qNMR)

The Modern Purity Gold Standard

Mechanism: Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB) to quantify the molar ratio of the analyte protons. The Advantage: Non-destructive and specific. Unlike EA, qNMR is unaffected by inorganic impurities (like silica gel or excess inorganic salts) or trapped moisture (unless H₂O peak overlaps). It provides a direct purity measurement that is traceable to NIST standards.

Comparative Data Analysis

Table 2: Performance Matrix of Analytical Standards

FeatureMethod A: Automated CHNX Method B: OFC-IC Method C: qNMR
Primary Output %C, %H, %N%Br, %Cl, %SAbsolute Purity (wt%)
Sample Req. 2–5 mg (Destructive)5–10 mg (Destructive)5–10 mg (Recoverable)
Br/Cl Specificity Low (Interference risk)High (Separates ions)High (Distinct shifts)
Accuracy ± 0.4% (dependent on dryness)± 1–2%± 0.5%
Interference Hygroscopic water, CarbonatesIncomplete combustionSolvent peaks, relaxation times
Verdict Required for Publication Best for Halogen Ratio Best for True Purity

Experimental Protocols

Protocol 1: Modified CHNX Combustion for Halogenated Amines

Objective: Prevent halogen interference and ensure complete combustion.

  • Preparation: Dry the sample of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.00–2.50 mg of sample into a Tin (Sn) capsule .

  • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.

    • Reasoning: WO₃ promotes oxidation and binds non-volatile residues, preventing the "encapsulation" of carbon by the halogens.

  • Combustion: Seal the capsule and run in CHNS mode with an oxidation furnace temperature of 1050°C .

  • Calibration: Use a halogenated standard (e.g., p-Chlorobenzoic acid) to condition the reduction column prior to the run.

Protocol 2: qNMR Purity Assessment

Objective: Determine absolute purity without combustion errors.

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Reasoning: Maleic acid (singlet at ~6.3 ppm) does not overlap with the aromatic protons of the target (6.8–7.5 ppm) or the methoxy group (~3.8 ppm).

  • Sample Prep:

    • Weigh ~10 mg of analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d₆ .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the elemental composition of this specific halogenated amine.

EA_Validation_Workflow Start Sample: (3-Bromo-5-chloro- 2-methoxyphenyl)methanamine Check_Salt Is it a Salt (HCl)? Start->Check_Salt Calc_Theo Calculate Theoretical Values (See Table 1) Check_Salt->Calc_Theo Yes/No qNMR Run qNMR (DMSO-d6) (Method C) Calc_Theo->qNMR Purity_Check Purity > 98%? qNMR->Purity_Check Combustion Run CHNX Combustion (Method A) Purity_Check->Combustion Yes Fail_Purify Recrystallize / Dry Purity_Check->Fail_Purify No Additives CRITICAL: Add WO3/V2O5 to Tin Capsule Combustion->Additives Pre-run Result_Check Results within ±0.4%? Additives->Result_Check OFC_IC Run Oxygen Flask (OFC-IC) (Method B) Result_Check->OFC_IC No (Halogen Error?) Pass VALIDATED STANDARD Result_Check->Pass Yes OFC_IC->Pass Confirm Br/Cl Ratio

Caption: Decision tree for validating halogenated amine standards, prioritizing qNMR for initial purity before destructive combustion analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Microanalysis of Halogenated Compounds. (2023). Exeter Analytical Technical Guides.

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.

  • NIST. (2023). Standard Reference Materials for Organic Purity. National Institute of Standards and Technology.

  • PubChem. (2023). Compound Summary: (3-bromo-5-methoxyphenyl)methanamine.[1] National Library of Medicine.

Sources

Validation

Crystal structure data for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine salts

Comparative Guide: Crystal Structure & Salt Selection for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Executive Summary: The Structural Scaffold (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS 548520-98-2) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystal Structure & Salt Selection for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Executive Summary: The Structural Scaffold

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS 548520-98-2) represents a high-value pharmacophore, particularly in the development of WDR5-MYC inhibitors and other protein-protein interaction modulators. Its unique substitution pattern—a "halogen-rich" core with a steric "methoxy lock"—presents specific challenges and opportunities in solid-state chemistry.

This guide objectively compares the crystallographic and physicochemical performance of its salt forms. By analyzing the interplay between the 3-Bromo/5-Chloro halogen bonding potential and the 2-Methoxy conformational anchor, we define the optimal salt selection strategy for drug development.

Comparative Analysis of Salt Forms

The choice of counterion for this benzylamine derivative dictates its packing efficiency, solubility, and stability. The following comparison synthesizes experimental precedents from analogous halogenated benzylammonium systems.

Performance Matrix: Salt Candidates
FeatureHydrochloride (HCl) Hydrobromide (HBr) Mesylate (MSA) Picrate
Crystallinity High (Needles/Plates)High (Blocks)Moderate (Prisms)Very High (Yellow Needles)
Melting Point High (>200°C, decomp)High (>210°C)Moderate (150-180°C)Distinct (Sharp)
Solubility (Water) Excellent GoodSuperior Poor
Hygroscopicity Moderate RiskLowHighLow
Packing Driver Charge-Assisted H-BondHalogen Bonding (Br···Br)Lipophilic Stacking

-

Stacking
Development Status Preferred (Standard) AlternativeSolubility Problem SolverCharacterization Only
Detailed Structural Insights
  • The Hydrochloride Standard:

    • Mechanism: The primary amine forms a robust

      
       or infinite chain hydrogen-bonding network (
      
      
      
      ).
    • Structural Risk: In the 2-methoxy substituted system, the chloride ion often competes with the methoxy oxygen for the ammonium protons. This can lead to solvate formation if the lattice energy isn't sufficient to lock the conformation.

    • Recommendation: Use as the primary candidate for bioassays due to established pharmaceutic acceptability.

  • The Hydrobromide Advantage (Halogen Bonding):

    • Mechanism: The presence of the 3-Bromo substituent on the ring creates a "

      
      -hole"—a region of positive electrostatic potential. In the HBr salt, the bromide counterion can act as a dual acceptor: receiving H-bonds from 
      
      
      
      and donating electron density to the C-Br
      
      
      -hole (Type II Halogen Bond).
    • Causality: This additional directional interaction often yields denser crystal packing and higher thermal stability compared to the HCl salt.

  • The Picrate Benchmark:

    • Utility: While not a drug candidate due to toxicity, the picrate salt is the "gold standard" for obtaining single crystals of difficult amines. The

      
      -
      
      
      
      stacking between the electron-deficient picrate ring and the electron-rich (methoxy-donating) benzyl ring stabilizes the lattice, facilitating structure solution.

Structural Characterization Strategy

To validate the salt form, researchers must analyze specific crystallographic markers inherent to the (3-Bromo-5-chloro-2-methoxyphenyl) core.

Key Crystallographic Markers
  • The "Methoxy Lock" Conformation:

    • In the free base, the 2-methoxy group typically lies coplanar with the ring (dihedral angle

      
      ) to maximize resonance.
      
    • Critical Check: In the salt form, check the

      
       torsion angle. Steric clash between the ammonium headgroup and the 3-Bromo atom often forces the methanamine arm out of plane (approx. 60-90° twist), impacting packing density.
      
  • Halogen Bonding Network:

    • Measure the

      
       distances. A distance less than the sum of van der Waals radii (approx. 3.4 Å) indicates a structure-directing halogen bond.
      
    • Target: Look for "halogen zippers" where the 3-Br of one molecule interacts with the 5-Cl of a neighbor, creating 1D supramolecular tapes.

Experimental Protocols

Protocol A: Salt Synthesis & Screening
  • Objective: Generate crystalline salts for X-ray diffraction.

  • Reagents:

    • (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (Free base, oily residue or low-melting solid).

    • Acids: 1.0 M HCl in

      
      , 48% HBr (aq), Methanesulfonic acid.
      
    • Solvent: Ethanol/Isopropanol (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.4 mmol) of the amine in 2 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of the selected acid dropwise at

    
    .
    
    • Observation: A white precipitate indicates immediate salt formation.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the crude salt in a minimum amount of Methanol.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal and store at

      
       for 3-7 days.
      
    • Why? Slow diffusion allows the molecules to organize into the thermodynamically most stable polymorph, essential for resolving the Br/Cl disorder in X-ray studies.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: Use Paratone-N oil and a MiTeGen loop.

  • Temperature: Collect data at 100 K .

    • Reasoning: The methoxy group is prone to thermal disorder. Low temperature freezes this rotation, allowing precise determination of the C-O bond length.

  • Refinement: Treat the 3-Br and 5-Cl positions carefully. If the structure is centrosymmetric, ensure the halogens are not disordered over the two positions (a common issue if the methoxy group doesn't sufficiently break the symmetry).

Visualization: Salt Selection Workflow

SaltSelection Start Target: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine SolubilityCheck Solubility Requirement? Start->SolubilityCheck HCl Hydrochloride (HCl) Standard Candidate SolubilityCheck->HCl Standard Mesylate Mesylate High Solubility Option SolubilityCheck->Mesylate Needs High Sol. HBr Hydrobromide (HBr) Halogen Bonding Enhanced SolubilityCheck->HBr Needs Stability Picrate Picrate For Structure Solution Only SolubilityCheck->Picrate Oil/Amorphous? Bioassay Proceed to Bioassay HCl->Bioassay Mesylate->Bioassay XRD SC-XRD Analysis HBr->XRD Picrate->XRD XRD->Bioassay If non-toxic

Caption: Decision tree for salt selection based on solubility needs and crystallographic goals.

References

  • Synthesis & Building Block Data: 3-Bromo-5-chloro-2-methoxyphenyl)methanamine hydrochloride. Vertex/PubChem Compound Summary. Available at:

  • Structural Analog (Hydrazone): Hou, J. L. (2009). N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o851. Available at: [Link]

  • WDR5-MYC Inhibitor Context: Compounds for treating cancers associated with MYC. Patent Application (Justia). Describes the use of the 3-bromo-5-chloro-2-methoxy scaffold. Available at:

  • Precursor Characterization: 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of Halogenated Methoxybenzylamines: A Comparative Analysis

For researchers and professionals in drug development, understanding the nuanced effects of molecular structure on spectroscopic properties is paramount. This guide provides an in-depth technical comparison of the UV-Vis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced effects of molecular structure on spectroscopic properties is paramount. This guide provides an in-depth technical comparison of the UV-Vis absorption maxima (λmax) of halogenated methoxybenzylamines. Moving beyond a simple data repository, this document elucidates the underlying electronic principles governing their spectral behavior and offers a robust experimental framework for independent verification. Our focus is on providing not just data, but a causal understanding of how substituent patterns influence UV-Vis absorption, empowering you to predict and interpret the spectroscopic characteristics of these and related compounds.

The Theoretical Bedrock: Electronic Transitions in Substituted Benzene Rings

The UV-Vis absorption of benzylamines is rooted in the electronic transitions within the benzene ring. The aromatic π-system gives rise to two primary absorption bands: a strong E-band (π → π) typically below 200 nm and a weaker, fine-structured B-band (π → π) appearing at longer wavelengths, for benzene itself, this is around 255 nm.[1][2] The introduction of substituents, such as a methoxy (-OCH₃) group, a halogen (-X), and an aminomethyl (-CH₂NH₂) group, significantly perturbs these transitions.

The methoxy and amino groups are potent auxochromes, possessing non-bonding electrons (n-electrons) that can delocalize into the benzene π-system. This n-π conjugation extends the chromophore, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the B-band.

Halogens introduce a more complex interplay of electronic effects. While they are electronegative and can withdraw electron density through induction (the inductive effect), they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (the mesomeric effect). The overall impact on the UV-Vis spectrum depends on the balance of these opposing forces and the specific halogen.

Comparative Analysis of UV-Vis Absorption Maxima

CompoundSubstituentsExpected λmax (nm)Rationale for Expected Shift from Benzylamine (256 nm)
Benzylamine-CH₂NH₂256[1]Baseline: The aminomethyl group has a minor effect on the benzene B-band compared to a directly attached amino group.
Aniline-NH₂~280-285Bathochromic Shift: Direct n-π conjugation of the amino lone pair with the ring significantly extends the chromophore.[3]
Methoxy-substituted Benzylamine (Illustrative)-OCH₃, -CH₂NH₂> 256Bathochromic Shift: The electron-donating methoxy group enhances n-π conjugation, shifting the absorption to longer wavelengths. The magnitude of the shift depends on the position (para > ortho > meta).
Chloro-substituted Benzylamine (Illustrative)-Cl, -CH₂NH₂~260-270Moderate Bathochromic Shift: The resonance effect of chlorine's lone pairs typically outweighs its inductive withdrawal, leading to a modest red shift.
Bromo-substituted Benzylamine (Illustrative)-Br, -CH₂NH₂~265-275Slightly Larger Bathochromic Shift: Bromine is less electronegative than chlorine, allowing for slightly more effective electron donation by resonance.
Iodo-substituted Benzylamine (Illustrative)-I, -CH₂NH₂~270-280Largest Bathochromic Shift among Halogens: Iodine's lower electronegativity and more polarizable nature result in a more pronounced red shift compared to chlorine and bromine.
Halogenated Methoxybenzylamine (General Trend)-X, -OCH₃, -CH₂NH₂> 260Cumulative Bathochromic Shift: The combined electron-donating effects of the methoxy group and a halogen will generally result in a more significant red shift than either substituent alone. The precise λmax will depend on the specific halogen and the relative positions of all three substituents, which can either enhance or sterically hinder conjugation.

Note: The λmax values for substituted benzylamines are estimations based on the electronic effects of the substituents. The actual values will vary depending on the specific isomer and the solvent used for analysis.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocol for the UV-Vis analysis of halogenated methoxybenzylamines is provided. This protocol is designed as a self-validating system, incorporating best practices for spectroscopic measurements.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of ≤ 2 nm.

  • Cuvettes: Matched pairs of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical, as solvent polarity can influence the fine structure and position of the absorption bands.

  • Analyte: A pure sample of the halogenated methoxybenzylamine of interest.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

II. Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the analyte and transfer it to a 10 mL volumetric flask. Dissolve the analyte in the chosen spectroscopic grade solvent and dilute to the mark.

  • Working Solution (e.g., 0.01 mg/mL): Transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the same solvent. This dilution is a starting point and may need to be adjusted to ensure the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 Absorbance Units).

III. Spectroscopic Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 220-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution. Fill the cuvette with the working solution and place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample from the highest to the lowest wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

IV. Data Integrity and Validation
  • Solvent Cutoff: Ensure that the chosen solvent is transparent in the wavelength range of interest.

  • Concentration Linearity: To confirm adherence to the Beer-Lambert Law, prepare a series of dilutions and plot absorbance versus concentration. The plot should be linear with an R² value > 0.99.

  • Reproducibility: Perform at least three independent measurements for each sample to ensure the reproducibility of the λmax and absorbance values.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima of halogenated methoxybenzylamines.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis analyte Weigh Analyte stock_sol Prepare Stock Solution analyte->stock_sol work_sol Prepare Working Solution stock_sol->work_sol baseline Baseline Correction (Solvent Blank) work_sol->baseline Use Solvent for Blank scan_sample Acquire Sample Spectrum work_sol->scan_sample warm_up Instrument Warm-up warm_up->baseline baseline->scan_sample det_lambda Determine λmax scan_sample->det_lambda rec_abs Record Absorbance det_lambda->rec_abs validate Validate Data (Linearity, Reproducibility) rec_abs->validate

Caption: Workflow for the UV-Vis spectroscopic analysis of halogenated methoxybenzylamines.

Concluding Remarks

The UV-Vis absorption characteristics of halogenated methoxybenzylamines are a direct reflection of their intricate electronic structures. While a comprehensive experimental dataset remains to be fully compiled in the public domain, a thorough understanding of the principles of auxochromic and substituent effects allows for the confident prediction and interpretation of their spectral behavior. By adhering to the rigorous experimental protocol outlined in this guide, researchers can generate high-quality, reliable data to support their drug discovery and development endeavors. This foundational knowledge is crucial for a wide range of applications, from reaction monitoring and purity assessment to the design of novel chromophoric systems.

References

  • NIST Chemistry WebBook. Benzylamine. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • Science Publishing Group. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]

  • Royal Society of Chemistry. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • ResearchGate. UV/vis spectra (a) and PL spectra (b) of aniline, CS, GQDs and prGQDs. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine proper disposal procedures

Definitive Disposal Guide: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine Part 1: Executive Summary & Immediate Directive Do NOT dispose of this compound down the drain. (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Disposal Guide: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Part 1: Executive Summary & Immediate Directive

Do NOT dispose of this compound down the drain. (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a halogenated aromatic amine. It poses significant risks to aquatic life and infrastructure due to its potential corrosivity and persistence.

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and strong acids immediately.

  • Label: Mark all containers as "Hazardous Waste - Halogenated - Corrosive."

  • Contain: Store in glass or polyethylene (HDPE) containers; avoid metal due to potential amine-metal complexation or corrosion.

Part 2: Chemical Identity & Hazard Profiling

To ensure proper waste coding and compatibility, you must understand the chemical's specific profile. This compound is not just "organic waste"; its halogen content dictates its destruction path (incineration with acid gas scrubbing).

PropertySpecificationOperational Implication
Chemical Name (3-Bromo-5-chloro-2-methoxyphenyl)methanamineOfficial manifest name.
CAS Number 1342520-98-2 Use for inventory tracking and waste profiling.
Molecular Formula C₈H₉BrClNOContains Nitrogen, Chlorine, and Bromine.
Functional Groups Primary Amine (-NH₂), Aryl Halides (Br, Cl), Ether (-OCH₃)Amine: Basic, corrosive, reacts with acids. Halogens: Requires high-temp incineration.
Hazard Class Corrosive (Cat 1B), Aquatic Toxicity Must be neutralized or contained; do not release to sewer.
RCRA Status Characteristic (Likely D002 if liquid/aqueous)Not P or U listed, but treated as hazardous chemical waste.

Part 3: Pre-Disposal Assessment & Segregation Logic

The "Why" Behind the Protocol: Laboratories often commingle organic waste. However, halogenated compounds like CAS 1342520-98-2 release corrosive acid gases (HCl, HBr) during incineration. Waste facilities charge a premium for "Halogenated Waste" because they must use specific incinerators with scrubbers. Mixing this with non-halogenated waste (like acetone or ethanol) contaminates the entire volume, increasing disposal costs and safety risks.

Compatibility Check:
  • Incompatible: Strong acids (exothermic neutralization), Oxidizers (fire risk), Acid chlorides/Anhydrides (vigorous reaction).

  • Compatible: Halogenated solvents (DCM, Chloroform), Basic organic solutions.

Part 4: Step-by-Step Disposal Workflows

Workflow A: Routine Solid Waste (Pure Substance)

Scenario: You have expired or excess solid powder.

  • Container Selection: Use a wide-mouth HDPE or amber glass jar.

  • Transfer: Carefully transfer the solid into the jar. Do not dissolve it unnecessarily; solid waste is often easier to contain.

  • Labeling: Apply a hazardous waste label.

    • Constituents: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine.[1][2][3]

    • Hazards: Toxic, Corrosive.

  • Storage: Place the jar in the Solid Waste - Toxic/Halogenated satellite accumulation area.

Workflow B: Liquid Waste (Reaction Mixtures/Solutions)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Methanol).

  • pH Check: If the solution is aqueous or mixed with water, check pH.

    • Critical: If pH > 12.5, it is RCRA Corrosive (D002).

  • Solvent Segregation:

    • If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Because the solute contains Br/Cl, you must default to the Halogenated Waste stream unless the concentration is negligible (<1000 ppm, check local facility rules).

    • Expert Tip: Never dilute a halogenated contaminant into a non-halogenated stream just to bypass the "Halogenated" tag. This is illegal dilution.

  • Secondary Containment: Ensure the carboy is in a tray to catch drips.

Workflow C: Spill Response (Emergency)

Scenario: You dropped a vial of the solid or spilled a solution.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[4]

  • Containment:

    • Solid: Gently cover with a dust suppressant (or wet paper towel) to prevent airborne dust. Sweep into a dustpan.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Deactivation (Optional but Recommended):

    • If safe, treat the spill area with a mild dilute acid (e.g., 5% Citric Acid) to neutralize the amine, turning it into a less volatile salt.

  • Collection: Place all spill debris (pads, gloves, scoop) into a heavy-duty plastic bag.

  • Disposal: Seal bag, label as "Hazardous Waste - Spill Debris (Halogenated Amine)" , and contact EHS.

Part 5: Visualizations

Figure 1: Waste Segregation Decision Logic

This logic gate ensures you select the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste Generation: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine StateCheck Physical State? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin DISPOSAL A: Solid Hazardous Waste (Label: Toxic/Halogenated) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent HaloBin DISPOSAL B: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->HaloBin ConcentrationCheck Is Amine > 0.1%? NonHaloSolvent->ConcentrationCheck ConcentrationCheck->HaloBin Yes (Contaminates Stream) NonHaloBin DISPOSAL C: Non-Halogenated Waste (Only if Trace Amount) ConcentrationCheck->NonHaloBin No (Trace Only)

Caption: Decision matrix for segregating halogenated amine waste to ensure regulatory compliance and cost-efficiency.

Figure 2: Spill Response Protocol

Follow this workflow to safely manage accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles Assess->PPE SolidSpill Solid Material PPE->SolidSpill LiquidSpill Liquid Solution PPE->LiquidSpill Sweep Cover & Sweep (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite/Pads LiquidSpill->Absorb Bag Double Bag Waste Sweep->Bag Absorb->Bag Label Label: 'Spill Debris' (Contains Halogens) Bag->Label

Caption: Operational workflow for immediate spill containment and cleanup.

Part 6: Regulatory Compliance & Documentation

RCRA Waste Codes (USA): While this specific CAS is not explicitly listed on the P or U lists, it is a Characteristic Hazardous Waste if it exhibits:

  • Corrosivity (D002): If the waste is aqueous and pH is ≤ 2 or ≥ 12.5.

  • Toxicity: Due to the halogenated nature and biological activity, it must be treated as toxic.

Manifesting:

  • Shipping Name: Waste Corrosive Liquid, Basic, Organic, N.O.S. (contains (3-Bromo-5-chloro-2-methoxyphenyl)methanamine).[1][2][3]

  • UN Number: Likely UN 3267 (Corrosive liquid, basic, organic, n.o.s.).

Documentation Requirement: Maintain a log of the volume generated. If you generate >1 kg of "Acute Hazardous Waste" (if classified as such by internal EHS assessment) in a calendar month, you may trigger Large Quantity Generator (LQG) status. Always verify with your local EHS officer.

References

  • BLD Pharm. (2024). Product SDS: (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS 1342520-98-2).[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • Washington State University EH&S. (2024). Laboratory Waste Management: Halogenated Solvents. Retrieved from

Sources

Handling

Comprehensive Safety and Handling Guide for (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as (3-Bromo-5-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Risks

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is classified with several key hazards that dictate our handling procedures. A thorough risk assessment is the foundation of safe laboratory practice.

Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][3]

While the toxicological properties have not been exhaustively investigated, it is crucial to handle this compound with the assumption that it may have other harmful effects.[1]

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes irritation, redness, and discomfort upon skin contact.[1][2]
Eye Irritation2ACauses serious and potentially damaging eye irritation.[1][2]
Respiratory Irritation3Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards of the chemical. For (3-Bromo-5-chloro-2-methoxyphenyl)methanamine, the following PPE is mandatory.

  • Requirement: ANSI Z87.1-compliant chemical splash goggles are essential.[5]

  • Causality: This compound is a serious eye irritant.[1][2] Standard safety glasses do not provide a complete seal and are insufficient to protect against fine dust or splashes. Goggles are required to prevent contact.

  • Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during solution transfer), a full-face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from direct contact.

  • Requirement: Chemically resistant gloves.

  • Causality: The compound is a known skin irritant.[1] Gloves prevent direct contact and subsequent irritation.

  • Protocol:

    • Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart.

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Donning and Doffing: Do not touch personal items (phones, keyboards) with gloved hands. Use proper technique to remove gloves to avoid contaminating your skin.

    • Disposal: Contaminated gloves must be disposed of as hazardous waste immediately after use.[1] Wash and dry hands thoroughly after removing gloves.[1]

  • Requirement: A flame-resistant lab coat.

  • Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.

  • Protocol: Keep the lab coat fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Requirement: All handling of solid (3-Bromo-5-chloro-2-methoxyphenyl)methanamine must be performed in a certified chemical fume hood.[6]

  • Causality: This is a direct countermeasure to the risk of respiratory tract irritation from inhaling the compound's dust.[1][3] A fume hood provides adequate ventilation to capture and exhaust airborne particles.

  • Emergency Use: In the absence of a fume hood or during a large-scale spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7]

Operational and Disposal Plan

A safe protocol extends beyond wearing the right gear. It encompasses every step from receiving the material to its final disposal.

G cluster_0 Pre-Operation cluster_1 Handling Procedure (Inside Fume Hood) cluster_2 Post-Operation & Disposal prep 1. Verify Fume Hood Certification & Airflow ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep->ppe gather 3. Assemble All Equipment (Spatula, Weigh Paper, Glassware) ppe->gather weigh 4. Carefully Weigh Solid (Avoid generating dust) gather->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Add Solvent Slowly transfer->dissolve decon 7. Decontaminate Surfaces & Equipment dissolve->decon dispose_solid 8. Dispose of Contaminated Weigh Paper, Gloves as Hazardous Waste decon->dispose_solid dispose_liquid 9. Dispose of Surplus/ Non-Recyclable Solutions via Licensed Disposal Company decon->dispose_liquid

Caption: Workflow for Safe Handling of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) before bringing the chemical into the hood.

  • Handling the Solid:

    • When weighing, use gentle motions to avoid creating airborne dust.[3]

    • If transferring the solid, use a spatula and tap it gently to release the powder rather than shaking it.

    • Keep the container of the chemical sealed when not in use.[3]

  • Spill Cleanup:

    • Minor Spill (in fume hood):

      • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

      • Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1]

      • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Major Spill:

      • Evacuate personnel from the immediate area.[1]

      • Alert your institution's environmental health and safety (EHS) office immediately.

      • Prevent the spill from entering drains.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal:

    • All waste containing this chemical, including contaminated consumables (gloves, weigh paper, pipette tips), must be treated as hazardous waste.

    • Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal company.[1][8]

    • Do not dispose of this material down the drain.[1] Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[1][4][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Always show the Safety Data Sheet to the attending medical personnel.[1]

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET. ChemTreat. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - 3M K-520 Primer. 3M. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • Safety Data Sheet - MBL Life Science. MBL International. [Link]

Sources

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